Product packaging for Propargyl-PEG6-acid(Cat. No.:)

Propargyl-PEG6-acid

Cat. No.: B610263
M. Wt: 348.39 g/mol
InChI Key: XRSJYQQOJNYUDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Propargyl-PEG6-acid is a PEG derivative containing a propargyl group with a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H28O8 B610263 Propargyl-PEG6-acid

Properties

IUPAC Name

3-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O8/c1-2-4-19-6-8-21-10-12-23-14-15-24-13-11-22-9-7-20-5-3-16(17)18/h1H,3-15H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSJYQQOJNYUDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Propargyl-PEG6-acid: A Versatile Heterobifunctional Linker in Modern Biochemistry and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG6-acid is a heterobifunctional linker molecule that has garnered significant attention in the fields of biochemistry, chemical biology, and drug development. Its unique trifunctional architecture, comprising a terminal propargyl group, a carboxylic acid, and a six-unit polyethylene glycol (PEG) spacer, makes it an invaluable tool for the precise construction of complex biomolecular conjugates. This guide provides a comprehensive overview of the applications of this compound, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

The propargyl group serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the efficient and specific formation of a stable triazole linkage with azide-modified molecules.[1] The carboxylic acid functionality allows for straightforward conjugation to primary amines, such as those on lysine residues of proteins, through stable amide bond formation.[1] The hydrophilic PEG6 spacer enhances the aqueous solubility of the resulting conjugates, a critical factor for improving the pharmacokinetic properties of therapeutic molecules, and provides spatial separation between the conjugated entities.[2][3]

Core Applications in Biochemistry and Drug Development

The principal utility of this compound lies in its role as a molecular bridge to covalently link two different molecules, thereby creating novel functionalities. Its primary applications are in the construction of PROTACs and ADCs.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are innovative therapeutic modalities designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[4] These chimeric molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker's length and composition are critical for the formation of a stable ternary complex between the POI and the E3 ligase, which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the target protein.

PEG linkers, such as the one in this compound, are frequently employed in PROTAC design due to their ability to improve solubility and provide the necessary flexibility and length to span the distance between the POI and the E3 ligase. While specific quantitative data for PROTACs utilizing a this compound linker is not extensively available in peer-reviewed literature, studies on PROTACs with varying PEG linker lengths have demonstrated the criticality of linker optimization for degradation efficiency.

Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy

The following table summarizes data from studies on PROTACs with different PEG linker lengths, illustrating the impact on degradation potency (DC50) and maximal degradation (Dmax). It is important to note that direct data for a PEG6 linker is often not reported, and the presented data for other PEG lengths serves to highlight the structure-activity relationship.

Target ProteinE3 Ligase LigandPROTAC Linker CompositionDC50 (nM)Dmax (%)Reference
BTKCRBNPEG (unspecified length)low nanomolar>90
VariousVariousPEG6Compromise solution for cellular activity and solubilityNot specified
VariousVariousPEG8Rescues "hook effect" at high dosesNot specified

Note: The data presented is a compilation from various sources and may not represent a direct head-to-head comparison. The term "low nanomolar" indicates high potency as described in the source material.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker in an ADC plays a crucial role in the stability of the conjugate in circulation and the efficient release of the cytotoxic payload upon internalization into the target cancer cell.

This compound can be utilized to construct ADCs through a two-step process. First, the carboxylic acid is coupled to the antibody. Subsequently, an azide-modified cytotoxic payload is attached via click chemistry. The hydrophilic PEG6 spacer can improve the solubility and pharmacokinetic profile of the ADC, particularly when conjugating hydrophobic payloads. This can lead to a higher drug-to-antibody ratio (DAR) without causing aggregation.

Data Presentation: Influence of PEG Linkers on ADC Properties

The following table presents data on how PEG linkers can influence the in vitro cytotoxicity (IC50) of ADCs. Similar to PROTACs, specific data for this compound is limited, and the table provides a comparative view based on available literature for other PEG linkers.

Target AntigenPayloadLinker TypeIn Vitro Cytotoxicity (IC50/EC50)Key FindingReference
CD30 & CD19MMAEGlucuronide-MMAE with varying PEG lengthsComparable EC50 valuesPEG inclusion had no significant effect on in vitro potency.
HER2 (miniaturized affibody)MMAE4 kDa PEG4.5-fold reduction vs. no PEGLonger PEG chains reduced in vitro cytotoxicity.
HER2 (miniaturized affibody)MMAE10 kDa PEG22-fold reduction vs. no PEGLonger PEG chains reduced in vitro cytotoxicity.

Experimental Protocols

Detailed methodologies for the key experiments involving this compound are provided below. These protocols are intended as a general guide and may require optimization for specific applications.

Protocol 1: Amide Coupling of this compound to a Protein

This protocol describes the activation of the carboxylic acid group of this compound and its subsequent conjugation to primary amines on a protein.

Materials:

  • This compound

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Linker Activation:

    • Dissolve this compound in Activation Buffer.

    • Add a 10-fold molar excess of EDC and a 2.5-fold molar excess of NHS (or Sulfo-NHS) to the linker solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature to generate the amine-reactive NHS ester.

  • Conjugation to Protein:

    • Immediately add the activated this compound solution to the protein solution in Reaction Buffer. A typical molar ratio of linker to protein is 10:1 to 20:1.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching:

    • Add Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the propargyl-functionalized protein and an azide-containing molecule.

Materials:

  • Propargyl-functionalized protein

  • Azide-containing molecule (e.g., cytotoxic drug, fluorescent probe)

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate (freshly prepared)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the azide-containing molecule in a suitable solvent (e.g., DMSO).

    • Prepare a 20 mM stock solution of CuSO4 in water.

    • Prepare a 100 mM stock solution of THPTA in water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a reaction vessel, combine the propargyl-functionalized protein and the azide-containing molecule (typically at a 5- to 10-fold molar excess over the protein) in the Reaction Buffer.

    • Add THPTA to the reaction mixture to a final concentration of 1-5 mM.

    • Add CuSO4 to a final concentration of 0.5-1 mM.

  • Initiation of Reaction:

    • Initiate the click reaction by adding sodium ascorbate to a final concentration of 5-10 mM.

  • Incubation:

    • Gently mix the reaction and incubate for 1-4 hours at room temperature, protected from light.

  • Purification:

    • Purify the final conjugate using a suitable method, such as size-exclusion chromatography or dialysis, to remove the copper catalyst and excess reagents.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated degradation of a target protein.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release DNA_Damage DNA Damage Payload->DNA_Damage 5. Cellular Target Interaction Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis

Caption: Mechanism of action of an Antibody-Drug Conjugate (ADC).

Bioconjugation_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Click Chemistry (CuAAC) Propargyl_PEG6_Acid This compound Propargyl_Protein Propargyl-PEG6-Protein Propargyl_PEG6_Acid->Propargyl_Protein Protein Protein (with -NH2) Protein->Propargyl_Protein EDC_NHS EDC, NHS EDC_NHS->Propargyl_Protein Final_Conjugate Final Bioconjugate Propargyl_Protein->Final_Conjugate Azide_Molecule Azide-Molecule (e.g., Payload) Azide_Molecule->Final_Conjugate Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Final_Conjugate

Caption: Two-step bioconjugation workflow using this compound.

References

An In-depth Technical Guide to Propargyl-PEG6-acid: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG6-acid is a heterobifunctional linker widely utilized in the fields of bioconjugation, drug delivery, and the development of targeted therapeutics. Its structure, featuring a terminal alkyne (propargyl group) and a carboxylic acid, connected by a six-unit polyethylene glycol (PEG) chain, offers researchers a versatile tool for covalently linking molecules of interest. The PEG spacer enhances aqueous solubility and can improve the pharmacokinetic properties of the resulting conjugates.[1][2][3] This guide provides a comprehensive overview of the chemical structure, properties, and common applications of this compound, including detailed experimental protocols and workflow diagrams.

Core Chemical Identity and Properties

This compound is a well-defined molecule that enables the connection of two different molecular entities through its distinct reactive ends. The propargyl group is amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[4][5] The carboxylic acid can be activated to react with primary amines to form stable amide bonds.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueSource(s)
IUPAC Name 2-(2-(2-(2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetic acid
CAS Number 1951438-84-8
Molecular Formula C16H28O8
Molecular Weight 348.39 g/mol
Appearance Solid powder
Purity Typically >98%
Solubility Good solubility in aqueous environments and soluble in DMSO.
pKa of Carboxylic Acid Estimated to be around 4-5, typical for PEG-carboxylic acids.
Storage Conditions Short term (days to weeks) at 0-4°C; long term (months to years) at -20°C.

Key Applications and Experimental Protocols

The bifunctional nature of this compound makes it an ideal linker for the synthesis of complex biomolecules, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

In ADC development, this compound can be used to attach a potent cytotoxic drug to a monoclonal antibody that targets tumor-associated antigens. This targeted delivery strategy aims to enhance the therapeutic window of the cytotoxic agent.

ADC_Synthesis_Workflow cluster_linker_activation Step 1: Linker Activation & Antibody Modification cluster_click_chemistry Step 2: Click Chemistry Conjugation cluster_purification Step 3: Purification This compound This compound EDC_NHS EDC / NHS Activated_Linker Propargyl-PEG6-NHS ester Antibody Antibody Modified_Antibody Alkyne-Modified Antibody Azide_Payload Azide-Modified Payload Cu_Catalyst Cu(I) Catalyst Final_ADC Antibody-Drug Conjugate (ADC) Purification Purification (e.g., SEC) Characterization Characterization (DAR, Purity)

Experimental Protocol: ADC Synthesis via Amine Coupling and CuAAC

This protocol describes a general method for conjugating an azide-modified payload to an antibody using this compound.

Part A: Antibody Modification with this compound

  • Activation of this compound:

    • Dissolve this compound (1 equivalent) in anhydrous DMF or DMSO.

    • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents) and N-hydroxysuccinimide (NHS) (1.2 equivalents).

    • Stir the reaction mixture at room temperature for 15-30 minutes to generate the Propargyl-PEG6-NHS ester in situ.

  • Conjugation to Antibody:

    • Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 5-10 mg/mL.

    • Add the activated Propargyl-PEG6-NHS ester solution to the antibody solution. The molar ratio of the linker to the antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR).

    • Allow the reaction to proceed for 2-12 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification of Modified Antibody:

    • Remove excess, unreacted linker using size-exclusion chromatography (SEC) or dialysis.

Part B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reaction Setup:

    • In a reaction vessel, combine the alkyne-modified antibody with the azide-functionalized payload (typically in a 5-10 fold molar excess).

    • Prepare a fresh solution of a copper(II) sulfate (e.g., 20 mM in water) and a copper-chelating ligand such as THPTA (e.g., 100 mM in water). Premix these in a 1:5 molar ratio.

    • Prepare a fresh solution of sodium ascorbate (e.g., 100 mM in water).

  • Initiation and Incubation:

    • Add the copper/ligand premix to the antibody-payload mixture. The final copper concentration is typically in the range of 50-250 µM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours.

  • Purification of the Final ADC:

    • Purify the ADC using a suitable method, such as SEC, to remove excess reagents.

    • Characterize the final ADC for DAR, purity, and aggregation.

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the degradation of the target. This compound is an effective linker for connecting the target protein ligand and the E3 ligase ligand.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Click Chemistry cluster_step3 Step 3: Purification This compound This compound Amine_Ligand1 Amine-containing Ligand 1 HATU_DIPEA HATU / DIPEA Intermediate Alkyne-Functionalized Intermediate Azide_Ligand2 Azide-Modified Ligand 2 Cu_Catalyst Cu(I) Catalyst PROTAC Final PROTAC Molecule Purification Purification (e.g., HPLC) Characterization Characterization (LC-MS, NMR)

Experimental Protocol: PROTAC Synthesis via a Two-Step Approach

This protocol outlines a general synthesis of a PROTAC, starting with an amide coupling followed by a CuAAC reaction.

Part A: Synthesis of the Alkyne-Functionalized Intermediate

  • Reaction Setup:

    • Dissolve the amine-containing ligand (Ligand 1, 1.0 equivalent) and this compound (1.1 equivalents) in an anhydrous solvent such as DMF.

    • Add coupling reagents, for example, HATU (1.2 equivalents) and DIPEA (2.0 equivalents).

  • Reaction and Purification:

    • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Purify the crude product by flash column chromatography or preparative HPLC to obtain the alkyne-functionalized intermediate.

Part B: Final PROTAC Assembly via CuAAC

  • Reaction Setup:

    • Dissolve the alkyne-functionalized intermediate (1.0 equivalent) and the azide-modified ligand (Ligand 2, 1.1 equivalents) in a suitable solvent system (e.g., DMSO/water).

    • In a separate vial, prepare a fresh solution of copper(II) sulfate and sodium ascorbate in water.

  • Reaction and Purification:

    • Add the copper/ascorbate solution to the reaction mixture.

    • Stir the reaction at room temperature for 2-8 hours, monitoring by LC-MS.

    • Once complete, dilute the mixture with water and extract the product.

    • Purify the final PROTAC by preparative HPLC and characterize by LC-MS and NMR.

Conclusion

This compound is a valuable and versatile tool in the field of bioconjugation and drug development. Its well-defined structure, coupled with the robust and specific reactivity of its terminal functional groups, allows for the precise construction of complex molecules like ADCs and PROTACs. The inclusion of a hydrophilic PEG spacer further enhances its utility by improving the physicochemical properties of the resulting conjugates. The protocols and workflows provided in this guide serve as a foundation for researchers to employ this compound in their own research and development endeavors.

References

The Pivotal Role of the PEG6 Spacer in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced therapeutics and diagnostics, bioconjugation stands as a cornerstone technology, enabling the precise chemical linkage of molecules to create novel entities with enhanced functionalities. Central to this discipline is the strategic use of linkers, with polyethylene glycol (PEG) spacers emerging as a critical component in the design of sophisticated bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This in-depth technical guide focuses on the hexaethylene glycol (PEG6) spacer, delving into its fundamental role, quantitative impact, and practical application in bioconjugation.

Core Concepts: The Strategic Advantages of the PEG6 Spacer

The incorporation of a PEG6 spacer into a bioconjugate is a deliberate design choice aimed at optimizing its physicochemical and pharmacokinetic properties. The six repeating ethylene glycol units bestow a unique combination of hydrophilicity, flexibility, and a defined length, which translates into several key advantages:

  • Enhanced Solubility and Reduced Aggregation: Many potent therapeutic payloads are hydrophobic, leading to challenges with aggregation and solubility in aqueous environments. The hydrophilic nature of the PEG6 spacer effectively shields the hydrophobic molecule, improving its water solubility and preventing aggregation, which is crucial for manufacturability and stability.[1][]

  • Improved Pharmacokinetics: PEGylation, including the use of discrete PEG spacers like PEG6, is a well-established strategy to improve the pharmacokinetic profile of biotherapeutics.[][3][4] The hydrated PEG chain increases the hydrodynamic radius of the conjugate, which can lead to reduced renal clearance and a longer circulation half-life.

  • Reduced Immunogenicity: The flexible PEG6 chain can mask potential immunogenic epitopes on the bioconjugate, thereby reducing the likelihood of an immune response.

  • Optimal Spacing and Flexibility: The defined length of the PEG6 spacer provides precise control over the distance between the conjugated molecules. This is critical in applications like PROTACs, where the linker must facilitate the formation of a stable and productive ternary complex between the target protein and an E3 ligase. In ADCs, it ensures the payload does not sterically hinder the antibody's binding to its target antigen.

Quantitative Impact of PEG Spacer Length

The length of the PEG spacer is a critical parameter that can be fine-tuned to optimize the performance of a bioconjugate. While the ideal length is often specific to the application, comparative studies provide valuable insights into the impact of varying PEG chain lengths.

PropertyPEG2PEG4PEG6PEG8/PEG12General Trend with Increasing PEG Length
Hydrophilicity (logD) -1.95--2.22 (PEG12)-Increasing hydrophilicity (decreasing logD)
Serum Stability (t½ in min) 246 ± 4-584 ± 20-Increased stability, though may plateau or reverse with very long chains
PROTAC Efficacy (DC50) Less PotentPotentMore PotentPotentOptimal length is target-dependent; longer linkers can be beneficial
Binding Affinity (IC50 in nM) Similar to longer PEGsSimilar to other PEGsSimilar to other PEGs-Generally maintained, but can be influenced by steric hindrance
In Vivo Tumor Uptake -HighHigh-Generally favorable for PEG4 and PEG6 in some models

Note: Data is compiled from various sources and may not be directly comparable due to different experimental systems. The table serves to illustrate general trends.

Experimental Protocols

The versatility of the PEG6 spacer is leveraged through its incorporation into heterobifunctional linkers bearing reactive handles for conjugation to biomolecules. The most common chemistries involve the reaction of N-hydroxysuccinimide (NHS) esters with primary amines (e.g., lysine residues) and the reaction of maleimides with sulfhydryl groups (e.g., cysteine residues).

Protocol 1: Amine-Reactive Conjugation using an NHS-PEG6-Linker

This protocol outlines the conjugation of a protein (e.g., an antibody) with a molecule functionalized with an NHS-PEG6-ester.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • NHS-PEG6-linker (e.g., NHS-PEG6-payload)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis. Adjust the protein concentration to 1-10 mg/mL.

  • NHS-PEG6-Linker Preparation: Immediately before use, dissolve the NHS-PEG6-linker in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved NHS-PEG6-linker to the protein solution. The optimal ratio should be determined empirically. Gently mix and incubate for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching: To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted linker and byproducts by purifying the conjugate using an SEC column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Analyze the purified conjugate to determine the degree of labeling (DOL) and confirm its integrity.

Protocol 2: Sulfhydryl-Reactive Conjugation using a Maleimide-PEG6-Linker

This protocol describes the conjugation of a maleimide-PEG6-functionalized molecule to a reduced antibody.

Materials:

  • Antibody to be labeled

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT)

  • Maleimide-PEG6-linker (e.g., Maleimide-PEG6-payload)

  • Anhydrous DMSO or DMF

  • Conjugation Buffer: PBS with 2 mM EDTA, pH 7.0-7.5

  • Quenching reagent: N-acetylcysteine or cysteine

  • SEC or Hydrophobic Interaction Chromatography (HIC) column for purification

Procedure:

  • Antibody Reduction: To reduce the interchain disulfide bonds, treat the antibody with a 10- to 20-fold molar excess of TCEP or DTT. Incubate at 37°C for 30-90 minutes.

  • Removal of Reducing Agent: Immediately after reduction, remove the excess reducing agent using a desalting column equilibrated with conjugation buffer.

  • Maleimide-PEG6-Linker Preparation: Dissolve the Maleimide-PEG6-linker in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved Maleimide-PEG6-linker to the reduced antibody. Gently mix and incubate for 1-2 hours at room temperature or 4°C overnight.

  • Quenching: Quench any unreacted maleimide groups by adding an excess of N-acetylcysteine or cysteine and incubating for 20 minutes.

  • Purification: Purify the resulting ADC using an SEC or HIC column to remove unconjugated linker, payload, and aggregates.

  • Characterization: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and stability.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism cluster_0 Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding E3 E3 Ubiquitin Ligase E3->Ternary Binding PROTAC PROTAC (with PEG6 linker) PROTAC->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of action for a PROTAC utilizing a PEG6 spacer to induce ternary complex formation.

ADC_Workflow cluster_workflow ADC Development Workflow start Start antibody_prep Antibody Preparation (Reduction/Buffer Exchange) start->antibody_prep linker_payload_prep Linker-Payload Synthesis (Maleimide-PEG6-Drug) start->linker_payload_prep conjugation Conjugation Reaction antibody_prep->conjugation linker_payload_prep->conjugation purification Purification (SEC/HIC) conjugation->purification characterization Characterization (DAR, Purity, Stability) purification->characterization end Final ADC characterization->end

Caption: A generalized experimental workflow for the synthesis and characterization of an ADC with a PEG6 linker.

Conclusion

The PEG6 spacer is a versatile and powerful tool in the bioconjugation arsenal, offering a favorable balance of properties that can significantly enhance the therapeutic potential of complex biologics. Its ability to improve solubility, modulate pharmacokinetics, and provide optimal spatial orientation makes it a frequent choice in the design of ADCs and PROTACs. A thorough understanding of its characteristics, supported by robust experimental protocols and analytical characterization, is essential for the successful development of next-generation bioconjugates. By carefully considering the impact of linker length and chemistry, researchers can rationally design and synthesize novel therapeutics with improved efficacy and safety profiles.

References

Propargyl-PEG6-acid mechanism of action as a linker

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Propargyl-PEG6-acid as a Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterobifunctional linker integral to modern bioconjugation, drug delivery, and the development of advanced therapeutics.[1][2] Its structure is defined by three key components: a terminal propargyl group (an alkyne), a central six-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This unique architecture allows for the precise and sequential conjugation of two different molecules, making it a valuable tool in creating complex constructs like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][4]

The central PEG chain is not merely a spacer; it imparts critical physicochemical properties to the final conjugate. As a hydrophilic polymer, the PEG linker enhances the aqueous solubility of conjugated molecules, which is particularly beneficial for hydrophobic drugs.[5] Furthermore, PEGylation can increase the hydrodynamic radius of a therapeutic, prolonging its circulation half-life by reducing renal clearance and shielding it from the immune system.

This guide provides a comprehensive overview of the mechanism of action, core properties, applications, and experimental methodologies associated with the this compound linker.

Core Properties and Specifications

The functionality of a linker is dictated by its physicochemical properties. The this compound linker is characterized by its dual reactive ends and the properties endowed by its PEG spacer.

PropertyValueReference
Chemical Name 4,7,10,13,16,19-Hexaoxadocos-21-ynoic acid
Molecular Formula C16H28O8
Molecular Weight 348.39 g/mol
CAS Number 1951438-84-8
Purity (Typical) >98%
Solubility Water, DMSO, DMF
Storage Condition -20°C
Comparative Data of Propargyl-PEG-Acid Linkers

The length of the PEG chain is a critical design parameter that influences the properties of the final bioconjugate. A longer chain increases hydrophilicity and hydrodynamic radius but may also introduce steric hindrance. The optimal length must often be determined empirically for each application.

Linker NameMolecular Weight ( g/mol )Calculated Linker Length (Å)Key Impact
Propargyl-PEG3-acid 216.23~14.6Minimizes steric hindrance.
This compound 348.39~25.5Balanced properties.
Propargyl-PEG7-acid 392.45~29.0Higher hydrophilicity.
Propargyl-PEG8-acid 436.50~32.5Superior hydrophilicity, potential for extended half-life.

Note: Calculated linker length is an approximation based on the extended conformation of the PEG chain.

Mechanism of Action: A Dual-Functionality Linker

The core mechanism of this compound revolves around its two distinct terminal functional groups, which can be addressed with orthogonal chemistries. This allows for a controlled, step-wise conjugation process.

  • Carboxylic Acid Terminus (Amine Coupling): The carboxylic acid group is used for conjugation to molecules bearing a primary amine, such as the lysine residues on the surface of proteins and antibodies. This reaction does not proceed spontaneously; the carboxyl group must first be activated to form a more reactive species. This is typically achieved by converting it into an N-hydroxysuccinimide (NHS) ester using a carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of NHS. The resulting NHS ester is a highly efficient amine-reactive reagent that forms a stable and covalent amide bond with the target molecule.

  • Propargyl Terminus (Click Chemistry): The terminal alkyne (propargyl group) enables conjugation via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". This reaction is highly specific and efficient, forming a stable triazole ring between the alkyne on the linker and an azide group on a second molecule of interest (e.g., a cytotoxic drug, a fluorescent dye, or another biomolecule). The reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt (like CuSO4) by a reducing agent such as sodium ascorbate.

G cluster_0 Step 1: Amine Coupling cluster_1 Step 2: Click Chemistry linker_acid This compound activated_linker Propargyl-PEG6-NHS Ester (Amine-Reactive) linker_acid->activated_linker Activation activators EDC / NHS conjugate1 Propargyl-PEG6-Biomolecule 1 activated_linker->conjugate1 Amide Bond Formation biomolecule1 Biomolecule 1 (e.g., Antibody with -NH2) biomolecule1->conjugate1 conjugate1_c1 Propargyl-PEG6-Biomolecule 1 (Alkyne-Functionalized) conjugate1->conjugate1_c1 Proceeds to Step 2 final_conjugate Final Bioconjugate (Biomolecule 1 - Linker - Biomolecule 2) conjugate1_c1->final_conjugate CuAAC Reaction biomolecule2 Biomolecule 2 (e.g., Drug with -N3) biomolecule2->final_conjugate catalyst Cu(I) Catalyst

Dual-reaction mechanism of this compound.

Applications in Research and Drug Development

The unique properties of this compound make it a cornerstone linker in the construction of complex therapeutic and diagnostic agents.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cell-killing potency of a cytotoxic drug. The linker is a critical component that connects the antibody to the payload. This compound is used to first attach to the antibody via its carboxylic acid end. Subsequently, an azide-modified cytotoxic drug is "clicked" onto the propargyl end. The PEG component of the linker can enhance the solubility and stability of the entire ADC construct.

ADC_Workflow antibody Monoclonal Antibody (-NH2 groups) antibody_linker Antibody-Linker Conjugate (Alkyne-functionalized Ab) antibody->antibody_linker linker This compound activated_linker Propargyl-PEG6-NHS Ester linker->activated_linker Activation activation EDC, NHS activated_linker->antibody_linker Conjugation adc Final Antibody-Drug Conjugate (ADC) antibody_linker->adc payload Azide-modified Cytotoxic Payload (-N3) payload->adc click_reagents CuSO4, Na-Ascorbate click_reagents->adc Click Chemistry

Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are innovative molecules designed to hijack the cell's own protein disposal system (the ubiquitin-proteasome system) to destroy specific target proteins. A PROTAC consists of two active ligands—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—joined by a linker. This compound is an effective PEG-based linker for connecting these two ligands, providing the necessary flexibility and spacing to facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

PROTAC_Workflow ligand1_amine E3 Ligase Ligand (-NH2 group) intermediate Ligand-Linker Intermediate (Alkyne-functionalized) ligand1_amine->intermediate linker This compound activated_linker Propargyl-PEG6-NHS Ester linker->activated_linker Activation activation EDC, NHS activated_linker->intermediate Conjugation protac Final PROTAC Molecule intermediate->protac ligand2_azide Target Protein Ligand (Azide-modified, -N3) ligand2_azide->protac click_reagents CuSO4, Na-Ascorbate click_reagents->protac Click Chemistry

Workflow for PROTAC synthesis.

Detailed Experimental Protocols

The following are representative protocols for the two key conjugation reactions involving Propargyl-PEG-acid linkers. Researchers should optimize conditions for their specific molecules.

Protocol 1: Amide Bond Formation via EDC/NHS Chemistry

This protocol describes the activation of the linker's carboxylic acid and its conjugation to a primary amine on a biomolecule, such as an antibody.

Materials:

  • This compound

  • Amine-containing biomolecule (e.g., antibody)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Linker Activation: Dissolve the this compound linker in Activation Buffer. Add a 10-fold molar excess of EDC and a 2.5-fold molar excess of NHS (or Sulfo-NHS for improved water solubility) to the linker solution. Incubate for 15-30 minutes at room temperature.

  • Conjugation: Immediately add the activated linker solution to the amine-containing biomolecule, which has been prepared in the Reaction Buffer. The molar ratio of linker to biomolecule should be optimized but often ranges from 5:1 to 20:1.

  • Reaction: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification: Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubating for 15 minutes. This hydrolyzes any unreacted NHS esters. Remove excess, unreacted linker and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the propargyl-functionalized biomolecule from Protocol 1 and an azide-functionalized molecule.

Materials:

  • Propargyl-functionalized biomolecule (from Protocol 1)

  • Azide-functionalized molecule (e.g., drug, dye)

  • Copper(II) Sulfate (CuSO4)

  • Copper-ligand (e.g., THPTA)

  • Sodium Ascorbate (freshly prepared solution)

  • Reaction Buffer: PBS, pH 7.2-7.5

  • Purification system (e.g., Size-Exclusion Chromatography)

Procedure:

  • Reagent Preparation: Prepare stock solutions: 100 mM CuSO4 in water, 200 mM THPTA in water or DMSO, and a freshly prepared 100 mM solution of sodium ascorbate in water.

  • Reaction Setup: In a reaction tube, combine the propargyl-functionalized biomolecule and the azide-functionalized molecule in the Reaction Buffer. The molar ratio will depend on the desired final product.

  • Catalyst Preparation: In a separate tube, pre-mix the CuSO4 and THPTA solutions (a 1:5 molar ratio is common) to form the copper-ligand complex.

  • Initiation: Add the copper-ligand complex to the reaction mixture. Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. A final concentration of 1-5 mM sodium ascorbate is typically sufficient.

  • Reaction: Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove the copper catalyst and excess reagents.

Conclusion

This compound is a highly versatile and enabling tool in the field of bioconjugation and drug development. Its heterobifunctional nature allows for the controlled and efficient assembly of complex molecular architectures. The propargyl and carboxylic acid termini provide access to robust, high-yielding conjugation chemistries—click chemistry and amide bond formation, respectively. The integral PEG6 spacer confers beneficial properties of solubility and improved pharmacokinetics. For researchers and scientists, a thorough understanding of this linker's mechanism of action and its practical application through established protocols is essential for advancing the design and synthesis of next-generation targeted therapeutics and diagnostics.

References

An In-depth Technical Guide to Bifunctional PEG Linkers for Protein Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of proteins with polyethylene glycol (PEG), a process known as PEGylation, is a cornerstone strategy in biopharmaceutical development. It enhances the therapeutic properties of proteins by improving their pharmacokinetic and pharmacodynamic profiles. Bifunctional PEG linkers, which possess reactive groups at both ends of the polymer chain, are instrumental in this process, enabling the precise and stable conjugation of proteins to other molecules. This guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of bifunctional PEG linkers in protein modification.

Core Concepts of Protein PEGylation

PEGylation involves the covalent attachment of PEG chains to a protein. This modification can significantly enhance the therapeutic value of protein drugs by:

  • Increasing Half-Life: The increased hydrodynamic size of PEGylated proteins reduces their renal clearance, thereby prolonging their circulation time in the body.[1][2]

  • Improving Stability: PEG chains can protect proteins from proteolytic degradation, increasing their stability in biological environments.

  • Reducing Immunogenicity: The PEG polymer can shield antigenic epitopes on the protein surface, reducing the likelihood of an immune response.

  • Enhancing Solubility: PEG is highly water-soluble and can increase the solubility of hydrophobic proteins or drug conjugates.

Bifunctional PEG linkers are categorized as either homobifunctional or heterobifunctional . Homobifunctional linkers have identical reactive groups at each end, while heterobifunctional linkers possess two different reactive groups. This dual reactivity of heterobifunctional linkers allows for the sequential and controlled conjugation of two different molecules, which is particularly valuable in applications like antibody-drug conjugate (ADC) development.

Common Bifunctional PEG Linker Chemistries

The choice of conjugation chemistry is critical and depends on the available functional groups on the protein and the molecule to be attached.

Amine-Reactive Chemistry (NHS Esters)

N-hydroxysuccinimide (NHS) esters are widely used for their efficient reaction with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, forming stable amide bonds.[3][4] This is one of the most common methods for random PEGylation.

Thiol-Reactive Chemistry (Maleimides)

Maleimide groups react specifically with sulfhydryl groups of cysteine residues to form stable thioether bonds. This chemistry is often employed for site-specific PEGylation, as cysteine residues are less abundant on the protein surface than lysine residues.

Click Chemistry

"Click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly specific and efficient method for bioconjugation. This bioorthogonal reaction allows for the precise attachment of PEG linkers functionalized with an azide or alkyne group to a protein that has been correspondingly modified with the complementary group.[5]

Quantitative Data on Bifunctional PEG Linker Applications

The selection of a bifunctional PEG linker and its properties, such as length, can significantly impact the performance of the resulting bioconjugate. The following tables summarize quantitative data from various studies.

Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
LinkerClearance (mL/day/kg)
No PEG~15
PEG2~10
PEG4~7
PEG8~5
PEG12~5
PEG24~5

Data adapted from studies on ADCs with a drug-to-antibody ratio (DAR) of 8. The results indicate that ADC exposure increases with the size of the PEG linker up to PEG8, at which point a plateau is reached.

Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity of an Antibody-Drug Conjugate (ADC)
LinkerIC50 (ng/mL)
PEG21.8
PEG42.1
PEG82.5
PEG123.0
PEG244.5

IC50 values represent the concentration of the ADC required to inhibit the growth of a cancer cell line by 50%. The data suggests a potential trade-off between increased PEG linker length and in vitro potency.

Table 3: Influence of PEGylation on Protein Half-Life
ProteinPEG Size (kDa)Half-Life Extension (fold)
Recombinant Human TIMP-12025
Interferon-α40-50N/A (Systemic clearance reduced from 6.6-29.2 L/hr to much lower values)

These examples demonstrate the significant increase in circulation half-life that can be achieved through PEGylation.

Experimental Protocols

Detailed methodologies are crucial for the successful application of bifunctional PEG linkers. Below are representative protocols for key experiments.

Protocol 1: Protein Conjugation using an NHS-Ester-PEG-Maleimide Linker

Objective: To conjugate a protein containing primary amines to a molecule with a free sulfhydryl group.

Materials:

  • Protein-NH2 (in amine-free buffer, e.g., PBS, pH 7.2-7.5)

  • Molecule-SH

  • NHS-Ester-PEG-Maleimide linker

  • Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting column

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

Procedure:

  • Preparation of Reagents:

    • Equilibrate the NHS-Ester-PEG-Maleimide linker to room temperature before opening.

    • Prepare a 10 mM stock solution of the linker in DMSO or DMF immediately before use.

  • Reaction with Protein-NH2:

    • Add a 10- to 50-fold molar excess of the dissolved linker to the protein solution (1-10 mg/mL). The final concentration of the organic solvent should be less than 10%.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.

  • Purification of Maleimide-Activated Protein:

    • Remove excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer.

  • Reaction with Molecule-SH:

    • Immediately add the Molecule-SH to the purified Maleimide-PEG-Protein solution.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Purification of the Final Conjugate:

    • Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable method to remove unreacted components.

Protocol 2: Site-Specific Protein PEGylation via Click Chemistry

Objective: To specifically attach a PEG linker to a protein at a predetermined site.

Materials:

  • Protein with an incorporated alkyne or azide group

  • Azide-PEG or Alkyne-PEG linker

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Preparation of Reaction Mixture:

    • In a reaction tube, combine the protein (1-10 mg/mL in Reaction Buffer) and the PEG linker (1.5 to 5 molar equivalents).

    • If using, add THPTA to a final concentration of 1-5 mM.

  • Initiation of Click Reaction:

    • Add CuSO4 to a final concentration of 0.1-1 mM.

    • Initiate the reaction by adding a fresh solution of sodium ascorbate to a final concentration of 1-5 mM.

  • Incubation:

    • Incubate the reaction for 1-4 hours at room temperature with gentle mixing.

  • Purification:

    • Purify the PEGylated protein using SEC or another appropriate chromatographic method to remove the copper catalyst and excess reagents.

Mandatory Visualizations

Experimental Workflow for Antibody-Drug Conjugate (ADC) Development

ADC_Development_Workflow cluster_antibody Antibody Preparation cluster_linker_payload Linker-Payload Synthesis cluster_conjugation ADC Conjugation & Purification Antibody Monoclonal Antibody Reduction Antibody Reduction (e.g., with TCEP) Antibody->Reduction Reduced_Ab Reduced Antibody (Exposed -SH groups) Reduction->Reduced_Ab Conjugation Conjugation Reaction Reduced_Ab->Conjugation Linker Bifunctional PEG Linker (e.g., Maleimide-PEG-NHS) Activation Linker-Payload Conjugation & Activation Linker->Activation Payload Cytotoxic Drug Payload->Activation Activated_LP Activated Linker-Payload Activation->Activated_LP Activated_LP->Conjugation Crude_ADC Crude ADC Conjugation->Crude_ADC Purification Purification (e.g., SEC) Crude_ADC->Purification Final_ADC Purified ADC Purification->Final_ADC

Caption: Workflow for ADC development using a bifunctional PEG linker.

Logical Relationship of PEG Linker Properties and ADC Performance

ADC_Performance_Factors cluster_linker PEG Linker Properties cluster_performance ADC Performance Length Linker Length PK Pharmacokinetics (e.g., Half-life) Length->PK influences Efficacy In Vivo Efficacy Length->Efficacy impacts Hydrophilicity Hydrophilicity Hydrophilicity->PK enhances Stability Stability & Aggregation Hydrophilicity->Stability improves Chemistry Conjugation Chemistry Chemistry->Stability determines PK->Efficacy affects Toxicity Off-Target Toxicity PK->Toxicity modulates Stability->Efficacy contributes to

Caption: Interplay of PEG linker properties and ADC performance.

Hypothetical Signaling Pathway Investigation using a Bifunctional Cross-linker

Signaling_Pathway_Investigation cluster_cell_treatment Cellular Cross-linking cluster_analysis Analysis of Protein Interactions cluster_pathway Identified Signaling Pathway Cells Live Cells Ligand Ligand Stimulation Cells->Ligand Crosslinker Membrane-Permeable Bifunctional PEG Cross-linker Ligand->Crosslinker Crosslinked_Cells Cross-linked Cells Crosslinker->Crosslinked_Cells Lysis Cell Lysis Crosslinked_Cells->Lysis IP Immunoprecipitation (Bait Protein) Lysis->IP Elution Elution of Cross-linked Complex IP->Elution MS Mass Spectrometry (LC-MS/MS) Elution->MS Analysis Data Analysis & Pathway Mapping MS->Analysis Receptor Receptor Analysis->Receptor ProteinA Protein A Receptor->ProteinA interacts with ProteinB Protein B ProteinA->ProteinB interacts with Effector Effector Protein ProteinB->Effector activates

Caption: Workflow for elucidating a signaling pathway using a bifunctional PEG cross-linker.

Conclusion

Bifunctional PEG linkers are indispensable tools in modern protein modification, offering a versatile platform for enhancing the therapeutic potential of biopharmaceuticals. A thorough understanding of the available chemistries, the impact of linker properties on biological performance, and the meticulous execution of experimental protocols are paramount for the successful development of novel protein therapeutics. This guide provides a foundational framework for researchers and drug developers to navigate the complexities of protein PEGylation and harness the full potential of bifunctional PEG linkers.

References

Propargyl-PEG6-acid: A Technical Guide for Beginners in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Propargyl-PEG6-acid and Click Chemistry

This compound is a heterobifunctional linker molecule that has become an invaluable tool in the field of bioconjugation and drug development.[1][2] Its structure comprises three key components: a terminal propargyl group (an alkyne), a six-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid group.[3][4] This unique architecture allows for a two-step, sequential modification of molecules, making it highly versatile for linking different chemical entities.[5]

The propargyl group serves as a handle for "click chemistry," a concept introduced by K. Barry Sharpless in 2001 that describes a class of reactions that are rapid, efficient, and highly specific. The most prominent example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), where an alkyne (like the propargyl group) and an azide react to form a stable triazole linkage. This reaction is known for its high yield, mild reaction conditions, and tolerance to a wide range of functional groups, making it ideal for biological applications.

The carboxylic acid end of this compound allows for conventional amide bond formation with primary amines, commonly found in proteins and peptides. The PEG spacer is a hydrophilic chain that enhances the solubility and bioavailability of the conjugated molecule, and can also reduce its immunogenicity. These properties make this compound a powerful reagent for applications such as antibody-drug conjugate (ADC) and PROTAC (Proteolysis Targeting Chimera) synthesis.

Core Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Chemical Formula C₁₆H₂₈O₈
Molecular Weight 348.39 g/mol
CAS Number 1951438-84-8
Appearance Liquid or solid powder
Purity Typically >95% or >98%
Solubility Soluble in water and common organic solvents
Storage Store at -20°C for long-term stability

Experimental Protocol: A Two-Step Bioconjugation using this compound

This section provides a detailed, two-step protocol for a general bioconjugation experiment. The first step involves the conjugation of this compound to an amine-containing molecule (e.g., a peptide) via amide bond formation. The second step is the "click" reaction, where the propargyl-functionalized peptide is conjugated to an azide-containing molecule.

Step 1: Amide Coupling of this compound to a Peptide

This procedure describes the activation of the carboxylic acid group of this compound to form an NHS ester, which then reacts with a primary amine on the peptide.

Materials:

  • This compound

  • Amine-containing peptide

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching agent (e.g., hydroxylamine, Tris, or glycine)

  • Purification system (e.g., Reverse-Phase HPLC or Size-Exclusion Chromatography)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMF or DMSO.

    • Add 1.5 equivalents of EDC and 1.5 equivalents of NHS to the solution.

    • Allow the reaction to proceed for 15-30 minutes at room temperature to form the active NHS ester.

  • Conjugation to the Peptide:

    • Dissolve the amine-containing peptide in PBS (pH 7.2-7.5).

    • Add the activated this compound solution to the peptide solution. The reaction is most efficient at a pH of 7-8.

    • Allow the reaction to proceed for 2 hours to overnight at room temperature with gentle stirring.

  • Quenching the Reaction:

    • Add a quenching agent to the reaction mixture to stop the reaction and hydrolyze any unreacted NHS esters.

  • Purification:

    • Purify the resulting propargyl-functionalized peptide using an appropriate method such as Reverse-Phase HPLC or Size-Exclusion Chromatography to remove excess reagents.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This procedure outlines the "click" reaction between the propargyl-functionalized peptide from Step 1 and an azide-containing molecule.

Materials:

  • Propargyl-functionalized peptide (from Step 1)

  • Azide-containing molecule (e.g., a fluorescent dye, biotin, or another biomolecule)

  • Copper(II) sulfate (CuSO₄)

  • Copper-chelating ligand (e.g., THPTA or TBTA)

  • Sodium ascorbate

  • Reaction buffer (e.g., PBS)

  • DMSO or DMF for dissolving reagents

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the propargyl-functionalized peptide in the reaction buffer.

    • Prepare a stock solution of the azide-containing molecule in an appropriate solvent (e.g., DMSO or DMF).

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 200 mM stock solution of the copper-chelating ligand in water or DMSO.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a reaction tube, combine the propargyl-functionalized peptide and the azide-containing molecule. The molar ratio is typically 1:1 to 1.5:1 (alkyne:azide).

    • In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ stock solution and the ligand stock solution. A typical molar ratio of ligand to copper is 2:1 to 5:1.

    • Add the copper/ligand complex to the peptide/azide mixture. The final concentration of copper is typically in the range of 50-250 µM.

  • Initiation of the Reaction:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours.

  • Reaction Monitoring and Purification:

    • Monitor the progress of the reaction by an appropriate analytical technique such as LC-MS or ¹H NMR.

    • Once the reaction is complete, the final conjugate can be purified using methods like size-exclusion chromatography or dialysis if necessary.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for the two-step bioconjugation and a simplified representation of how a PROTAC synthesized using this methodology functions.

experimental_workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Click Chemistry (CuAAC) propargyl_peg_acid This compound activated_ester Activated NHS Ester propargyl_peg_acid->activated_ester Activation edc_nhs EDC / NHS edc_nhs->activated_ester propargyl_peptide Propargyl-Peptide activated_ester->propargyl_peptide Conjugation peptide Amine-Peptide peptide->propargyl_peptide final_conjugate Final Conjugate propargyl_peptide->final_conjugate Click Reaction azide_molecule Azide-Molecule azide_molecule->final_conjugate catalyst Cu(I) / Ligand Sodium Ascorbate catalyst->final_conjugate

Caption: A two-step workflow for bioconjugation using this compound.

protac_pathway POI Protein of Interest Ternary Ternary Complex POI->Ternary binds Proteasome Proteasome POI->Proteasome targeted for degradation PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->POI tags E3->Ternary recruits Ternary->E3 polyubiquitination Ub Ubiquitin Ub->E3 Degradation Degradation Products Proteasome->Degradation

Caption: Simplified signaling pathway of a PROTAC-mediated protein degradation.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the experimental protocols described above.

ParameterStep 1: Amide CouplingStep 2: CuAACReference(s)
Molar Ratio of Reactants 1.5:1.5:1 (EDC:NHS:this compound)1:1 to 1.5:1 (Alkyne:Azide),
Catalyst/Ligand Concentration N/ACopper: 50-250 µM; Ligand:Copper Ratio 2:1 to 5:1,
Reducing Agent Concentration N/ASodium Ascorbate: 5-10 times the copper concentration
Reaction Time 2 hours to overnight1-4 hours,
Reaction Temperature Room TemperatureRoom Temperature,
pH Activation: 4.5-7.2; Conjugation: 7-84-11,

Conclusion

This compound is a versatile and powerful tool for researchers in chemistry, biology, and drug development. Its bifunctional nature, combined with the efficiency and specificity of click chemistry, enables the straightforward synthesis of complex bioconjugates. The inclusion of a PEG spacer further enhances the desirable properties of the final product, such as increased solubility and stability. By following the detailed protocols and understanding the underlying principles outlined in this guide, even beginners can successfully employ this compound in their research to create novel molecular constructs for a wide range of applications.

References

The Strategic Advantage of Propargyl-PEG6-acid in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern drug development, particularly in the burgeoning fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of therapeutic success. Among the diverse array of available options, Propargyl-PEG6-acid has emerged as a versatile and highly effective heterobifunctional linker. Its unique tripartite structure, comprising a terminal propargyl group, a flexible hexaethylene glycol (PEG6) spacer, and a terminal carboxylic acid, provides a powerful toolkit for the precise and efficient construction of complex bioconjugates. This guide delves into the core features of this compound, offering a technical overview of its properties, applications, and the experimental protocols essential for its successful implementation in drug development pipelines.

Core Physicochemical and Functional Properties

This compound is a well-defined, monodisperse compound, a feature that ensures batch-to-batch consistency and reproducibility in the synthesis of drug conjugates.[1] The key attributes of this linker are summarized in the table below, providing a clear overview of its quantitative specifications.

PropertyValueReference(s)
Chemical Formula C₁₆H₂₈O₈[2]
Molecular Weight 348.39 g/mol [2]
CAS Number 1951438-84-8[2]
Purity Typically ≥95% - 98%[3]
Appearance Colorless to light yellow liquid
Solubility Soluble in water, DMSO, DCM, DMF
Storage Conditions Long-term at -20°C, short-term at 0-4°C

The strategic design of this compound underpins its utility. The terminal carboxylic acid allows for straightforward conjugation to primary amines, such as the lysine residues on antibodies, through stable amide bond formation. The propargyl group, with its terminal alkyne, is a key participant in one of the most efficient and bioorthogonal "click chemistry" reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction enables the covalent linkage of the linker to an azide-modified payload molecule with high specificity and yield, forming a stable triazole ring.

The central PEG6 spacer is not merely a structural bridge. This hydrophilic chain enhances the aqueous solubility of the entire conjugate, a crucial factor for improving the pharmacokinetic profile of often-hydrophobic drug payloads. Furthermore, the PEG linker can shield the drug from enzymatic degradation, reduce immunogenicity, and prolong its circulation time in the bloodstream.

Applications in Drug Development

The primary application of this compound is as a linker in the construction of ADCs and PROTACs. In this context, it serves as the crucial connection between a targeting moiety (like a monoclonal antibody) and a therapeutic payload (such as a cytotoxic agent or a small molecule E3 ligase ligand).

Workflow for Antibody-Drug Conjugate (ADC) Synthesis

The synthesis of an ADC using this compound typically follows a two-step sequential process. This methodical approach ensures a controlled and well-characterized conjugation.

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Functionalization cluster_step2 Step 2: Payload Conjugation Antibody Monoclonal Antibody (with Lysine residues) FunctionalizedAb Functionalized Antibody (Ab-PEG6-Propargyl) Antibody->FunctionalizedAb Amide Bond Formation ActivatedLinker Activated This compound (e.g., NHS ester) ActivatedLinker->FunctionalizedAb ADC Final Antibody-Drug Conjugate (ADC) FunctionalizedAb->ADC CuAAC Click Chemistry Payload Azide-modified Payload (e.g., Cytotoxic Drug) Payload->ADC

Caption: Sequential workflow for ADC synthesis using this compound.

This workflow highlights the linker's role in bridging the antibody and the drug, creating a stable and effective therapeutic agent.

Key Experimental Protocols

The successful implementation of this compound in a drug development program hinges on robust and well-defined experimental protocols. The following sections provide detailed methodologies for the key conjugation steps.

Protocol 1: Activation of Carboxylic Acid and Amine Coupling

This protocol describes the activation of the carboxylic acid group of this compound to form an N-hydroxysuccinimide (NHS) ester, followed by its reaction with a primary amine-containing molecule, such as an antibody.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Amine-containing molecule (e.g., antibody in a suitable buffer like PBS, pH 7.4-8.0)

  • Quenching reagent (e.g., hydroxylamine or Tris buffer)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.

    • Add EDC (1.1 equivalents) to the solution and stir at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS. The reaction mixture will form a white precipitate of dicyclohexylurea if DCC is used.

    • If DCC is used, filter the reaction mixture to remove the precipitate. The resulting solution contains the activated Propargyl-PEG6-NHS ester.

  • Conjugation to an Amine-Containing Molecule:

    • Adjust the pH of the antibody solution to 7.4-8.0 to ensure the lysine residues are deprotonated and nucleophilic.

    • Slowly add the activated Propargyl-PEG6-NHS ester solution (typically in a 5-20 fold molar excess over the antibody) to the antibody solution with gentle stirring.

    • Allow the reaction to proceed at room temperature for 2-4 hours or at 4°C overnight.

    • Quench the reaction by adding a quenching reagent to consume any unreacted NHS ester.

  • Purification:

    • Purify the resulting propargyl-functionalized antibody using SEC or dialysis to remove unreacted linker and byproducts.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click" reaction between the propargyl-functionalized molecule and an azide-containing payload.

Materials:

  • Propargyl-functionalized molecule (from Protocol 1)

  • Azide-containing payload molecule

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-stabilizing ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous solutions or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) for organic solvents)

  • Solvent (e.g., PBS/DMSO co-solvent system)

  • Purification system (e.g., SEC or hydrophobic interaction chromatography (HIC))

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of CuSO₄, sodium ascorbate, and the ligand in a suitable solvent.

    • Dissolve the propargyl-functionalized molecule and the azide-containing payload in the reaction solvent.

  • Click Reaction:

    • In a reaction vessel, combine the propargyl-functionalized molecule and the azide-containing payload (typically 1.5-5 equivalents relative to the alkyne groups).

    • Add the ligand to the reaction mixture, followed by the CuSO₄ solution.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS or other suitable analytical techniques.

  • Purification:

    • Purify the final conjugate using an appropriate chromatography method to remove excess payload, copper catalyst, and other reagents.

CuAAC_Mechanism cluster_catalyst Catalyst Formation cluster_cycle Catalytic Cycle CuII Cu(II)SO₄ CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI CuAcetylide Copper Acetylide Intermediate CuI->CuAcetylide Coordination Propargyl Propargyl Group (R-C≡CH) Propargyl->CuAcetylide Azide Azide Group (R'-N₃) Triazole 1,2,3-Triazole Linkage Azide->Triazole CuAcetylide->Triazole Cycloaddition Triazole->CuI Release

Caption: Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Conclusion

This compound stands out as a robust and enabling tool in the field of drug development. Its well-defined structure, coupled with the bioorthogonality and efficiency of click chemistry, provides a reliable platform for the synthesis of advanced therapeutics like ADCs and PROTACs. The hydrophilic PEG spacer further enhances the desirable pharmacokinetic properties of the resulting conjugates. By understanding the core features and employing meticulous experimental protocols, researchers can effectively leverage this compound to accelerate the development of next-generation targeted therapies.

References

Propargyl-PEG6-acid: An In-depth Technical Guide for Targeted Therapy Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG6-acid is a heterobifunctional linker that has emerged as a pivotal tool in the field of targeted therapy research. Its unique chemical architecture, featuring a terminal propargyl group for click chemistry and a carboxylic acid for amine conjugation, enables the precise and efficient linkage of diverse molecular entities. The incorporation of a six-unit polyethylene glycol (PEG) spacer enhances the solubility and bioavailability of the resulting conjugates, making it an invaluable component in the development of sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its use in bioconjugation, and insights into the biological pathways and experimental workflows where it plays a critical role.

Core Properties and Specifications

This compound is a versatile linker molecule with well-defined chemical and physical properties. The following table summarizes its key characteristics.

PropertyValueReference(s)
Chemical Structure HC≡CCH₂O(CH₂CH₂O)₅CH₂COOH
Molecular Formula C₁₆H₂₈O₈
Molecular Weight 348.39 g/mol
CAS Number 1951438-84-8
Appearance Solid powder or oil
Purity Typically ≥95% or ≥98%
Solubility Soluble in water, DMSO, DMF, DCM
Storage Conditions Store at -20°C, protected from moisture and light. For long-term storage (months to years), -20°C is recommended. For short-term storage (days to weeks), 0-4°C is acceptable.

Applications in Targeted Therapy

The bifunctional nature of this compound makes it a cornerstone in the construction of complex therapeutic agents. Its primary applications lie in the development of ADCs and PROTACs, where it serves as a flexible and hydrophilic linker.

Antibody-Drug Conjugates (ADCs)

In ADC development, this compound facilitates the conjugation of a potent cytotoxic payload to a monoclonal antibody (mAb). The carboxylic acid end of the linker is typically activated and reacted with lysine residues on the antibody surface. The propargyl group then serves as a handle for the attachment of an azide-modified drug molecule via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. The PEG spacer improves the solubility of the often hydrophobic drug payload and can help to optimize the pharmacokinetic properties of the ADC.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. This compound is an ideal linker for PROTAC synthesis due to its modular nature. One end of the linker can be attached to a ligand for the target protein, while the other end is conjugated to a ligand for an E3 ligase. The "click chemistry" compatibility of the propargyl group allows for the rapid and efficient assembly of PROTAC libraries with varying linker lengths and attachment points, which is crucial for optimizing the formation of the ternary complex (target protein-PROTAC-E3 ligase) and achieving potent protein degradation.

Experimental Protocols

The following sections provide detailed methodologies for the two primary conjugation reactions involving this compound.

Protocol 1: EDC/NHS Coupling of this compound to Primary Amines

This protocol describes the activation of the carboxylic acid group of this compound to an N-hydroxysuccinimide (NHS) ester, followed by its reaction with a primary amine-containing molecule, such as a protein or a synthetic ligand.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Amine-containing molecule (e.g., antibody, peptide, or small molecule ligand)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, or 0.1 M sodium phosphate buffer, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification system (e.g., size-exclusion chromatography (SEC) for proteins, or reversed-phase HPLC for small molecules)

Procedure:

  • Reagent Preparation:

    • Allow all reagents to equilibrate to room temperature before use.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10-50 mM).

    • Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF, DMSO, or Activation Buffer (e.g., 100 mM).

    • Dissolve the amine-containing molecule in the appropriate Coupling Buffer.

  • Activation of this compound:

    • In a reaction tube, add the desired amount of this compound stock solution.

    • Add 1.5 equivalents of EDC stock solution and 1.5 equivalents of NHS (or Sulfo-NHS) stock solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature to form the active NHS ester.

  • Conjugation to the Amine-Containing Molecule:

    • Immediately add the activated Propargyl-PEG6-NHS ester solution to the solution of the amine-containing molecule. The molar ratio of the linker to the amine will depend on the desired degree of labeling and should be optimized.

    • Allow the reaction to proceed for 2 hours to overnight at room temperature or 4°C with gentle stirring. The reaction of the NHS ester with the primary amine is most efficient at pH 7-8.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to stop the reaction and hydrolyze any unreacted NHS esters. Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the resulting conjugate using an appropriate chromatographic method to remove excess reagents and byproducts. For proteins, SEC is commonly used. For smaller molecules, reversed-phase HPLC is often employed.

  • Characterization:

    • Characterize the purified conjugate using techniques such as mass spectrometry (to confirm the mass of the conjugate) and HPLC (to assess purity). For antibodies, techniques like Hydrophobic Interaction Chromatography (HIC) can be used to determine the drug-to-antibody ratio (DAR).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction between a propargyl-functionalized molecule (prepared using Protocol 1) and an azide-containing molecule.

Materials:

  • Propargyl-functionalized molecule

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Copper ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Reaction Buffer: e.g., PBS, pH 7.4, or a mixture of t-BuOH/H₂O

  • DMSO or DMF for dissolving reagents

  • Copper chelator (e.g., EDTA)

  • Purification system (e.g., SEC, reversed-phase HPLC, or dialysis)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the propargyl-functionalized molecule in the Reaction Buffer or a suitable co-solvent.

    • Prepare a stock solution of the azide-containing molecule in a compatible solvent.

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 200 mM stock solution of the copper ligand (THPTA or TBTA) in water or DMSO.

    • Prepare a fresh 1 M stock solution of sodium ascorbate in water.

  • Click Reaction:

    • In a reaction tube, combine the propargyl-functionalized molecule and the azide-containing molecule (typically a 1.1 to 1.5-fold molar excess of one reactant is used).

    • Prepare a premix of CuSO₄ and the copper ligand in a 1:5 molar ratio.

    • Add the CuSO₄/ligand premix to the reaction mixture. The final copper concentration is typically in the range of 50-500 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing. The reaction progress can be monitored by LC-MS or HPLC.

  • Quenching the Reaction:

    • Once the reaction is complete, add a copper chelator such as EDTA to a final concentration of 10-20 mM to sequester the copper catalyst.

  • Purification:

    • Purify the final conjugate using an appropriate method to remove excess reagents, catalyst, and byproducts.

  • Characterization:

    • Confirm the identity and purity of the final conjugate using mass spectrometry and HPLC.

Signaling Pathways and Experimental Workflows

The successful application of this compound in targeted therapy relies on a thorough understanding of the relevant biological pathways and a well-defined experimental workflow for the development and evaluation of the resulting conjugates.

Signaling Pathway: HER2-Targeted Antibody-Drug Conjugate

The Human Epidermal Growth Factor Receptor 2 (HER2) is a well-established target in cancer therapy, particularly in breast and gastric cancers where it is often overexpressed. ADCs targeting HER2, such as Trastuzumab emtansine (T-DM1), have demonstrated significant clinical success. The following diagram illustrates the mechanism of action of a HER2-targeting ADC.

HER2_ADC_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space ADC HER2-Targeting ADC (e.g., Trastuzumab-Linker-Payload) HER2 HER2 Receptor ADC->HER2 1. Binding HER2_dimer HER2 Dimerization HER2->HER2_dimer 2. Dimerization & Internalization Endosome Endosome HER2_dimer->Endosome PI3K_AKT PI3K/AKT Pathway HER2_dimer->PI3K_AKT HER2 Signaling Blockade RAS_MAPK RAS/MAPK Pathway HER2_dimer->RAS_MAPK Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload (e.g., MMAE) Lysosome->Payload 4. Linker Cleavage & Payload Release Tubulin Microtubules Payload->Tubulin 5. Microtubule Disruption Apoptosis Apoptosis (Cell Death) Tubulin->Apoptosis Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation

HER2-Targeting ADC Mechanism of Action

Description of the Pathway:

  • Binding: The ADC specifically binds to the HER2 receptor on the surface of the cancer cell.

  • Internalization: Upon binding, the ADC-HER2 complex is internalized by the cell through endocytosis.

  • Trafficking: The complex is trafficked to the lysosome.

  • Payload Release: Inside the lysosome, the linker is cleaved by enzymes, releasing the cytotoxic payload into the cytoplasm.

  • Cytotoxicity: The payload exerts its cell-killing effect, for example, by disrupting microtubule dynamics, which ultimately leads to apoptosis (programmed cell death). In addition to delivering a cytotoxic payload, the antibody component of the ADC can also exert its own therapeutic effects by blocking HER2 signaling pathways, such as the PI3K/AKT and RAS/MAPK pathways, which are crucial for cell proliferation and survival.

Experimental Workflow: Antibody-Drug Conjugate (ADC) Development

The development of an ADC is a multi-step process that requires careful optimization and characterization at each stage. The following diagram outlines a typical experimental workflow.

ADC_Workflow cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Antibody_Selection Antibody Selection Conjugation Conjugation to Antibody Antibody_Selection->Conjugation Linker_Payload_Synthesis Linker-Payload Synthesis (this compound based) Linker_Payload_Synthesis->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification DAR_Analysis DAR Analysis (HIC, MS) Purification->DAR_Analysis Purity_Analysis Purity & Aggregation (SEC) Purification->Purity_Analysis Binding_Affinity Antigen Binding Affinity (ELISA, SPR) Purification->Binding_Affinity Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) Binding_Affinity->Cytotoxicity_Assay Internalization_Assay Internalization Studies Cytotoxicity_Assay->Internalization_Assay Bystander_Effect Bystander Killing Assay Internalization_Assay->Bystander_Effect Pharmacokinetics Pharmacokinetic (PK) Studies Bystander_Effect->Pharmacokinetics Efficacy_Studies Efficacy in Xenograft Models Pharmacokinetics->Efficacy_Studies Toxicity_Studies Toxicity Assessment Efficacy_Studies->Toxicity_Studies

A Typical Experimental Workflow for ADC Development

This workflow begins with the selection of a suitable antibody and the synthesis of the linker-payload moiety. Following conjugation and purification, the resulting ADC is extensively characterized to determine key quality attributes such as the drug-to-antibody ratio (DAR), purity, and antigen-binding affinity. The biological activity of the ADC is then evaluated through a series of in vitro assays before proceeding to in vivo studies to assess its pharmacokinetic profile, efficacy, and safety in animal models.

Experimental Workflow: PROTAC Development

The development of a PROTAC involves a systematic process of design, synthesis, and biological evaluation to identify a molecule that can effectively induce the degradation of a target protein.

PROTAC_Workflow cluster_design_synthesis Design & Synthesis cluster_biochemical_eval Biochemical & Biophysical Evaluation cluster_cellular_eval Cellular Evaluation cluster_invivo_eval In Vivo Evaluation Target_Ligand Target Protein Ligand Selection Linker_Design Linker Design (e.g., this compound) Target_Ligand->Linker_Design E3_Ligand E3 Ligase Ligand Selection E3_Ligand->Linker_Design PROTAC_Synthesis PROTAC Synthesis Linker_Design->PROTAC_Synthesis Purification_Characterization Purification & Characterization PROTAC_Synthesis->Purification_Characterization Binding_Assays Binary Binding Assays (Target & E3 Ligase) Purification_Characterization->Binding_Assays Ternary_Complex Ternary Complex Formation (e.g., TR-FRET, SPR) Binding_Assays->Ternary_Complex Degradation_Assay Target Protein Degradation (Western Blot, MS) Ternary_Complex->Degradation_Assay DC50_Dmax Determination of DC50 & Dmax Degradation_Assay->DC50_Dmax Selectivity_Profiling Selectivity Profiling DC50_Dmax->Selectivity_Profiling Downstream_Effects Downstream Functional Assays Selectivity_Profiling->Downstream_Effects PK_PD_Studies Pharmacokinetic/Pharmacodynamic (PK/PD) Studies Downstream_Effects->PK_PD_Studies Efficacy_Models Efficacy in Disease Models PK_PD_Studies->Efficacy_Models Toxicity_Assessment Toxicity Assessment Efficacy_Models->Toxicity_Assessment

A General Workflow for PROTAC Development and Evaluation

The PROTAC development workflow starts with the rational design and synthesis of the molecule, followed by biochemical and biophysical assays to confirm its binding to the target protein and the E3 ligase, and its ability to form a stable ternary complex. Cellular assays are then performed to assess the PROTAC's ability to induce the degradation of the target protein, its potency (DC50) and efficacy (Dmax), and its selectivity. Promising candidates are then advanced to in vivo studies to evaluate their pharmacokinetic and pharmacodynamic properties, as well as their therapeutic efficacy and safety.

Conclusion

This compound is a highly versatile and enabling tool for researchers in the field of targeted therapy. Its well-defined structure, bifunctional reactivity, and the beneficial properties of the PEG spacer make it an ideal building block for the construction of sophisticated therapeutic modalities like ADCs and PROTACs. The detailed protocols and workflows provided in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their drug discovery and development efforts, ultimately contributing to the advancement of precision medicine.

A Technical Guide to Heterobifunctional Crosslinkers for Antibody Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of heterobifunctional crosslinkers and their critical role in antibody labeling. We will delve into the core chemistries, experimental protocols, and practical considerations for utilizing these powerful reagents in research, diagnostics, and the development of novel therapeutics such as antibody-drug conjugates (ADCs).

Introduction to Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are reagents that possess two different reactive groups, allowing for the sequential and specific conjugation of two distinct molecules.[1] This targeted approach minimizes the formation of unwanted homodimers or polymers, a significant issue often encountered with homobifunctional crosslinkers.[2] The unique structure of a heterobifunctional crosslinker consists of two distinct reactive ends separated by a spacer arm. The nature of these reactive groups dictates the target functional groups on the biomolecules (e.g., primary amines, sulfhydryls), while the spacer arm's length and composition influence the stability, solubility, and steric hindrance of the final conjugate.[2]

The controlled, two-step conjugation process afforded by heterobifunctional crosslinkers is a key advantage, leading to higher yields of the desired conjugate and a more homogenous product.[3] This precision is paramount in applications such as the construction of ADCs, where a defined drug-to-antibody ratio (DAR) is crucial for therapeutic efficacy and safety.[4]

Classification of Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are broadly categorized based on the chemistries of their reactive groups. The selection of an appropriate crosslinker is contingent upon the available functional groups on the target biomolecules and the desired characteristics of the final conjugate.

Amine-to-Sulfhydryl Crosslinkers

This is the most widely utilized class of heterobifunctional crosslinkers. They typically feature an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (found on lysine residues and the N-terminus of proteins) and a maleimide group that specifically targets sulfhydryl groups (found on cysteine residues). The significant difference in the optimal pH for these reactions enables a highly controlled, two-step conjugation process.

Photoreactive Crosslinkers

These crosslinkers incorporate a photoactivatable group that becomes reactive upon exposure to UV light. This "on-demand" reactivity is particularly useful for capturing transient or weak protein-protein interactions. One end of the crosslinker is a traditional reactive group, such as an NHS ester, while the other is a photoactivatable moiety like an aryl azide or a diazirine. Upon UV activation, these groups form highly reactive intermediates that can insert into C-H and N-H bonds non-specifically.

Click Chemistry-Enabled Crosslinkers

"Click chemistry" has revolutionized bioconjugation due to its high efficiency, specificity, and biocompatibility. Heterobifunctional crosslinkers featuring "clickable" functional groups, such as azides and alkynes, facilitate highly specific and robust conjugation through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions. These crosslinkers typically have a traditional reactive group on one end and a clickable handle on the other, allowing for a two-step labeling and subsequent conjugation process.

Quantitative Data on Common Heterobifunctional Crosslinkers

The choice of crosslinker can significantly impact the properties of the resulting antibody conjugate. The following tables summarize key quantitative data for a selection of commonly used heterobifunctional crosslinkers to aid in reagent selection.

Table 1: Amine-to-Sulfhydryl Crosslinkers

CrosslinkerSpacer Arm Length (Å)Water Soluble?Cleavable?Reactive Towards
SMCC8.3NoNoPrimary Amine + Sulfhydryl
Sulfo-SMCC8.3YesNoPrimary Amine + Sulfhydryl
EMCS9.4NoNoPrimary Amine + Sulfhydryl
Sulfo-EMCS9.4YesNoPrimary Amine + Sulfhydryl
GMBS7.4NoNoPrimary Amine + Sulfhydryl
Sulfo-GMBS7.4YesNoPrimary Amine + Sulfhydryl
LC-SPDP15.7NoYes (Disulfide)Primary Amine + Sulfhydryl
Sulfo-LC-SPDP15.7YesYes (Disulfide)Primary Amine + Sulfhydryl
BMPS6.9NoNoPrimary Amine + Sulfhydryl
MBS10.2NoNoPrimary Amine + Sulfhydryl

Data sourced from multiple references.

Table 2: Photoreactive Heterobifunctional Crosslinkers

CrosslinkerSpacer Arm Length (Å)Reactive Group 1 (Specific)Reactive Group 2 (Photoreactive)
NHS-ASA9.2NHS Ester (Amine)Aryl Azide
Sulfo-SANPAH18.2Sulfo-NHS Ester (Amine)Phenyl Azide
SDA7.7NHS Ester (Amine)Diazirine

Data sourced from BenchChem.

Table 3: Click Chemistry-Enabled Heterobifunctional Crosslinkers

CrosslinkerReactive Group 1Clickable Handle
NHS-AzideNHS Ester (Amine)Azide
NHS-AlkyneNHS Ester (Amine)Alkyne
Maleimide-AzideMaleimide (Sulfhydryl)Azide
Maleimide-AlkyneMaleimide (Sulfhydryl)Alkyne

*Data sourced from BenchChem. *

Experimental Protocols

The following are detailed methodologies for key antibody labeling experiments using different classes of heterobifunctional crosslinkers.

Protocol for Two-Step Antibody-Drug Conjugation using SMCC

This protocol outlines the general procedure for conjugating a sulfhydryl-containing small molecule drug to an antibody using the amine-to-sulfhydryl crosslinker SMCC.

Materials:

  • Antibody solution (1-10 mg/mL in PBS, pH 7.2-8.0)

  • SMCC (dissolved in DMSO or DMF)

  • Sulfhydryl-containing drug

  • Reaction Buffer (e.g., Phosphate buffer, pH 7.2-7.5)

  • Quenching Buffer (e.g., Tris or glycine buffer)

  • Desalting columns or dialysis equipment

Procedure:

  • Antibody Modification with SMCC:

    • Dissolve the antibody in the reaction buffer.

    • Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution. The final concentration of the organic solvent should be less than 10%.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Removal of Excess SMCC:

    • Remove the unreacted SMCC from the maleimide-activated antibody using a desalting column or by dialysis against the reaction buffer.

  • Conjugation with Sulfhydryl-Containing Drug:

    • Immediately add the sulfhydryl-containing drug to the purified maleimide-activated antibody solution. A 1.5- to 5-fold molar excess of the drug over the antibody is typically used.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction (Optional):

    • To stop the conjugation reaction, a small molecule containing a sulfhydryl group (e.g., cysteine or 2-mercaptoethanol) can be added to react with any remaining maleimide groups.

  • Purification of the Antibody-Drug Conjugate:

    • Purify the ADC from unreacted drug and other byproducts using size-exclusion chromatography or dialysis.

Protocol for Photoaffinity Labeling to Capture Protein Interactions

This protocol describes the use of a photoreactive heterobifunctional crosslinker to identify protein-protein interactions in a cellular context.

Materials:

  • Cultured cells

  • Photoreactive crosslinker (e.g., Sulfo-SANPAH)

  • Lysis buffer

  • UV lamp (e.g., 365 nm)

  • Immunoprecipitation reagents (antibodies, beads)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Labeling with the Crosslinker:

    • Incubate the cultured cells with the photoreactive crosslinker to allow for cell uptake and reaction of the NHS ester with intracellular proteins.

  • Photo-Crosslinking:

    • Expose the cells to UV light for a short duration to activate the photoreactive group and induce crosslinking between interacting proteins.

  • Cell Lysis:

    • Lyse the cells using a suitable lysis buffer to release the crosslinked protein complexes.

  • Immunoprecipitation:

    • Use an antibody specific to one of the proteins of interest to immunoprecipitate the crosslinked complex from the cell lysate.

  • Analysis:

    • Analyze the immunoprecipitated sample by SDS-PAGE and Western blotting to identify the interacting protein partners.

Protocol for Antibody-Oligonucleotide Conjugation via Click Chemistry

This protocol outlines the conjugation of an azide-modified oligonucleotide to an antibody using a copper-free click chemistry approach with a DBCO-NHS ester.

Materials:

  • Antibody (concentrated solution)

  • DBCO-NHS ester (freshly prepared 10 mM solution in DMSO or DMF)

  • Azide-modified oligonucleotide

  • PBS (pH 7.4)

  • Tris buffer (100 mM)

  • Desalting column

Procedure:

  • Antibody Activation with DBCO-NHS Ester:

    • Mix the antibody with a 20-30 fold molar excess of the DBCO-NHS ester solution. The final DMSO concentration should be around 20%.

    • Incubate at room temperature for 60 minutes.

  • Quenching and Removal of Excess Crosslinker:

    • Add Tris buffer to a final concentration of 10 mM to quench the unreacted DBCO-NHS ester and incubate for 15 minutes.

    • Remove excess, unreacted DBCO-NHS ester using a desalting column equilibrated with PBS.

  • Copper-Free Click Reaction:

    • Mix the DBCO-functionalized antibody with a 2-4x molar excess of the azide-modified oligonucleotide.

    • Incubate overnight at 4°C.

  • Purification:

    • Purify the antibody-oligonucleotide conjugate using liquid chromatography to remove the unreacted oligonucleotide.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows described in this guide.

Workflow for ADC Synthesis using SMCC.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR Arrestin β-Arrestin GPCR->Arrestin Interaction Crosslinked_Complex Crosslinked GPCR-Arrestin Complex Crosslinker Photoreactive Crosslinker Arrestin->Crosslinker Labeling Crosslinker->Crosslinked_Complex UV_Light UV Light UV_Light->Crosslinker Activation Downstream_Signaling Downstream Signaling Crosslinked_Complex->Downstream_Signaling Analysis of Interaction

Studying GPCR-Arrestin Interaction.

Troubleshooting Common Issues in Antibody Conjugation

Successful antibody conjugation requires careful optimization and attention to detail. The following table addresses common problems and provides potential solutions.

Table 4: Troubleshooting Guide for Antibody Conjugation

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conjugation - Low antibody/protein concentration- Impure antibody/protein- Hydrolysis of reactive groups in the crosslinker- Presence of interfering substances in the buffer (e.g., Tris, glycine, sodium azide)- Concentrate the protein solution (>0.5 mg/mL).- Use highly purified protein (>95% purity).- Prepare crosslinker solutions immediately before use.- Perform buffer exchange into an appropriate amine- and sulfhydryl-free buffer (e.g., PBS).
Protein Precipitation - Use of organic solvents for water-insoluble crosslinkers- High degree of modification leading to aggregation- Use a water-soluble crosslinker (e.g., Sulfo-SMCC).- Reduce the molar excess of the crosslinker.- Perform the reaction at a lower protein concentration.
Formation of Homodimers - Incomplete removal of excess crosslinker after the first step- Crosslinker reacting with both amine and sulfhydryl groups on the same or identical protein molecules- Ensure complete removal of excess crosslinker using desalting columns or dialysis.- Optimize the molar ratios of the reactants.- Maintain a true two-step reaction process.
Poor Stability of the Conjugate - Hydrolysis of the linkage- Inappropriate storage conditions- Choose a crosslinker that forms a stable linkage for the intended application.- Store the conjugate at the recommended temperature and concentration, potentially with a stabilizer.

Conclusion

Heterobifunctional crosslinkers are indispensable tools in modern biological research and drug development. Their ability to facilitate controlled, stepwise reactions enables the creation of highly specific and well-defined antibody conjugates for a myriad of applications. By understanding the diverse chemistries available, carefully selecting the appropriate crosslinker based on quantitative data, and adhering to optimized experimental protocols, researchers can effectively harness the power of these reagents to advance their scientific endeavors. This guide provides a solid foundation for the successful application of heterobifunctional crosslinkers in antibody labeling, from fundamental studies of protein interactions to the development of next-generation targeted therapies.

References

The Core Principles of Propargyl-PEG6-acid in PROTAC Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of target proteins.[1] These heterobifunctional molecules leverage the cell's native ubiquitin-proteasome system to eliminate proteins implicated in disease.[2] A critical component of a PROTAC's architecture is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. The nature of this linker profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the resulting PROTAC.[3][4] Among the diverse array of linkers, Propargyl-PEG6-acid has emerged as a versatile and widely utilized building block in PROTAC synthesis. This guide provides a comprehensive overview of the fundamental principles governing its use, supported by quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Core Principles of this compound in PROTAC Synthesis

This compound is a heterobifunctional linker characterized by two key functional groups: a terminal propargyl group and a terminal carboxylic acid, separated by a six-unit polyethylene glycol (PEG) chain.[5] This specific arrangement confers several advantageous properties for PROTAC development.

The PEG component, consisting of repeating ethylene glycol units, imparts hydrophilicity to the PROTAC molecule. This is crucial for improving solubility and cell permeability, which are often challenges in PROTAC design due to their typically high molecular weight. The flexibility of the PEG chain is also thought to be important for allowing the PROTAC to adopt an optimal conformation for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.

The bifunctional nature of this compound allows for a modular and efficient approach to PROTAC synthesis. The carboxylic acid group provides a reactive handle for conjugation to an amine-containing ligand, typically through a stable amide bond. The propargyl group, on the other hand, is a key component for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction enables the efficient and specific ligation of an azide-functionalized moiety, forming a stable triazole linkage. This modularity allows for the rapid assembly of PROTAC libraries with variations in the target ligand, E3 ligase ligand, or linker length to optimize degradation activity.

Quantitative Data Presentation: The Impact of Linker Length

The length of the PEG linker is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair. A linker that is too short may lead to steric hindrance and prevent the formation of a stable ternary complex, while a linker that is too long may result in a non-productive complex where ubiquitination cannot occur efficiently. The following table summarizes experimental data from studies on PROTACs targeting Tank-binding kinase 1 (TBK1) and Bromodomain-containing protein 4 (BRD4), illustrating the impact of linker length on degradation potency (DC50) and efficacy (Dmax).

Target ProteinLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
TBK1Alkyl/Ether< 12No degradation-
TBK1Alkyl/Ether12Submicromolar-
TBK1Alkyl/Ether21396
TBK1Alkyl/Ether2929276
BRD4 (VHL-based)PEG2>1000<20
BRD4 (VHL-based)PEG3~500~60
BRD4 (VHL-based)PEG4~100>80
BRD4 (VHL-based)PEG5~50>90
BRD4 (CRBN-based)PEG0< 0.5 µM-
BRD4 (CRBN-based)PEG1-2> 5 µM-
BRD4 (CRBN-based)PEG4-5< 0.5 µM-

Note: The data presented is a synthesized comparison from multiple sources for illustrative purposes.

Detailed Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a two-step process: an amide coupling reaction to attach one of the ligands, followed by a CuAAC reaction to attach the second ligand.

Protocol 1: Amide Coupling of this compound to an Amine-Containing Ligand

This protocol describes the formation of an amide bond between the carboxylic acid of this compound and a ligand (either for the protein of interest or the E3 ligase) that contains a primary or secondary amine.

Materials:

  • Amine-containing ligand

  • This compound

  • Coupling agent (e.g., HATU, HOBt, EDC)

  • Base (e.g., DIPEA, TEA)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve the amine-containing ligand (1.0 equivalent) and this compound (1.1 equivalents) in the anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Add the coupling agent (1.2 equivalents) and the base (2.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the alkyne-functionalized intermediate.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the alkyne-functionalized intermediate from Protocol 1 and an azide-containing ligand.

Materials:

  • Alkyne-functionalized intermediate

  • Azide-containing ligand

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • Copper(I)-stabilizing ligand (e.g., THPTA, TBTA) (optional but recommended)

  • Solvent system (e.g., DMSO/water, t-BuOH/water)

Procedure:

  • Dissolve the alkyne-functionalized intermediate (1.0 equivalent) and the azide-containing ligand (1.1 equivalents) in the chosen solvent system.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.5 equivalents).

  • In another separate vial, prepare an aqueous solution of copper(II) sulfate (0.1 equivalents). If using a stabilizing ligand, pre-mix the copper sulfate with the ligand (e.g., THPTA) in a 1:5 molar ratio.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate (or copper/ligand complex) solution.

  • Stir the reaction at room temperature for 2-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final PROTAC molecule by preparative HPLC.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes involved in PROTAC research is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate a key signaling pathway targeted by PROTACs and the general experimental workflow.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) POI_PROTAC_E3 POI-PROTAC-E3 Ternary Complex POI->POI_PROTAC_E3 PROTAC binding E3_Ligase E3 Ubiquitin Ligase E3_Ligase->POI_PROTAC_E3 PROTAC binding PROTAC PROTAC (this compound linker) Ubiquitination Poly-ubiquitination POI_PROTAC_E3->Ubiquitination Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC Mechanism of Action.

Androgen_Receptor_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP Androgen Receptor (AR) + HSP Androgen->AR_HSP Binding AR_Active Active AR AR_HSP->AR_Active HSP Dissociation PROTAC_AR AR-PROTAC-E3 Complex AR_HSP->PROTAC_AR PROTAC Intervention AR_Dimer AR Dimer AR_Active->AR_Dimer Dimerization ARE Androgen Response Element (ARE) AR_Dimer->ARE Binding AR_Dimer->ARE Degradation AR Degradation PROTAC_AR->Degradation Ubiquitination & Proteasomal Degradation Transcription Gene Transcription (Cell Growth, Proliferation) ARE->Transcription

Caption: Androgen Receptor Signaling Pathway and PROTAC Intervention.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Ligand1 Ligand 1 (Amine) Amide_Coupling Amide Coupling Ligand1->Amide_Coupling Propargyl_PEG6 This compound Propargyl_PEG6->Amide_Coupling Intermediate Alkyne-Intermediate Amide_Coupling->Intermediate CuAAC CuAAC Click Chemistry Intermediate->CuAAC Ligand2 Ligand 2 (Azide) Ligand2->CuAAC Final_PROTAC Final PROTAC CuAAC->Final_PROTAC Cell_Culture Cell Culture Final_PROTAC->Cell_Culture Purification & Characterization PROTAC_Treatment PROTAC Treatment (Dose-Response) Cell_Culture->PROTAC_Treatment Western_Blot Western Blot PROTAC_Treatment->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis

References

Methodological & Application

Application Notes and Protocols: Propargyl-PEG6-acid Bioconjugation for Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG6-acid is a heterobifunctional linker that is instrumental in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1] This linker possesses two key functional groups: a carboxylic acid and a terminal propargyl group, separated by a six-unit polyethylene glycol (PEG) spacer. The PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1][2] The carboxylic acid allows for covalent attachment to primary amines, such as those on the surface of antibodies, through stable amide bond formation.[3] The propargyl group enables highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions with azide-modified molecules, forming a stable triazole linkage.[4] This dual reactivity permits the sequential and controlled conjugation of two different molecular entities, making it a valuable tool for constructing complex biomolecules.

These application notes provide a detailed protocol for the bioconjugation of this compound to an antibody and the subsequent conjugation to an azide-containing molecule.

Experimental Protocols

This section details the two-stage process for antibody bioconjugation using this compound.

Part 1: Amide Coupling of this compound to an Antibody

This protocol describes the activation of the carboxylic acid group of this compound and its subsequent coupling to primary amine residues (e.g., lysine) on an antibody.

Materials:

  • Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.4

  • This compound

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Conjugation buffer (e.g., PBS, pH 7.4)

  • Desalting columns or size-exclusion chromatography system

  • Reaction vessels and stirring apparatus

Procedure:

  • Antibody Preparation: Prepare the antibody solution to a concentration of 1-10 mg/mL in conjugation buffer.

  • Activation of this compound:

    • Dissolve this compound (1.0 equivalent) in anhydrous DMF to a final concentration of 10 mM.

    • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the this compound solution.

    • Stir the reaction mixture under a nitrogen atmosphere at room temperature for 4 hours to form the Propargyl-PEG6-NHS ester.

  • Conjugation to Antibody:

    • Add a 5- to 20-fold molar excess of the activated Propargyl-PEG6-NHS ester solution to the antibody solution. Ensure the final concentration of DMF does not exceed 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction mixture at room temperature for 2 hours with gentle agitation.

  • Purification:

    • Remove the excess, unreacted linker using a desalting column or size-exclusion chromatography.

    • Exchange the buffer to a suitable buffer for the subsequent click chemistry reaction (e.g., PBS).

Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction between the propargyl-functionalized antibody and an azide-containing molecule (e.g., a cytotoxic drug, fluorescent dye).

Materials:

  • Propargyl-functionalized antibody (from Part 1)

  • Azide-containing molecule

  • Copper (II) sulfate (CuSO4) solution (e.g., 20 mM in water)

  • Copper-chelating ligand (e.g., THPTA or TBTA) solution (e.g., 50 mM in water/DMSO)

  • Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • Degassed reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography or reversed-phase HPLC)

Procedure:

  • Reaction Setup:

    • In a reaction vessel, add the propargyl-functionalized antibody to the degassed buffer.

    • Add the azide-containing molecule, typically at a 1.5-2 fold molar excess.

    • Add the copper-chelating ligand.

    • Add the CuSO4 solution.

  • Reaction Initiation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.

  • Purification:

    • Once the reaction is complete, purify the resulting antibody conjugate using an appropriate method such as size-exclusion chromatography or reversed-phase HPLC to remove unreacted reagents.

Data Presentation

The following table summarizes the key quantitative parameters for the bioconjugation protocol.

ParameterValue/RangeReference
Amide Coupling
Antibody Concentration1-10 mg/mL
This compound Concentration10 mM in DMF
Molar Ratio (NHS:this compound)1.2 : 1
Molar Ratio (EDC:this compound)1.2 : 1
Activation Reaction Time4 hours
Molar Excess of Activated Linker to Antibody5- to 20-fold
Conjugation Reaction Time2 hours
CuAAC Click Chemistry
Molar Excess of Azide-Molecule to Antibody1.5- to 2-fold
Reaction Time1-4 hours

Visualizations

experimental_workflow cluster_part1 Part 1: Amide Coupling cluster_part2 Part 2: CuAAC Click Chemistry Ab Antibody Conjugation Conjugation Ab->Conjugation Linker This compound Activation Activation (EDC, NHS in DMF) Linker->Activation 1 eq ActivatedLinker Propargyl-PEG6-NHS ester Activation->ActivatedLinker ActivatedLinker->Conjugation 5-20 eq Propargyl_Ab Propargyl-functionalized Antibody Conjugation->Propargyl_Ab Purification1 Purification (SEC) Propargyl_Ab->Purification1 Purified_Propargyl_Ab Purified Propargyl-Ab Click_Reaction Click Reaction (CuSO4, Ligand, NaAsc) Purified_Propargyl_Ab->Click_Reaction Azide_Molecule Azide-containing Molecule Azide_Molecule->Click_Reaction 1.5-2 eq Antibody_Conjugate Final Antibody Conjugate Click_Reaction->Antibody_Conjugate Purification2 Purification (SEC/HPLC) Antibody_Conjugate->Purification2

Caption: Experimental workflow for antibody bioconjugation.

signaling_pathway cluster_reaction1 Amide Bond Formation cluster_reaction2 Click Chemistry (CuAAC) Propargyl_PEG_Acid Propargyl-PEG6-COOH Amide_Bond Propargyl-PEG6-CONH-Antibody Propargyl_PEG_Acid->Amide_Bond Antibody_NH2 Antibody-NH2 Antibody_NH2->Amide_Bond Propargyl_Ab Propargyl-PEG6-CONH-Antibody Triazole_Linkage Antibody-Congugate (Triazole Linkage) Propargyl_Ab->Triazole_Linkage Azide_Drug N3-Drug Azide_Drug->Triazole_Linkage

Caption: Chemical reactions in the bioconjugation process.

References

Application Note & Protocol: Step-by-Step Guide to Propargyl-PEG6-acid EDC/NHS Coupling

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propargyl-PEG6-acid is a heterobifunctional linker containing a terminal alkyne group (propargyl) for click chemistry and a carboxylic acid for covalent conjugation to primary amines. The coupling of its carboxylic acid moiety to an amine-containing molecule (e.g., proteins, peptides, antibodies, or surfaces) is efficiently achieved using a two-step carbodiimide reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

This method first uses EDC to activate the carboxyl group of this compound, forming a highly reactive O-acylisourea intermediate.[1][2][3] This intermediate is unstable in aqueous solutions and prone to hydrolysis.[2][4] To enhance stability and efficiency, NHS is added to convert the O-acylisourea intermediate into a semi-stable NHS ester. This amine-reactive ester can then be isolated or, more commonly, reacted directly with a primary amine at a physiological pH to form a stable, covalent amide bond. This two-step process allows for controlled and efficient bioconjugation.

Reaction Mechanism

The EDC/NHS coupling reaction proceeds in two main stages. First, the carboxylic acid is activated at an acidic pH. Second, the resulting NHS ester couples with a primary amine at a neutral to slightly basic pH.

Reaction_Mechanism cluster_activation Step 1: Carboxyl Activation (pH 4.5-6.0) cluster_coupling Step 2: Amine Coupling (pH 7.0-8.0) Propargyl_Acid Propargyl-PEG6-COOH O_Acylisourea O-Acylisourea Intermediate (Unstable) Propargyl_Acid->O_Acylisourea + EDC EDC EDC->O_Acylisourea NHS_Ester Propargyl-PEG6-NHS Ester (Semi-Stable) O_Acylisourea->NHS_Ester + NHS NHS / Sulfo-NHS NHS->NHS_Ester Final_Product Propargyl-PEG6-CO-NH-Molecule (Stable Amide Bond) NHS_Ester->Final_Product + Amine Molecule-NH₂ Amine->Final_Product

Caption: Mechanism of two-step EDC/NHS coupling reaction.

Materials and Reagents

  • This compound

  • EDC Hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Amine-containing molecule of interest (e.g., protein, peptide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0. (Do not use buffers containing carboxyl or amine groups).

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5. (Other non-amine buffers like borate or bicarbonate are also suitable).

  • Quenching Solution (Optional): 1 M Hydroxylamine HCl (pH 8.5) or 1 M Tris-HCl (pH 8.5).

  • Purification system: Desalting spin column (e.g., Zeba™), dialysis cassette, or HPLC.

  • Dry, water-miscible solvent such as DMSO or DMF for preparing stock solutions.

Data Presentation: Recommended Reaction Conditions

Quantitative parameters are crucial for successful conjugation. The following tables provide recommended starting conditions that should be optimized for each specific application.

Table 1: Recommended Molar Ratios for Activation

Reagent Molar Ratio (relative to this compound) Notes
EDC 2 - 10 fold excess A 10-fold molar excess is a common starting point for protein conjugations. Higher concentrations can sometimes cause precipitation.

| NHS / Sulfo-NHS | 2 - 5 fold excess (relative to acid) or 1.2 - 2.5 fold excess (relative to EDC) | Using a 2.5-fold excess of NHS relative to EDC is a good starting point. NHS helps to improve reaction yield and create a more stable intermediate. |

Example Calculation: For a 1mg/mL solution of a 50 kDa protein (~20 µM), a 10-fold molar excess of EDC would be a final concentration of 200 µM, and a 25-fold molar excess of Sulfo-NHS would be 500 µM. A common protocol uses 2 mM EDC and 5 mM Sulfo-NHS.

Table 2: Summary of Experimental Parameters

Parameter Activation Step Coupling Step
pH 4.5 - 6.0 7.0 - 8.0
Buffer MES Buffer PBS, Bicarbonate, or Borate Buffer
Temperature Room Temperature (20-25°C) Room Temperature (20-25°C)

| Duration | 15 - 30 minutes | 2 hours to Overnight |

Experimental Protocols

This protocol details the two-step coupling procedure. It is critical to note that EDC and NHS are moisture-sensitive; they should be stored desiccated at -20°C and warmed to room temperature before opening to prevent condensation.

5.1. Reagent Preparation

  • This compound Stock: Prepare a 10-50 mM stock solution in a dry organic solvent like DMSO or DMF.

  • EDC & NHS/Sulfo-NHS Stocks: Prepare fresh solutions immediately before use. Dissolve EDC and NHS/Sulfo-NHS in high-purity, amine-free water or Activation Buffer. Do not store aqueous stock solutions as EDC hydrolyzes rapidly.

  • Amine-Molecule Solution: Dissolve your amine-containing molecule in the appropriate buffer. For the activation step, this should be the Activation Buffer. If starting with the amine molecule in PBS, perform a buffer exchange into MES buffer using a desalting column.

5.2. Step-by-Step Coupling Protocol

Caption: Experimental workflow for this compound coupling.
  • Activation of this compound:

    • In a microcentrifuge tube, combine your desired amount of this compound with the amine-containing molecule to be modified (if it is stable at acidic pH) in Activation Buffer (e.g., 0.1 M MES, pH 6.0).

    • Add the calculated amount of EDC (e.g., to a final concentration of 2 mM). Mix gently.

    • Immediately add the calculated amount of NHS or Sulfo-NHS (e.g., to a final concentration of 5 mM). Mix thoroughly by pipetting.

    • Incubate the reaction for 15 minutes at room temperature.

  • Coupling to the Amine-Containing Molecule:

    • If the amine-containing molecule was not present during the activation step, add the activated Propargyl-PEG6-NHS ester solution to your amine-containing molecule, which should be in Coupling Buffer (e.g., PBS, pH 7.2-7.5).

    • If activation was performed with the amine-molecule present, raise the pH of the reaction mixture to 7.2-7.5 by adding a small amount of concentrated, amine-free buffer like 1 M PBS.

    • Allow the coupling reaction to proceed for 2 hours at room temperature, or overnight at 4°C.

  • Quenching the Reaction (Optional):

    • To stop the reaction and hydrolyze any unreacted NHS esters, add a quenching reagent. Hydroxylamine is often used at a final concentration of 10-50 mM.

    • Alternatively, Tris or glycine can be used, but be aware that these will modify any remaining activated carboxyl groups.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess reagents (EDC, NHS, quenching reagents) and byproducts (isourea) by running the reaction mixture through a desalting spin column equilibrated with your desired storage buffer (e.g., PBS).

    • For larger volumes or more stringent purity requirements, use dialysis or an appropriate HPLC method (e.g., size-exclusion or reverse-phase).

Troubleshooting

IssuePotential CauseRecommended Solution
Low Coupling Efficiency Hydrolysis of EDC or NHS ester.Use freshly prepared EDC/NHS solutions. Ensure the activation step is at the optimal acidic pH (4.5-6.0) and the coupling step is at pH 7.0-8.0.
Inactive Reagents.Store EDC and NHS desiccated at -20°C. Allow vials to warm to room temperature before opening to prevent moisture condensation.
Competing nucleophiles in buffer.Ensure buffers (MES, PBS) are free from primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate).
Precipitation of Protein High concentration of EDC.If precipitation occurs, try reducing the molar excess of EDC used in the reaction.
Protein instability.Ensure the protein is soluble and stable in the chosen activation and coupling buffers. Perform a buffer exchange test prior to the reaction.

References

Application Notes and Protocols for CuAAC Click Chemistry with Propargyl-PEG6-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and representative data for performing Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry using Propargyl-PEG6-acid. This versatile heterobifunctional linker is instrumental in the synthesis of complex bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), owing to its terminal alkyne for click chemistry and a carboxylic acid for amine coupling. The six-unit polyethylene glycol (PEG) spacer enhances aqueous solubility and can improve the pharmacokinetic properties of the final conjugate.[1][2]

Overview of this compound in Bioconjugation

This compound is a bifunctional molecule designed for a two-step conjugation strategy.[2]

  • Amine Coupling: The carboxylic acid moiety is first activated, typically using carbodiimide chemistry with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a stable amide bond with primary amines on a target molecule (e.g., lysine residues on a protein).[2][3]

  • CuAAC Reaction: The terminal propargyl group is then available to react with an azide-functionalized molecule via the highly efficient and specific CuAAC reaction, forming a stable triazole linkage.

This sequential approach allows for the precise and controlled assembly of complex molecular constructs.

Data Presentation: Representative Reaction Parameters

While specific quantitative data for every possible reaction with this compound is application-dependent and requires empirical optimization, the following tables provide typical starting conditions and expected outcomes based on established protocols for similar PEGylated linkers. CuAAC reactions are known for their high efficiency, often achieving yields of over 70-95% with proper optimization.

Table 1: Typical Parameters for Amine Coupling via EDC/NHS Activation

ParameterRecommended ConditionNotes
Activation Reagents EDC / NHS (or sulfo-NHS)EDC activates the carboxylic acid, and NHS forms a more stable amine-reactive ester.
Molar Ratio (Linker:EDC:NHS) 1 : 1.1 : 1.1A slight excess of activating agents ensures efficient conversion to the NHS ester.
Activation Buffer MES Buffer, pH 4.5-6.0Activation is most efficient in a slightly acidic, non-amine, non-carboxylate buffer.
Activation Time 15-30 minutesIncubation at room temperature is typically sufficient.
Coupling Buffer PBS, pH 7.2-8.0Reaction with primary amines is most efficient at a slightly basic pH.
Reaction Time 2 hours to overnightCan be performed at room temperature or 4°C.

Table 2: Representative Parameters for CuAAC Reaction

ParameterRecommended ConditionNotes
Reactants Alkyne-PEG-Molecule 1, Azide-Molecule 2Molar ratio is typically 1:1 to 1:1.5 (Azide:Alkyne).
Copper Source Copper(II) Sulfate (CuSO₄)Used with a reducing agent to generate the active Cu(I) catalyst in situ.
Copper Concentration 50-250 µMHigher concentrations can increase reaction rate but may require more efficient removal.
Reducing Agent Sodium AscorbateShould be prepared fresh. Used at 5-10 times the copper concentration.
Ligand THPTA or TBTAStabilizes the Cu(I) catalyst, prevents oxidation, and protects biomolecules.
Ligand:Copper Ratio 2:1 to 5:1A 5:1 ratio is often used to protect sensitive biomolecules.
Solvent System Aqueous buffers (e.g., PBS), DMSO, t-BuOH/H₂OCo-solvents like DMSO may be needed for hydrophobic molecules.
Temperature Room TemperatureGentle heating can sometimes increase the reaction rate.
Reaction Time 1-4 hoursMonitor by an appropriate analytical method (e.g., LC-MS, SDS-PAGE).
Expected Yield >70%Highly dependent on substrates and optimization.

Experimental Protocols

These protocols are intended as a guide and may require optimization for specific molecules and applications.

Protocol 1: Amine Coupling of this compound to a Protein

This two-step protocol first activates the carboxylic acid of this compound and then couples it to a primary amine on a protein.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC, NHS, and this compound to room temperature before use.

    • Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare fresh 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO or Activation Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, combine 1 equivalent of this compound with 1.1 equivalents of EDC and 1.1 equivalents of NHS.

    • Incubate the reaction mixture at room temperature for 15-30 minutes to generate the active NHS ester.

  • Conjugation to Protein:

    • Immediately add the activated this compound solution to the protein solution. The reaction of the NHS ester with the primary amine is most efficient at pH 7-8. Adjust the pH of the protein solution if necessary. The molar ratio of linker to protein should be optimized based on the desired degree of labeling.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding a quenching agent like Tris or glycine to a final concentration of 20-50 mM to consume any unreacted NHS esters.

    • Purify the alkyne-functionalized protein from excess reagents using a desalting column or dialysis equilibrated with the desired storage buffer (e.g., PBS).

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-containing molecule to the alkyne-functionalized molecule prepared in Protocol 1.

Materials:

  • Alkyne-functionalized molecule (from Protocol 1)

  • Azide-containing molecule

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, prepared fresh )

  • Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water/DMSO)

  • Degassed reaction buffer (e.g., PBS, pH 7.4)

  • DMSO (if required for solubility of the azide molecule)

  • EDTA solution (for quenching)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Reaction Setup:

    • In a reaction tube, dissolve the alkyne-functionalized molecule in the degassed reaction buffer.

    • Add the azide-containing molecule. A molar excess of 1.5-2 equivalents relative to the alkyne is often used.

    • In a separate tube, prepare a premix of the copper catalyst and ligand. For example, mix the CuSO₄ stock and THPTA stock in a 1:5 molar ratio. Let it stand for 1-2 minutes.

    • Add the copper/ligand premix to the reaction mixture containing the alkyne and azide. The final copper concentration should typically be between 50-250 µM.

  • Initiation of the Reaction:

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be 5-10 times that of the copper.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect from light if any components are photosensitive.

    • The reaction progress can be monitored by an appropriate technique (e.g., LC-MS for small molecules, SDS-PAGE or HPLC for proteins).

  • Quenching and Purification:

    • Once the reaction is complete, quench it by adding EDTA to chelate the copper catalyst.

    • Purify the final conjugate using a suitable method such as size-exclusion chromatography or dialysis to remove excess reagents, catalyst, and byproducts.

Visualizations

The following diagrams illustrate the key workflows and mechanisms described in these application notes.

G cluster_0 Step 1: Amine Coupling cluster_1 Step 2: CuAAC Click Chemistry Prop This compound EDC_NHS EDC / NHS Activation Prop->EDC_NHS Activate Carboxylic Acid ActivatedLinker Propargyl-PEG6-NHS Ester EDC_NHS->ActivatedLinker AlkyneProtein Alkyne-functionalized Protein ActivatedLinker->AlkyneProtein React with Amine Protein Protein-NH2 Protein->AlkyneProtein Azide Azide-Molecule FinalProduct Final Bioconjugate AlkyneProtein->FinalProduct Azide->FinalProduct Catalyst Cu(I) Catalyst (CuSO4 + NaAscorbate) Catalyst->FinalProduct

Caption: Workflow for two-step bioconjugation with this compound.

G cluster_cycle Catalytic Cycle Alkyne R1-Alkyne A Cu(I) Acetylide Alkyne->A Azide R2-Azide B Copper Triazolide Azide->B Cu_I Cu(I) Cu_II Cu(II) Cu_I->Cu_II Oxidation Cu_I->A Ascorbate Sodium Ascorbate Ascorbate->Cu_I Reduction A->B B->Cu_I Releases Product Triazole R1-Triazole-R2 B->Triazole Protonolysis

Caption: Simplified catalytic cycle of the CuAAC reaction.

G cluster_0 Step 1: Linker Attachment cluster_1 Step 2: Drug Conjugation Antibody Antibody Antibody_NH2 Antibody-NH2 Linker Propargyl- PEG6-acid Linker_NHS Activated Linker Payload Azide- Drug Payload_Azide Azide-Drug ADC Antibody-Drug Conjugate (ADC) Antibody_Alkyne Antibody-Alkyne Antibody_NH2->Antibody_Alkyne Linker_NHS->Antibody_Alkyne Amide Bond Formation Antibody_Alkyne_2 Antibody-Alkyne ADC_Final ADC Antibody_Alkyne_2->ADC_Final Payload_Azide->ADC_Final CuAAC 'Click'

Caption: Logical flow for creating an ADC using this compound.

References

Synthesis of Antibody-Drug Conjugates Using Propargyl-PEG6-acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker technology connecting the antibody and the cytotoxic drug is a critical component influencing the ADC's stability, efficacy, and pharmacokinetic profile. Propargyl-PEG6-acid is a heterobifunctional linker that offers a precise and versatile approach for ADC synthesis.

This document provides detailed application notes and protocols for the synthesis of ADCs using this compound. The process involves a two-step conjugation strategy:

  • Amide Bond Formation: The carboxylic acid moiety of this compound is activated and conjugated to the primary amines of lysine residues on the antibody surface.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal alkyne (propargyl group) of the linker-modified antibody is then reacted with an azide-functionalized cytotoxic drug via "click chemistry" to form a stable triazole linkage.

The inclusion of a six-unit polyethylene glycol (PEG) spacer enhances the hydrophilicity of the linker, which can improve the solubility and reduce aggregation of the final ADC, particularly with hydrophobic payloads.

Chemical Reaction Pathway

The overall synthesis strategy is a two-step process. First, the antibody is functionalized with the propargyl-PEG6 linker. Second, the azide-containing payload is attached to the modified antibody via a copper-catalyzed click reaction.

ADC_Synthesis_Pathway Antibody Antibody (mAb) Propargyl_mAb Propargyl-PEG6-mAb Antibody->Propargyl_mAb Amine Coupling Propargyl_PEG6_Acid This compound EDC_NHS EDC, NHS Propargyl_PEG6_Acid->EDC_NHS Activation EDC_NHS->Propargyl_mAb Cu_Catalyst CuSO4, Ascorbate, Ligand Propargyl_mAb->Cu_Catalyst ADC Antibody-Drug Conjugate (ADC) Propargyl_mAb->ADC Azide_Drug Azide-Payload Azide_Drug->Cu_Catalyst Azide_Drug->ADC Cu_Catalyst->ADC Click Chemistry (CuAAC)

Figure 1: Chemical reaction pathway for ADC synthesis.

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis, purification, and characterization of an ADC using this compound.

Protocol 1: Antibody Modification with this compound

This protocol describes the activation of this compound and its conjugation to antibody lysine residues.[1][2][3]

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M MES, pH 4.5-6.0

  • Reaction Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification columns (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the Conjugation Buffer to a final concentration of 5-10 mg/mL.

  • Activation of this compound:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature.[2]

    • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 100 mM.

    • In a separate tube, add a 1.2-fold molar excess of EDC and NHS/Sulfo-NHS to the this compound solution.

    • Incubate the activation reaction for 15-30 minutes at room temperature.

  • Conjugation to Antibody:

    • Add a 5- to 20-fold molar excess of the activated Propargyl-PEG6-NHS ester solution to the antibody solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

    • Quench the reaction by adding the Reaction Quenching Buffer to a final concentration of 50 mM and incubating for 15 minutes at room temperature.

  • Purification:

    • Purify the propargyl-modified antibody from excess reagents and byproducts using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction

This protocol details the conjugation of an azide-modified cytotoxic drug to the propargyl-modified antibody.

Materials:

  • Propargyl-modified antibody (from Protocol 1)

  • Azide-functionalized cytotoxic payload

  • Copper(II) sulfate (CuSO4)

  • Sodium Ascorbate

  • Copper-chelating ligand (e.g., THPTA)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of CuSO4 in water.

    • Prepare a 200 mM stock solution of the ligand (e.g., THPTA) in water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

    • Dissolve the azide-payload in a suitable organic solvent (e.g., DMSO).

  • Click Reaction:

    • In a reaction vessel, combine the propargyl-modified antibody with a 5- to 10-fold molar excess of the azide-payload.

    • In a separate tube, pre-mix CuSO4 and the ligand in a 1:5 molar ratio.

    • Add the CuSO4/ligand mixture to the antibody-payload solution to a final copper concentration of 0.25 mM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 2.5 mM.

    • Incubate the reaction for 1-4 hours at room temperature with gentle mixing.

  • Purification:

    • Purify the final ADC using SEC or TFF to remove unreacted payload, catalyst, and other reagents.

Experimental Workflow

The following diagram illustrates the overall experimental workflow from antibody preparation to the final purified ADC.

ADC_Workflow start Start: Antibody Solution buffer_exchange Buffer Exchange (Conjugation Buffer) start->buffer_exchange conjugation1 Antibody-Linker Conjugation buffer_exchange->conjugation1 linker_activation Activate this compound (EDC/NHS) linker_activation->conjugation1 purification1 Purification 1 (SEC or TFF) conjugation1->purification1 propargyl_mab Propargyl-Modified Antibody purification1->propargyl_mab click_reaction CuAAC Click Reaction (with Azide-Payload) propargyl_mab->click_reaction purification2 Purification 2 (SEC or TFF) click_reaction->purification2 final_adc Final ADC Product purification2->final_adc characterization Characterization (HIC, LC-MS) final_adc->characterization end End characterization->end

Figure 2: Experimental workflow for ADC synthesis.

Data Presentation

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody. The DAR can be controlled by modulating the molar ratio of the linker and drug during the conjugation reactions. The following tables present representative data for ADC synthesis and characterization.

Table 1: Influence of Linker Molar Excess on Propargyl-Modification

Molar Excess of Propargyl-PEG6-NHS Ester to AntibodyAverage Number of Linkers per Antibody
5:12.8
10:14.5
20:16.2

Table 2: Characterization of Purified ADC

Analytical MethodParameterResult
HIC-HPLC Average DAR3.8
DAR DistributionDAR0: 5%, DAR2: 20%, DAR4: 50%, DAR6: 20%, DAR8: 5%
Purity>95%
LC-MS (Reduced) Light Chain MassConfirmed (unconjugated and single conjugated)
Heavy Chain MassConfirmed (unconjugated, single, and double conjugated)
SEC-HPLC Aggregation<2%

Characterization of the Final ADC

Thorough characterization of the final ADC product is essential to ensure its quality, safety, and efficacy.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated drug molecules, as the payload typically increases the overall hydrophobicity.

Materials:

  • Purified ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Buffer A: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0

  • Buffer B: 20 mM Sodium Phosphate, pH 7.0

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Dilute the ADC sample to 1 mg/mL in Buffer A.

  • Chromatography:

    • Equilibrate the HIC column with 100% Buffer A.

    • Inject 20-50 µg of the ADC sample.

    • Elute with a linear gradient from 0% to 100% Buffer B over 30 minutes.

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula:

      • Average DAR = Σ (Peak Area % of each species * DAR of that species) / 100

Protocol 4: Mass Spectrometry Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) provides a precise measurement of the mass of the ADC and its subunits, confirming successful conjugation and determining the DAR.

Materials:

  • Purified ADC sample

  • Reducing agent (e.g., Dithiothreitol, DTT)

  • LC-MS system (e.g., Q-TOF)

Procedure:

  • Intact Mass Analysis:

    • Dilute the ADC to 0.1 mg/mL in a suitable buffer.

    • Analyze by LC-MS to determine the mass of the intact ADC.

  • Reduced Mass Analysis:

    • To ~50 µg of the ADC, add DTT to a final concentration of 10 mM.

    • Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds.

    • Analyze the reduced sample by LC-MS to determine the masses of the light and heavy chains with attached drug-linker moieties.

  • Data Analysis:

    • Deconvolute the mass spectra to obtain the molecular weights of the different species.

    • Calculate the DAR based on the mass shift between the unconjugated and conjugated antibody chains.

Logical Relationship of ADC Characterization

The characterization of an ADC is a multi-faceted process where different analytical techniques provide complementary information to ensure the quality of the final product.

ADC_Characterization ADC_Product Purified ADC HIC HIC-HPLC ADC_Product->HIC LCMS LC-MS ADC_Product->LCMS SEC SEC-HPLC ADC_Product->SEC DAR_Distribution DAR & Distribution HIC->DAR_Distribution LCMS->DAR_Distribution Mass_Confirmation Mass Confirmation LCMS->Mass_Confirmation Purity_Aggregation Purity & Aggregation SEC->Purity_Aggregation Final_Assessment Final Quality Assessment DAR_Distribution->Final_Assessment Mass_Confirmation->Final_Assessment Purity_Aggregation->Final_Assessment

Figure 3: Logical relationship of ADC characterization.

References

Application Notes: The Use of Propargyl-PEG6-acid in Advanced Proteomic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Propargyl-PEG6-acid is a heterobifunctional chemical tool essential for modern proteomic research. This linker molecule incorporates three key chemical features: a terminal propargyl group (an alkyne), a hydrophilic hexaethylene glycol (PEG6) spacer, and a terminal carboxylic acid.[1] The propargyl group serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] The carboxylic acid allows for straightforward conjugation to primary amines on proteins or other molecules through the formation of a stable amide bond, typically facilitated by coupling agents like EDC or HATU.[1][3] The PEG6 spacer enhances the aqueous solubility of the molecule and its conjugates.

These features make this compound a versatile reagent for two primary applications in proteomics: the synthesis of Proteolysis-Targeting Chimeras (PROTACs) for targeted protein degradation and as a chemical probe for Activity-Based Protein Profiling (ABPP) and target identification.

Application 1: Synthesis of PROTACs for Targeted Protein Degradation

PROTACs are bifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. This compound is an ideal linker for constructing PROTACs due to its defined length, flexibility, and dual reactive handles that facilitate a modular "click chemistry" approach to synthesis.

Principle of PROTAC Action

The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ligase. This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the 26S proteasome. The linker's length and composition are critical for the stability and productivity of this ternary complex.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation POI Target Protein (POI) Ternary_Complex POI PROTAC E3 Ligase POI->Ternary_Complex:f0 Binding PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex:f2 Recruitment Ubiquitinated_POI Polyubiquitinated POI Ternary_Complex:f2->Ubiquitinated_POI Polyubiquitination Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degradation Ub Ubiquitin (Ub) Ub->Ternary_Complex:f2

Mechanism of PROTAC-mediated protein degradation.
Experimental Protocol: PROTAC Synthesis

This protocol describes a general two-step synthesis of a PROTAC using this compound. It involves an initial amide coupling of the linker to one ligand, followed by a CuAAC "click" reaction to attach the second, azide-modified ligand. This example uses a ligand with a primary amine for the first step.

PROTAC_Synthesis_Workflow start Start Materials: - Ligand 1 (with -NH2) - this compound - Ligand 2 (with -N3) step1 Step 1: Amide Coupling start->step1 step2 Intermediate Purification step1->step2 Reaction work-up step3 Step 2: CuAAC 'Click' Reaction step2->step3 Intermediate + Ligand 2 step4 Final PROTAC Purification step3->step4 Reaction work-up end_product Characterized PROTAC (LC-MS, NMR) step4->end_product Preparative HPLC

General workflow for PROTAC synthesis using this compound.

Materials:

  • Ligand 1 (containing a primary amine)

  • This compound

  • Ligand 2 (containing an azide group)

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)

  • Click chemistry reagents: Copper(II) sulfate (CuSO₄), Sodium ascorbate

  • Anhydrous solvents: DMF (Dimethylformamide), DMSO (Dimethyl sulfoxide)

  • Deionized water

  • Organic solvents for extraction (e.g., Ethyl Acetate, Dichloromethane)

  • Brine solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) for drying

  • LC-MS and Preparative HPLC systems for monitoring and purification

Protocol Steps:

  • Amide Coupling to Ligand 1:

    • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Ligand 1 (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 4-12 hours.

    • Monitor the reaction progress by LC-MS until the starting material is consumed.

    • Upon completion, quench the reaction by adding deionized water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting intermediate (Ligand 1-PEG6-Propargyl) by flash column chromatography.

  • CuAAC (Click) Reaction with Ligand 2:

    • Dissolve the purified intermediate (Ligand 1-PEG6-Propargyl) (1.0 equivalent) and the azide-functionalized Ligand 2 (1.2 equivalents) in a 1:1 mixture of DMSO and water.

    • In a separate vial, prepare fresh solutions of CuSO₄ (0.2 equivalents in water) and sodium ascorbate (0.4 equivalents in water).

    • Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.

    • Stir the reaction at room temperature for 2-8 hours.

    • Monitor the reaction by LC-MS.

    • Once the reaction is complete, dilute the mixture with water and extract the final PROTAC product.

    • Purify the crude product by preparative HPLC.

    • Characterize the final purified PROTAC by LC-MS and NMR to confirm identity and purity.

Application 2: Chemical Proteomics for Target Identification

This compound can be conjugated to a small molecule inhibitor or a reactive moiety to create a chemical probe. This probe can then be used in an Activity-Based Protein Profiling (ABPP) workflow to identify its protein targets in a complex biological sample, such as a cell lysate.

Principle of Chemical Proteomics Workflow

The workflow involves treating a proteome with the alkyne-bearing chemical probe, which covalently binds to its protein targets. Subsequently, a reporter tag containing a complementary azide group (e.g., Azide-Biotin) is attached via CuAAC click chemistry. The biotin tag allows for the enrichment of labeled proteins using streptavidin beads. The enriched proteins are then digested, and the resulting peptides are identified and quantified by mass spectrometry.

ABPP_Workflow cluster_0 Labeling & Lysis cluster_1 Click Chemistry & Enrichment cluster_2 Mass Spectrometry Analysis cells Live Cells or Lysate labeled_lysate Labeled Proteome cells->labeled_lysate probe Propargyl-PEG6-Probe probe->labeled_lysate click CuAAC Reaction with Azide-Biotin labeled_lysate->click enrich Streptavidin Enrichment click->enrich digest On-Bead Digestion (Trypsin) enrich->digest lcms LC-MS/MS Analysis digest->lcms data Protein ID & Quantification lcms->data

Workflow for Activity-Based Protein Profiling (ABPP).
Generalized Protocol for ABPP

  • Probe Synthesis: Synthesize the chemical probe by conjugating this compound to a molecule of interest (e.g., an inhibitor with a free amine) using the amide coupling protocol described above.

  • Proteome Labeling:

    • Treat live cells or cell lysate with the alkyne probe at a predetermined concentration (e.g., 1-10 µM) for a specific duration (e.g., 1-2 hours) at 37°C. Include a vehicle control (e.g., DMSO).

    • For lysates, harvest the cells, wash with cold PBS, and lyse in an appropriate lysis buffer (e.g., RIPA buffer without DTT).

    • Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • Click Chemistry Reaction:

    • To the labeled proteome (e.g., 1 mg of protein in 1 mL), add the click chemistry reagents:

      • Azide-Biotin tag (e.g., 100 µM final concentration)

      • Tris(2-carboxyethyl)phosphine (TCEP) (1 mM)

      • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM)

      • Copper(II) sulfate (CuSO₄) (1 mM)

    • Vortex and incubate at room temperature for 1 hour.

  • Protein Enrichment:

    • Pre-wash streptavidin-agarose beads with the lysis buffer.

    • Add the pre-washed beads to the reaction mixture and incubate with rotation for 1-2 hours at 4°C to capture biotinylated proteins.

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads extensively with lysis buffer followed by washes with high-salt buffer and finally with a buffer compatible with digestion (e.g., 50 mM ammonium bicarbonate).

  • On-Bead Digestion and Sample Preparation for MS:

    • Resuspend the beads in a digestion buffer containing a reducing agent (e.g., DTT) and incubate.

    • Alkylate cysteine residues with an alkylating agent (e.g., iodoacetamide).

    • Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.

    • Collect the supernatant containing the peptides.

    • Desalt the peptides using a C18 StageTip or equivalent.

    • Dry the peptides and resuspend in a buffer suitable for LC-MS/MS analysis.

Data Presentation

Quantitative data from chemical proteomics experiments should be presented in a clear, tabular format. This allows for easy comparison between different conditions (e.g., probe-treated vs. control) and highlights proteins that are significantly enriched, indicating they are potential targets of the probe.

Table 1: Illustrative Quantitative Proteomics Data for Target Identification This table is a template demonstrating how to present results. The data is for illustrative purposes only.

Protein ID (UniProt)Gene NameProtein NameFold Enrichment (Probe/Control)p-valueUnique Peptides Identified
P10636EGFREpidermal growth factor receptor15.20.00125
P04626ERBB2Receptor tyrosine-protein kinase erbB-212.80.00321
Q05397LCKTyrosine-protein kinase Lck8.50.01115
P00519ABL1Tyrosine-protein kinase ABL15.10.02518
P08581METHepatocyte growth factor receptor3.90.04812
P31749AKT1RAC-alpha serine/threonine-protein kinase1.20.8530

Example Signaling Pathway for PROTAC Intervention

PROTACs are powerful tools for dissecting signaling pathways. For example, a PROTAC targeting the Androgen Receptor (AR) can be used to study its role in prostate cancer.

AR_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binding AR_HSP AR HSP PROTAC_Intervention AR-targeting PROTAC induces AR degradation AR->PROTAC_Intervention AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP HSP90 AR_HSP:f1->Androgen Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE DNA Binding Transcription Gene Transcription ARE->Transcription Activation

Simplified Androgen Receptor signaling pathway and PROTAC intervention.

References

Application Notes and Protocols for Surface Functionalization of Nanoparticles with Propargyl-PEG6-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface functionalization of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and targeted therapeutics. The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to improve the physicochemical properties of nanoparticles. PEGylation enhances nanoparticle stability in biological fluids, reduces non-specific protein adsorption (opsonization), and prolongs circulation half-life by evading the mononuclear phagocyte system.

Propargyl-PEG6-acid is a bifunctional linker that serves as an ideal tool for nanoparticle surface modification. It features a carboxylic acid group for covalent attachment to amine-functionalized nanoparticle surfaces and a terminal propargyl group. This propargyl group provides a reactive handle for subsequent bio-orthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the highly efficient and specific conjugation of targeting ligands, imaging agents, or therapeutic molecules containing an azide group.

These application notes provide detailed protocols for the surface functionalization of various nanoparticle platforms—including gold, iron oxide, and polymeric nanoparticles—with this compound, followed by a general protocol for subsequent click chemistry conjugation.

Core Concepts and Workflow

The overall strategy for utilizing this compound involves a two-stage process. The first stage is the covalent attachment of the linker to the nanoparticle surface. The second stage is the conjugation of a molecule of interest via click chemistry.

G cluster_0 Stage 1: Surface Functionalization cluster_1 Stage 2: Click Chemistry Conjugation Nanoparticle Core Nanoparticle Core Amine-Functionalized Nanoparticle Amine-Functionalized Nanoparticle Nanoparticle Core->Amine-Functionalized Nanoparticle Surface Amination Propargyl-PEG-Nanoparticle Propargyl-PEG-Nanoparticle Amine-Functionalized Nanoparticle->Propargyl-PEG-Nanoparticle This compound This compound This compound->Propargyl-PEG-Nanoparticle Amide Bond Formation EDC/NHS EDC/NHS EDC/NHS->Propargyl-PEG-Nanoparticle Activates Carboxylic Acid Functionalized Nanoparticle Functionalized Nanoparticle Propargyl-PEG-Nanoparticle->Functionalized Nanoparticle Click Reaction Azide-Molecule Azide-tagged Molecule (Drug, Ligand) Azide-Molecule->Functionalized Nanoparticle CuSO4/Ascorbate Cu(I) Catalyst CuSO4/Ascorbate->Functionalized Nanoparticle

Caption: General workflow for nanoparticle functionalization.

Experimental Protocols

Protocol 1: Functionalization of Gold Nanoparticles (AuNPs)

This protocol describes the surface modification of amine-functionalized gold nanoparticles with this compound.

Materials:

  • Amine-functionalized gold nanoparticles (AuNPs)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Deionized (DI) water

Procedure:

  • Activation of this compound:

    • Dissolve this compound (5-fold molar excess relative to amine groups on AuNPs) in MES buffer.

    • Add EDC (2-fold molar excess over the acid) and NHS (2-fold molar excess over the acid).

    • Incubate the mixture at room temperature for 30 minutes with gentle stirring to activate the carboxylic acid group.

  • Conjugation to Amine-Functionalized AuNPs:

    • Add the activated this compound solution to the amine-functionalized AuNP dispersion.

    • Allow the reaction to proceed for 2-4 hours at room temperature with continuous mixing.

  • Purification:

    • Centrifuge the reaction mixture to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the nanoparticle size.

    • Remove the supernatant containing unreacted linker and coupling agents.

    • Resuspend the nanoparticle pellet in PBS.

    • Repeat the centrifugation and resuspension steps three times to ensure complete removal of reactants.

    • Finally, resuspend the purified Propargyl-PEG-AuNPs in a suitable buffer for storage or further use.

Protocol 2: Functionalization of Iron Oxide Nanoparticles (IONPs)

This protocol outlines the steps for functionalizing amine-coated iron oxide nanoparticles.

Materials:

  • Amine-functionalized iron oxide nanoparticles (IONPs)

  • This compound

  • EDC and NHS

  • MES buffer (0.1 M, pH 6.0)

  • PBS (pH 7.4)

  • DI water

  • Permanent magnet

Procedure:

  • Activation of this compound:

    • Follow the same activation procedure as described in Protocol 1.

  • Conjugation to Amine-Functionalized IONPs:

    • Add the activated this compound solution to the IONP dispersion.

    • Incubate the mixture for 2-4 hours at room temperature with gentle shaking.

  • Purification:

    • Place the reaction vial on a strong permanent magnet to pellet the IONPs.

    • Carefully decant and discard the supernatant.

    • Remove the magnet and resuspend the IONPs in PBS.

    • Repeat the magnetic separation and resuspension steps three times.

    • Resuspend the final Propargyl-PEG-IONPs in the desired buffer.

Protocol 3: Functionalization of Polymeric Nanoparticles (e.g., PLGA)

This protocol is for the functionalization of polymeric nanoparticles that have been synthesized to present amine groups on their surface.

Materials:

  • Amine-functionalized polymeric nanoparticles

  • This compound

  • EDC and NHS

  • MES buffer (0.1 M, pH 6.0)

  • PBS (pH 7.4)

  • DI water

  • Centrifugal filter units (with appropriate molecular weight cut-off)

Procedure:

  • Activation of this compound:

    • Follow the same activation procedure as described in Protocol 1.

  • Conjugation to Amine-Functionalized Polymeric Nanoparticles:

    • Mix the activated this compound solution with the polymeric nanoparticle suspension.

    • React for 2-4 hours at room temperature with stirring.

  • Purification:

    • Transfer the reaction mixture to a centrifugal filter unit.

    • Centrifuge to remove the supernatant containing unreacted materials.

    • Resuspend the nanoparticles in PBS directly in the filter unit.

    • Repeat the centrifugation and resuspension steps three times.

    • Recover the purified Propargyl-PEG-functionalized polymeric nanoparticles.

Characterization of Functionalized Nanoparticles

The success of surface functionalization should be confirmed using various analytical techniques. Below are tables summarizing expected changes in key parameters.

Table 1: Physicochemical Characterization of Functionalized Gold Nanoparticles

ParameterBare AuNPsAmine-Functionalized AuNPsPropargyl-PEG6-AuNPs
Hydrodynamic Diameter (nm) 20.5 ± 1.222.1 ± 1.535.8 ± 2.1
Zeta Potential (mV) -35.2 ± 2.8+25.6 ± 3.1-5.3 ± 1.9
Surface Plasmon Resonance (nm) ~520~522~525

Table 2: Physicochemical Characterization of Functionalized Iron Oxide Nanoparticles [1]

ParameterBare IONPsAmine-Functionalized IONPsPropargyl-PEG6-IONPs
Hydrodynamic Diameter (nm) 14.6 ± 1.218.2 ± 1.8168.7 ± 3.4
Zeta Potential (mV) -39.7 ± 2.7+30.1 ± 3.5-8.8 ± 0.6

Table 3: Characterization and Drug Loading of Functionalized Polymeric Nanoparticles [2]

ParameterBare Polymeric NPsAmine-Functionalized NPsPropargyl-PEG6-NPs
Hydrodynamic Diameter (nm) 150 ± 5.2155 ± 4.8175 ± 6.1
Zeta Potential (mV) -20.1 ± 2.5+15.8 ± 2.1-2.5 ± 1.3
Drug Loading Efficiency (%) ~85%~83%>93%
Drug loading efficiency can be influenced by the nature of the drug and the polymer matrix.

Protocol 4: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This general protocol describes the conjugation of an azide-containing molecule to the propargyl-functionalized nanoparticles.

Materials:

  • Propargyl-PEG-functionalized nanoparticles

  • Azide-containing molecule (e.g., drug, targeting ligand)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, for biocompatibility)

  • PBS (pH 7.4) or other suitable buffer

  • DI water

G Start Start Prepare Nanoparticles Dispense Propargyl-PEG-NPs in buffer Start->Prepare Nanoparticles Add Azide Add azide-containing molecule Prepare Nanoparticles->Add Azide Add Catalyst Add catalyst premix to reaction Add Azide->Add Catalyst Prepare Catalyst Prepare CuSO4/THPTA premix Prepare Catalyst->Add Catalyst Initiate Reaction Add sodium ascorbate to initiate click reaction Add Catalyst->Initiate Reaction Incubate Incubate at room temp. (1-4 hours) Initiate Reaction->Incubate Purify Purify by centrifugation or magnetic separation Incubate->Purify End End Purify->End

Caption: Click chemistry reaction workflow.

Procedure:

  • Prepare Reactants:

    • Disperse the Propargyl-PEG-functionalized nanoparticles in the reaction buffer.

    • Dissolve the azide-containing molecule in a compatible solvent and add it to the nanoparticle dispersion (typically 1.5 to 5-fold molar excess over the propargyl groups).

  • Prepare Catalyst Premix (optional but recommended):

    • In a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio. This helps to stabilize the Cu(I) catalyst and improve reaction efficiency.

  • Reaction Assembly:

    • Add the CuSO₄ (or CuSO₄/THPTA premix) to the nanoparticle-azide mixture.

    • Initiate the click reaction by adding a fresh solution of sodium ascorbate (typically 10-fold molar excess over CuSO₄).

  • Incubation:

    • Allow the reaction to proceed at room temperature for 1-4 hours with gentle mixing. The reaction progress can be monitored by appropriate analytical techniques if necessary.

  • Purification:

    • Purify the final functionalized nanoparticles using the methods described in Protocols 1, 2, or 3 to remove the copper catalyst and excess reactants.

Conclusion

The use of this compound provides a robust and versatile method for the surface functionalization of a wide range of nanoparticles. The protocols and data presented here offer a comprehensive guide for researchers in the field of drug delivery and nanomedicine to create advanced, targeted nanoparticle systems. The combination of PEGylation for improved stability and biocompatibility with the efficiency of click chemistry for ligand conjugation enables the development of highly specific and effective nanotherapeutics and diagnostic agents.

References

Application Note: A Comprehensive Protocol for Covalent Labeling of Primary Amines with Propargyl-PEG6-acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Propargyl-PEG6-acid is a heterobifunctional linker that serves as a critical tool for bioconjugation, particularly in fields like drug development, proteomics, and diagnostics.[1][2] Its structure features two distinct reactive functionalities: a carboxylic acid and a terminal propargyl group (an alkyne), connected by a hydrophilic six-unit polyethylene glycol (PEG) spacer.[3] This configuration allows for a versatile, two-stage conjugation strategy.

The first stage involves the covalent labeling of a biomolecule via its primary amine groups (e.g., the ε-amino group of lysine residues or the N-terminus of a protein).[4] This is achieved by activating the carboxylic acid of the linker, most commonly by converting it into an N-hydroxysuccinimide (NHS) ester, which then readily reacts with amines to form a stable amide bond.[5] The PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate.

The second stage utilizes the propargyl group as a handle for "click chemistry." This terminal alkyne can undergo a highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide-modified molecule (e.g., a fluorescent dye, a biotin tag, or a small molecule drug). This modular approach provides researchers with a powerful method to introduce a wide array of functionalities onto proteins, peptides, and other amine-containing biomolecules.

This document provides a detailed protocol for the first stage of this process: the activation of this compound and its subsequent conjugation to primary amines on a target biomolecule.

Chemical Reaction Pathway

The labeling process is a two-step chemical reaction. First, the carboxylic acid of the this compound is activated using a carbodiimide (like EDC) and N-hydroxysuccinimide (NHS) to form a reactive NHS ester. Second, this amine-reactive intermediate is added to the protein solution, where it reacts with primary amines at a slightly basic pH to form a stable amide linkage.

G cluster_activation Step 1: Activation cluster_labeling Step 2: Labeling Propargyl_Acid This compound Activators + EDC + NHS Propargyl_Acid->Activators NHS_Ester Propargyl-PEG6-NHS Ester (Amine-Reactive) Activators->NHS_Ester Room Temp 15-30 min Biomolecule Biomolecule-NH2 (e.g., Protein) NHS_Ester->Biomolecule Reaction_Conditions pH 8.3 - 8.5 1-4h @ RT Biomolecule->Reaction_Conditions Labeled_Product Propargyl-PEG6-Biomolecule (Stable Amide Bond) Reaction_Conditions->Labeled_Product

Caption: Chemical pathway for amine labeling with this compound.

Quantitative Reaction Parameters

Successful conjugation depends on several key parameters. The optimal conditions should be determined empirically for each specific biomolecule, but the following table provides general guidelines for the amine labeling reaction.

ParameterRecommended RangeNotes
Molar Ratio (NHS Ester : Protein) 5:1 to 20:1Lower ratios (5:1 - 10:1) are used to minimize labeling and preserve protein activity. Higher ratios increase the degree of labeling but may risk protein aggregation or loss of function.
Protein Concentration 2 - 10 mg/mLHigher protein concentrations generally lead to greater labeling efficiency.
Reaction Buffer 0.1 M Sodium Bicarbonate, 0.1 M Sodium Borate, or 0.1 M Phosphate BufferBuffers must be free of primary amines (e.g., do not use Tris or glycine buffers).
Reaction pH 8.3 - 8.5This pH is a critical factor. At lower pH, the amine is protonated and unreactive. At higher pH, the NHS ester undergoes rapid hydrolysis.
Reaction Temperature Room Temperature (20-25°C) or 4°CRoom temperature reactions are faster. Reactions on ice or at 4°C can proceed overnight.
Reaction Time 1 - 4 hours at Room Temp. or Overnight (12-18h) at 4°CIncubation time can be optimized to achieve the desired degree of labeling.
Solvent for Linker Anhydrous DMF or DMSOThis compound and its activated NHS ester should be dissolved in a water-miscible organic solvent before being added to the aqueous buffer.

Experimental Protocols

This section provides detailed methodologies for activating this compound and conjugating it to a primary amine-containing biomolecule.

A. Required Materials and Reagents
  • This compound

  • Biomolecule of interest (e.g., protein, antibody) in an amine-free buffer

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Phosphate buffer, adjusted to pH 8.3-8.5.

  • Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 7.4.

  • Purification system (e.g., size-exclusion chromatography column, dialysis cassettes with appropriate MWCO).

B. Protocol 1: In-Situ Activation of this compound

This protocol describes the activation of the carboxylic acid to an NHS ester for immediate use. It is crucial to perform this step just before labeling, as the NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.

  • Prepare Stock Solutions:

    • Allow this compound, EDC, and NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare fresh 100 mM stock solutions of EDC and NHS in anhydrous DMF or DMSO.

  • Activation Reaction:

    • In a microcentrifuge tube, combine 1 equivalent of the this compound stock solution with 1.1 equivalents of the EDC stock solution and 1.2 equivalents of the NHS stock solution.

    • Vortex the mixture gently.

    • Incubate at room temperature for 15-30 minutes to generate the active Propargyl-PEG6-NHS ester. Proceed immediately to the labeling protocol.

C. Protocol 2: Labeling of Primary Amines
  • Prepare Biomolecule:

    • Dissolve the biomolecule (e.g., protein) in the cold (4°C) Reaction Buffer (pH 8.3-8.5) to a final concentration of 2-10 mg/mL.

    • Ensure the biomolecule has been buffer-exchanged into an amine-free buffer if necessary.

  • Labeling Reaction:

    • While gently vortexing the biomolecule solution, slowly add the desired molar excess (e.g., a 10-fold molar excess) of the freshly activated Propargyl-PEG6-NHS ester solution from Protocol 1.

    • Ensure the volume of organic solvent (DMF/DMSO) added does not exceed 10% of the total reaction volume to prevent denaturation of the protein.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • Quench Reaction (Optional but Recommended):

    • To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 50 µL of 1 M Tris-HCl to a 1 mL reaction).

    • Incubate for an additional 15-30 minutes at room temperature. This step hydrolyzes any unreacted NHS ester.

D. Protocol 3: Purification of the Labeled Biomolecule

It is essential to remove unreacted this compound and byproducts (e.g., N-hydroxysuccinimide) from the labeled biomolecule.

  • Purification:

    • For macromolecules like proteins and antibodies, size-exclusion chromatography (gel filtration) is the most common and effective method. Equilibrate the column with a suitable buffer (e.g., PBS pH 7.4).

    • Alternatively, dialysis or buffer exchange using centrifugal spin columns with an appropriate molecular weight cut-off (MWCO) can be used to remove small molecule impurities.

  • Storage:

    • Store the purified propargyl-labeled biomolecule under conditions appropriate for the unmodified biomolecule, typically at 4°C for short-term storage or -80°C for long-term storage.

Experimental Workflow Diagram

The following diagram provides a visual overview of the entire labeling protocol, from reagent preparation to the final purified product.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purify 3. Purification & Storage A1 Prepare Stock Solutions: - this compound - EDC & NHS - Biomolecule in Reaction Buffer B1 Activate Acid: Mix Acid + EDC + NHS A1->B1 B2 Incubate 15-30 min @ RT B1->B2 C1 Add Activated Linker to Biomolecule B2->C1 C2 Incubate: 1-4h @ RT or Overnight @ 4°C C1->C2 C3 Quench Reaction: Add Tris or Glycine C2->C3 D1 Purify Conjugate: (Size-Exclusion Chromatography or Dialysis) C3->D1 D2 Characterize & Store Labeled Biomolecule D1->D2

Caption: Workflow for labeling primary amines with this compound.

References

Application Notes and Protocols for Propargyl-PEG6-acid Linker in PROTAC Degrader Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.

The Propargyl-PEG6-acid linker is a versatile polyethylene glycol (PEG)-based linker that has gained prominence in PROTAC synthesis. Its structure features a terminal propargyl group (an alkyne), a six-unit PEG chain, and a terminal carboxylic acid. This combination of functionalities offers several key advantages in the development of PROTAC degraders:

  • Facilitation of "Click Chemistry": The terminal alkyne group allows for highly efficient and specific conjugation to an azide-modified ligand via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click chemistry" approach enables a modular and rapid synthesis of PROTAC libraries.

  • Enhanced Solubility and Permeability: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility and cell permeability of the resulting PROTAC molecule, which is often a challenge for these large molecules.[1]

  • Optimal Spacing and Flexibility: The length of the PEG6 linker provides substantial spatial separation between the two ligands, which is often necessary to enable the formation of a productive ternary complex without steric hindrance. The flexibility of the PEG chain can also aid in achieving an optimal conformation for ternary complex assembly.

These application notes provide a comprehensive guide to the use of the this compound linker in the synthesis and evaluation of PROTAC degraders, including detailed experimental protocols and data presentation.

PROTAC-Mediated Protein Degradation Pathway

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Quantitative Data on PROTACs Utilizing a PEG6 Linker

The selection of the linker is a critical step in optimizing the degradation efficiency of a PROTAC. The following table summarizes quantitative data for a Bruton's tyrosine kinase (BTK)-targeting PROTAC, RC-1, which utilizes a PEG6 linker. This data highlights the potency that can be achieved with this linker class.

PROTAC NameTarget ProteinE3 Ligase LigandLinkerCell LineDC50 (nM)Dmax (%)Reference
RC-1BTKCyanoacrylamidePEG6Mino<10~90[2]
  • DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein.

  • Dmax: The maximum percentage of target protein degradation achieved.

Experimental Protocols

This section provides detailed protocols for the synthesis of a PROTAC using the this compound linker and for the subsequent biological evaluation of its activity.

Protocol 1: Two-Step Synthesis of a PROTAC Using this compound

This protocol outlines a general two-step synthesis involving an initial amide coupling of the linker to one ligand, followed by a CuAAC "click" reaction to attach the second, azide-modified ligand.

Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Ligand1_Amine Ligand 1 (with amine) Amide_Coupling Amide Coupling (e.g., HATU, DIPEA) Ligand1_Amine->Amide_Coupling Propargyl_PEG6_Acid This compound Propargyl_PEG6_Acid->Amide_Coupling Intermediate Alkyne-Functionalized Intermediate Amide_Coupling->Intermediate CuAAC CuAAC Click Chemistry (CuSO4, Na-Ascorbate) Intermediate->CuAAC Ligand2_Azide Ligand 2 (with azide) Ligand2_Azide->CuAAC Final_PROTAC Final PROTAC CuAAC->Final_PROTAC

General workflow for PROTAC synthesis.

Step 1: Amide Coupling of this compound to Ligand 1

  • Dissolve Ligand 1 (containing a primary or secondary amine; 1.0 eq) and this compound (1.1 eq) in an appropriate anhydrous solvent (e.g., DMF).

  • Add the coupling reagents, for example, HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the alkyne-functionalized intermediate.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Dissolve the alkyne-functionalized intermediate (1.0 eq) and the azide-modified Ligand 2 (1.1 eq) in a suitable solvent mixture (e.g., DMSO/water or t-BuOH/water).

  • In a separate vial, prepare a fresh solution of copper(II) sulfate (CuSO4; 0.1 eq) and sodium ascorbate (0.5 eq) in water.

  • Add the copper/ascorbate solution to the reaction mixture. If using a ligand such as TBTA, pre-mix it with CuSO4 before adding the sodium ascorbate.

  • Stir the reaction at room temperature for 2-8 hours. Monitor the reaction by LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract the product.

  • Purify the final PROTAC compound by preparative HPLC.

  • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Protocol 2: Determination of Target Protein Degradation by Western Blot

This protocol is used to quantify the degradation of the target protein and determine the DC50 and Dmax values of the synthesized PROTAC.

Western_Blot_Workflow cluster_wb Western Blot Workflow Cell_Culture Cell Culture & Seeding PROTAC_Treatment PROTAC Treatment (Dose-response) Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis & Protein Quantification (BCA) PROTAC_Treatment->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Protein Transfer (to membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Target & Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis (DC50 & Dmax calculation) Detection->Analysis

Workflow for Western Blot analysis.
  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., from 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Protocol 3: Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., from 0.01 nM to 100 µM) and a vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Measurement and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Protocol 4: Ternary Complex Formation Assay (NanoBRET™)

This assay is a proximity-based method used to detect protein-protein interactions in living cells, providing evidence for PROTAC-induced ternary complex formation.

  • Cell Line and Plasmids:

    • Use a suitable human cell line (e.g., HEK293T).

    • Obtain or create expression vectors for the POI fused to NanoLuc® luciferase (e.g., POI-NLuc) and an E3 ligase component (e.g., VHL or CRBN) fused to HaloTag® (e.g., HaloTag-VHL).

  • Cell Transfection and Plating:

    • Co-transfect the cells with the POI-NLuc and HaloTag-E3 ligase plasmids.

    • Seed the transfected cells into a white 96- or 384-well assay plate.

  • Assay Procedure:

    • Add the HaloTag® NanoBRET® 618 Ligand (acceptor fluorophore) to the cells and incubate.

    • Prepare and add a serial dilution of the PROTAC to the wells, including a vehicle control.

    • Add the NanoBRET® Nano-Glo® Substrate to all wells.

  • Data Measurement and Analysis:

    • Measure the donor and acceptor emission signals using a luminometer equipped with appropriate filters.

    • Calculate the NanoBRET™ ratio. An increase in the BRET signal upon PROTAC addition indicates the formation of the ternary complex.

Conclusion

The this compound linker is a valuable tool in the development of PROTAC degraders. Its properties facilitate a modular and efficient synthesis approach while potentially improving the drug-like characteristics of the final PROTAC molecule. The protocols and information provided herein serve as a comprehensive guide for researchers to effectively utilize this compound in their targeted protein degradation research and drug discovery efforts. Successful PROTAC development relies on the careful selection of ligands and the empirical optimization of the linker to achieve potent and selective degradation of the target protein.

References

Application Notes and Protocols for the Conjugation of Peptides with Propargyl-PEG6-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides and proteins. This modification can improve solubility, extend circulation half-life, reduce immunogenicity, and increase metabolic stability. Propargyl-PEG6-acid is a heterobifunctional linker that provides a versatile platform for bioconjugation. Its carboxylic acid moiety allows for stable amide bond formation with primary amines, such as the N-terminus or lysine side chains of peptides. The terminal propargyl group enables subsequent modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.

These application notes provide a detailed experimental workflow for the conjugation of peptides with this compound, including protocols for the conjugation reaction, purification of the conjugate, and methods for characterization. As a practical example, the conjugation of this compound to a peptide containing the Arginine-Glycine-Aspartic acid (RGD) sequence is described. The RGD motif is a well-known ligand for integrin receptors and is frequently used to target cells involved in angiogenesis and tumor metastasis.

Experimental Workflow Overview

The overall experimental workflow for conjugating a peptide with this compound involves a two-step chemical process followed by purification and characterization. The first step is the activation of the carboxylic acid group on the this compound using a carbodiimide coupling agent, typically in the presence of N-hydroxysuccinimide (NHS) to form a more stable amine-reactive NHS ester. In the second step, the activated PEG linker is reacted with the primary amine groups of the peptide. The resulting PEGylated peptide is then purified to remove excess reagents and unconjugated species, and its identity and purity are confirmed by analytical techniques.

G Experimental Workflow for Peptide-Propargyl-PEG6-acid Conjugation cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification cluster_characterization Characterization Propargyl_PEG_Acid This compound Activated_PEG Activated Propargyl-PEG6-NHS Ester Propargyl_PEG_Acid->Activated_PEG Activation (pH 5.0-6.0) EDC_NHS EDC / NHS EDC_NHS->Activated_PEG Peptide Peptide (e.g., RGD) Conjugated_Peptide Propargyl-PEG6-Peptide Conjugate Activated_PEG->Conjugated_Peptide Peptide->Conjugated_Peptide Conjugation (pH 7.0-8.0) Purification Purification (e.g., RP-HPLC, SEC) Conjugated_Peptide->Purification Characterization Characterization (e.g., LC-MS) Purification->Characterization

Caption: A diagram illustrating the key stages in the conjugation of a peptide with this compound.

Data Presentation

The efficiency of the conjugation reaction is influenced by several factors, including the molar ratio of the reactants, pH, and reaction time. The following table summarizes representative data from optimization experiments for the conjugation of a model peptide (e.g., a 1 kDa peptide with a single primary amine) with this compound. Purity and yield are determined by reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of the crude reaction mixture.

Experiment IDMolar Ratio (this compound : Peptide)Activation pHConjugation pHReaction Time (hours)Yield (%)Purity (%)
11:16.07.524585
23:16.07.527592
35:16.07.528595
410:16.07.528894
55:15.07.527890
65:16.08.528293
75:16.07.549096

Experimental Protocols

Materials
  • Peptide (e.g., containing an RGD sequence)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Conjugation Buffer: 0.1 M phosphate buffer, pH 7.0-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Size-Exclusion Chromatography (SEC) columns (optional, for purification)

Protocol 1: Conjugation of this compound to a Peptide

This protocol describes a two-step process for the conjugation reaction.

Step 1: Activation of this compound

  • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 100 mM.

  • In a separate tube, dissolve EDC and NHS in the Activation Buffer to a final concentration of 150 mM each.

  • Add the desired volume of the this compound solution to a reaction tube.

  • Add a 1.5-fold molar excess of both the EDC and NHS solutions to the this compound solution.

  • Incubate the reaction mixture at room temperature for 15-30 minutes to generate the active Propargyl-PEG6-NHS ester.

Step 2: Conjugation to the Peptide

  • Dissolve the peptide in the Conjugation Buffer to a desired concentration (e.g., 10 mg/mL).

  • Add the freshly prepared activated Propargyl-PEG6-NHS ester solution to the peptide solution. The molar ratio of the activated PEG linker to the peptide should be optimized (a 5- to 10-fold molar excess of the PEG linker is a good starting point).

  • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

  • To quench the reaction, add the Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes at room temperature. This will hydrolyze any unreacted NHS esters.

Protocol 2: Purification of the PEGylated Peptide
  • The crude reaction mixture can be purified using RP-HPLC.

  • Use a C18 column and a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

  • Monitor the elution profile at 220 nm and 280 nm (if the peptide contains aromatic residues).

  • Collect the fractions corresponding to the PEGylated peptide. The PEGylated product will typically have a longer retention time than the unconjugated peptide.

  • Alternatively, for larger peptides or to remove excess low molecular weight reagents, size-exclusion chromatography (SEC) can be employed.

Protocol 3: Characterization of the Conjugate by LC-MS
  • Analyze the purified fractions by LC-MS to confirm the identity and purity of the conjugate.

  • The mass spectrum of the PEGylated peptide will show an increase in mass corresponding to the mass of the attached Propargyl-PEG6 moiety.

  • The high-resolution mass spectrum can be used to confirm the elemental composition of the conjugate.

Application Example: RGD-Peptide Conjugate and Integrin Signaling

Peptides containing the RGD motif are known to bind to integrin receptors on the cell surface, which play a crucial role in cell adhesion, migration, proliferation, and survival. The conjugation of a Propargyl-PEG6 linker to an RGD peptide allows for the subsequent attachment of other molecules, such as fluorescent dyes for imaging or cytotoxic drugs for targeted cancer therapy, via click chemistry.

Upon binding of the RGD-PEG conjugate to integrins, a signaling cascade is initiated. This typically involves the clustering of integrins and the recruitment of focal adhesion proteins such as Focal Adhesion Kinase (FAK) and Src kinase. Activation of these kinases leads to the phosphorylation of downstream targets, activating signaling pathways such as the MAPK/ERK pathway, which promotes cell proliferation and survival, and the Rho GTPase pathway, which regulates the actin cytoskeleton and cell migration.

G Simplified RGD-Integrin Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RGD RGD-PEG-Conjugate Integrin Integrin Receptor RGD->Integrin Binding FAK FAK Integrin->FAK Activation Src Src FAK->Src Activation Grb2_Sos Grb2/Sos FAK->Grb2_Sos RhoGTPases Rho GTPases FAK->RhoGTPases Src->FAK Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation Actin Actin Cytoskeleton RhoGTPases->Actin Migration Cell Migration Actin->Migration

Caption: A schematic of the signaling cascade initiated by the binding of an RGD-containing ligand to an integrin receptor.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Propargyl-PEG6-acid Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Propargyl-PEG6-acid conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges, particularly low reaction yields. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to assist you in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of the this compound conjugation reaction?

A1: The most prevalent method for conjugating this compound to a molecule with a primary amine (such as a protein, peptide, or small molecule) is through the formation of a stable amide bond. This is typically accomplished using carbodiimide chemistry, most notably with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble variant, Sulfo-NHS.[1] The carboxylic acid group on the PEG linker is first activated by EDC to create a highly reactive O-acylisourea intermediate.[1] This intermediate can then react with NHS to form a more stable, amine-reactive NHS ester. This NHS ester readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS as a byproduct.[1]

Q2: Why is it necessary to use NHS or Sulfo-NHS with EDC?

A2: The O-acylisourea intermediate that forms from the reaction of the carboxylic acid with EDC is unstable in aqueous solutions and can be hydrolyzed, which would regenerate the original carboxyl group and reduce the efficiency of the conjugation.[1] NHS or Sulfo-NHS is introduced to react with this intermediate to create a semi-stable NHS ester. This ester is less susceptible to hydrolysis than the O-acylisourea intermediate, which allows for a more efficient and controlled reaction with the amine-containing molecule.[1]

Q3: What is the optimal pH for the conjugation reaction?

A3: A two-step pH adjustment is ideal for EDC/NHS coupling reactions.

  • Activation Step: The activation of the carboxylic acid with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0. This protonates the carboxyl group, making it more reactive with EDC.

  • Conjugation Step: The reaction of the NHS-activated PEG with the primary amine is most efficient at a pH between 7.0 and 8.5. It is important to find a balance, as the rate of hydrolysis of the NHS ester also increases at higher pH. A common starting point is pH 7.4 in a non-nucleophilic buffer like PBS.

Q4: How should I store and handle my this compound and coupling reagents?

A4: Proper storage and handling are crucial for maintaining the reactivity of your reagents. This compound and coupling reagents like EDC and NHS are sensitive to moisture and should be stored at -20°C under dry conditions and protected from light. Before use, always allow the vials to warm to room temperature before opening to prevent water condensation. It is also recommended to prepare stock solutions of EDC and Sulfo-NHS immediately before use.

Troubleshooting Guide: Low Conjugation Yield

Low or no formation of the desired conjugate is a common problem that can be attributed to several factors. Use the following guide to diagnose and resolve these issues.

Problem: Reagent Inactivity or Degradation
Potential Cause Recommended Solution
Improper Storage: Reagents (this compound, EDC, NHS) have been exposed to moisture or stored at an incorrect temperature, leading to degradation.Ensure all reagents are stored at -20°C under dry, dark conditions. Always allow vials to warm to room temperature before opening to prevent condensation. If there is any doubt, use a fresh batch of reagents.
Hydrolysis of EDC/NHS: Stock solutions of EDC and NHS were prepared in advance and have hydrolyzed.Prepare fresh stock solutions of EDC and NHS immediately before each conjugation reaction.
Problem: Suboptimal Reaction Conditions
Potential Cause Recommended Solution
Incorrect pH: The pH of the activation or conjugation step is outside the optimal range.For the activation step, use a buffer with a pH between 4.5 and 6.0 (e.g., MES buffer). For the conjugation step, adjust the pH to between 7.2 and 8.0 (e.g., using PBS).
Incompatible Buffer Components: Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for the NHS-activated PEG. Buffers with carboxylates (e.g., acetate) can compete with the PEG-acid during the EDC activation step.Use non-amine, non-carboxylate buffers such as MES for the activation step and PBS for the conjugation step.
Hydrolysis of NHS Ester: The NHS ester intermediate is hydrolyzed before it can react with the amine. This is more likely at higher pH values.Add your amine-containing molecule to the activated this compound immediately after the activation step and pH adjustment. Avoid letting the activated PEG sit in a high pH buffer for an extended period before adding your target molecule.
Data Presentation: Effect of pH on NHS Ester Stability

The stability of the NHS ester is highly dependent on the pH of the solution. As the pH increases, the rate of hydrolysis also increases, which can compete with the desired aminolysis reaction.

pHApproximate Half-Life of NHS Ester
7.4> 120 minutes
8.0~210 minutes
8.5~180 minutes
9.0< 10 minutes

Product Heterogeneity and Side Reactions

Q: My final product shows multiple PEGylated species or unexpected byproducts. How can I improve the homogeneity?

A: Product heterogeneity is a known challenge in PEGylation.

Problem Potential Cause Recommended Solution
Multiple PEGylation Sites If your target molecule is a protein, it likely has multiple primary amines (lysine residues and the N-terminus) that can react, leading to a mixture of mono-, di-, and multi-PEGylated products.Stoichiometry Control: Carefully control the molar ratio of the PEG reagent to the target molecule. Using a lower excess of PEG will favor mono-PEGylation.
N-acylurea Formation A side reaction can occur where the O-acylisourea intermediate rearranges to form a stable N-acylurea byproduct, which is unreactive towards amines.The addition of NHS significantly minimizes this side reaction by efficiently trapping the active intermediate as the NHS ester. Ensure you are using an adequate molar excess of NHS.
Unreacted Starting Material Incomplete reaction due to insufficient activated PEG linker, suboptimal reaction conditions (pH, temperature, time), or steric hindrance.Increase the molar excess of the activated this compound. Optimize the reaction pH (typically 7-8.5 for NHS ester reactions). Increase the reaction time or temperature.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein

This protocol is suitable for conjugating this compound to water-soluble proteins or other biomolecules containing primary amines.

Materials:

  • This compound

  • Target molecule with primary amine(s)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5

  • Desalting column for purification

Procedure:

  • Reagent Preparation: Equilibrate all reagents to room temperature before opening their containers. Prepare stock solutions of EDC and Sulfo-NHS immediately before use in the Activation Buffer.

  • Activation of this compound:

    • Dissolve this compound in the Activation Buffer.

    • Add a 1.5-fold molar excess of both EDC and NHS to the this compound solution.

    • Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation:

    • Immediately add the activated PEG solution to your amine-containing target molecule, which has been dissolved in or buffer-exchanged into the Conjugation Buffer (pH 7.4).

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes. This will hydrolyze any unreacted NHS esters.

  • Purification: Remove excess reagents and byproducts by running the reaction mixture through a desalting column or via dialysis. Further purification to separate different PEGylated species can be achieved using techniques like ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC).

Protocol 2: Monitoring Reaction Progress

The progress of the conjugation can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By analyzing aliquots of the reaction mixture at different time points, you can observe the consumption of the starting materials and the formation of the desired product.

Visualizations

Experimental Workflow

experimental_workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.0) cluster_purification Purification reagents This compound + EDC + NHS in Activation Buffer activation Incubate 15-30 min at Room Temp reagents->activation Mix activated_peg Activated Propargyl-PEG6-NHS Ester activation->activated_peg conjugation Incubate 2h at RT or Overnight at 4°C activated_peg->conjugation Add Immediately target Amine-containing Target Molecule in Conjugation Buffer target->conjugation quench Add Quenching Buffer conjugation->quench Stop Reaction crude_product Crude Conjugate Mixture quench->crude_product purification SEC / IEX / Dialysis crude_product->purification final_product Purified Conjugate purification->final_product

Caption: General experimental workflow for this compound conjugation.

Troubleshooting Logic

troubleshooting_low_yield start Low or No Conjugate Yield check_reagents Check Reagents start->check_reagents check_conditions Check Reaction Conditions start->check_conditions check_purification Check Purification start->check_purification reagent_storage Improper Storage? check_reagents->reagent_storage Yes reagent_age Reagents Expired? check_reagents->reagent_age Yes condition_ph Incorrect pH? check_conditions->condition_ph Possible condition_buffer Incompatible Buffer? check_conditions->condition_buffer Possible condition_hydrolysis NHS Ester Hydrolysis? check_conditions->condition_hydrolysis Possible purification_loss Losing product during purification? check_purification->purification_loss Yes solution_reagents Use fresh reagents. Store at -20°C, desiccated. reagent_storage->solution_reagents reagent_age->solution_reagents solution_ph Use two-step pH: Activation: pH 4.5-6.0 Conjugation: pH 7.2-8.0 condition_ph->solution_ph solution_buffer Use non-amine, non-carboxylate buffers (MES, PBS). condition_buffer->solution_buffer solution_hydrolysis Add amine immediately after activation. condition_hydrolysis->solution_hydrolysis solution_purification Optimize purification method (e.g., SEC, IEX). purification_loss->solution_purification

Caption: Troubleshooting decision tree for low yield in conjugation reactions.

References

How to improve the solubility of Propargyl-PEG6-acid conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to address solubility challenges with Propargyl-PEG6-acid conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used? this compound is a heterobifunctional linker molecule. It contains a propargyl group (for "click chemistry" reactions with azide-bearing molecules) and a carboxylic acid group (for forming amide bonds with primary amines).[1][2] The polyethylene glycol (PEG) spacer enhances hydrophilicity, improves pharmacokinetic properties, and provides spatial separation between the conjugated molecules.[3][4][5]

Q2: I've just synthesized a this compound conjugate and it won't dissolve in my aqueous buffer. Why? While the PEG linker is designed to improve water solubility, the overall solubility of the final conjugate is determined by the combined physicochemical properties of the linker and the molecule it is attached to. If you have conjugated the linker to a hydrophobic molecule (e.g., a small molecule drug, a hydrophobic peptide), the resulting conjugate may have poor aqueous solubility, especially in acidic or neutral buffers.

Q3: What is the most critical factor for dissolving my this compound conjugate? The pH of the solution is the most critical factor. The terminal carboxylic acid group has a pKa of around 3-5. Below this pH, the group is protonated (-COOH) and less soluble. At a pH above the pKa (e.g., pH 7-8.5), the group deprotonates to form a much more soluble carboxylate anion (-COO⁻). Therefore, attempting to dissolve the conjugate in a slightly basic buffer is the most effective first step.

Q4: Can I use organic solvents to dissolve the conjugate? Yes. If pH adjustment is insufficient, using a water-miscible organic co-solvent is a standard and effective approach. Solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are excellent for creating a concentrated stock solution, which can then be added to your aqueous buffer.

Q5: What buffer should I use for my experiments? For solubilization, use a buffer with a pH between 7.0 and 8.5 to ensure the carboxylic acid is deprotonated. Phosphate-buffered saline (PBS) at pH 7.4 is a common and effective starting point. Avoid buffers that contain primary amines, such as Tris or glycine, if you are performing a subsequent reaction with the carboxyl group, as they will compete for conjugation.

Q6: Will heating the solution help improve solubility? Gently warming the solution can sometimes help, but it should be done with caution. Overheating can degrade the conjugate or the biomolecule it's attached to. Furthermore, a conjugate that dissolves with heat may precipitate out of solution upon returning to room temperature. This method is generally less reliable than pH adjustment or the use of co-solvents.

Troubleshooting Guide for Solubility Issues

If you are experiencing low solubility with your this compound conjugate, follow this step-by-step guide. The general principle is to first try dissolving in a basic aqueous buffer before resorting to organic co-solvents.

Troubleshooting_Workflow start Start: Insoluble Conjugate Powder step1 1. Add aqueous buffer (e.g., PBS, pH 7.4) and vortex. start->step1 check1 Is it fully dissolved? step1->check1 step2 2. Adjust pH: Add dilute base (e.g., 0.1M NaOH) dropwise to reach pH > 7.0. check1->step2 No success Success: Conjugate is Solubilized check1->success Yes check2 Is it fully dissolved? step2->check2 step3 3. Use Co-Solvent Method: Prepare concentrated stock in minimal DMSO/DMF. check2->step3 No check2->success Yes step4 4. Add stock solution dropwise to vigorously stirring aqueous buffer. step3->step4 check3 Is the final solution clear? step4->check3 check3->success Yes fail Problem: Solubility limit exceeded. Consider lowering concentration or using a different buffer/co-solvent. check3->fail No (Cloudy)

Caption: Troubleshooting workflow for solubilizing this compound conjugates.
The Role of pH in Solubility

The solubility of this compound conjugates is dominated by the ionization state of the terminal carboxylic acid. In acidic conditions, the neutral -COOH group is less soluble in water. In basic conditions, the deprotonated -COO⁻ group is an ion, which dramatically increases its aqueous solubility.

PH_Effect cluster_low_ph Low pH (e.g., < 5) cluster_high_ph High pH (e.g., > 7) low_sol Propargyl-PEG-COOH (Protonated) LOW AQUEOUS SOLUBILITY high_sol Propargyl-PEG-COO⁻ (Deprotonated) HIGH AQUEOUS SOLUBILITY low_sol->high_sol + OH⁻ high_sol->low_sol + H⁺

Caption: The effect of pH on the ionization and solubility of the terminal carboxylic acid.

Data Presentation: Solvent and Buffer Selection

The following table summarizes the expected solubility of the this compound linker and its conjugates in various solvents and buffer systems. The solubility of the final conjugate will be highly dependent on the properties of the attached molecule.

Solvent/Buffer SystemLinker SolubilityConjugate SolubilityKey Considerations
Water (pH < 5) ModerateLowThe carboxylic acid is protonated, reducing solubility. Not recommended.
Aqueous Buffers (pH > 7) HighVariable (pH dependent)Deprotonates the carboxylic acid to the more soluble carboxylate form. This is the recommended starting point.
DMSO, DMF HighHighExcellent for creating concentrated stock solutions. Can be added to aqueous buffers as a co-solvent.
Methanol, Ethanol HighVariableGood solubility for the linker. Conjugate solubility depends on the attached molecule.
Dichloromethane (DCM) HighVariableA common organic solvent for the linker itself, but less useful for dissolving final bioconjugates for aqueous applications.

Experimental Protocols

Important: Always equilibrate reagent vials to room temperature before opening to avoid moisture condensation. For moisture-sensitive reagents, use anhydrous solvents.

Protocol 1: Solubilization by pH Adjustment

This method is the preferred first step for conjugates that are not readily soluble in neutral water.

  • Initial Suspension: Add the desired volume of an amine-free aqueous buffer (e.g., PBS, pH 7.4) to the vial containing your lyophilized this compound conjugate. Vortex briefly. The solution will likely appear as a suspension or contain insoluble material.

  • pH Adjustment: While gently vortexing or stirring, add a dilute basic solution (e.g., 0.1 M NaOH) dropwise.

  • Dissolution: Continue adding the basic solution until the conjugate fully dissolves. This typically occurs as the pH of the solution rises to between 7.0 and 8.5, deprotonating the carboxyl group.

  • Final Volume & Check: Once the conjugate is dissolved, add your desired buffer to reach the final target concentration. Check the final pH of the solution and adjust if necessary. A brief, gentle sonication can be used to break up any remaining micro-aggregates.

Protocol 2: Solubilization Using an Organic Co-solvent

Use this method if pH adjustment is unsuccessful or if the conjugate is known to be highly hydrophobic.

  • Prepare Stock Solution: Add a minimal volume of a dry, water-miscible organic solvent (e.g., DMSO, DMF) to the vial containing the conjugate to completely dissolve it. This will be your concentrated stock solution. Aim for a high concentration (e.g., 10-50 mg/mL).

  • Prepare Aqueous Buffer: In a separate, larger tube, place the required volume of your final aqueous buffer (e.g., PBS, pH 7.4).

  • Combine Solutions: While vigorously vortexing or stirring the aqueous buffer, add the organic stock solution dropwise. Crucially, add the concentrated organic stock to the stirring aqueous buffer, not the other way around, to avoid precipitation.

  • Final Concentration: Ensure the final percentage of the organic co-solvent is as low as possible (typically <5% v/v) to minimize its impact on subsequent biological experiments. If the solution becomes cloudy or shows precipitation, the solubility limit in that specific buffer/co-solvent system has been exceeded.

References

Technical Support Center: Optimizing Propargyl-PEG6-acid Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Propargyl-PEG6-acid. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their EDC/NHS conjugation reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate your experiments.

Troubleshooting Guide

Encountering issues during your EDC/NHS reaction? Consult the table below for common problems, their potential causes, and recommended solutions.

Issue Encountered Potential Cause(s) Recommended Solution(s)
Low or No Conjugation Yield Hydrolysis of Activated Ester: The NHS-ester intermediate is susceptible to hydrolysis in aqueous buffers, which regenerates the carboxylic acid.[1][2][3]• Perform the conjugation reaction promptly after activating the this compound. • Maintain the optimal pH for each step; avoid excessively basic conditions during coupling.[4][5]
Inactive EDC or NHS: Reagents may have degraded due to moisture.• Store EDC and NHS desiccated at -20°C. • Allow reagent vials to warm to room temperature before opening to prevent condensation. • Prepare EDC and NHS solutions immediately before use.
Incorrect Buffer Composition: Use of buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) will compete with the reaction.• For the activation step, use a non-amine, non-carboxylate buffer such as MES buffer. • For the coupling step, use a buffer like PBS.
Suboptimal Molar Ratios: Incorrect stoichiometry of EDC, NHS, or the amine-containing molecule.• A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups. Optimization may be necessary.
Precipitation During Reaction High EDC Concentration: Very high concentrations of EDC can sometimes lead to precipitation of the molecule of interest.• If using a large excess of EDC and observing precipitation, try reducing the concentration.
Protein Aggregation: Changes in pH or the addition of reagents can cause proteins to aggregate.• Ensure your protein is soluble and stable in the chosen reaction buffers. Consider performing a buffer exchange to ensure compatibility.
Multiple PEGylated Species or Unexpected Byproducts Multiple Reactive Sites: The target molecule may have multiple primary amine sites available for reaction.• Control the stoichiometry by using a lower molar excess of the activated PEG linker.
N-acylurea Formation: The O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive toward amines.• The addition of NHS or Sulfo-NHS stabilizes the intermediate as an NHS ester, reducing the likelihood of this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the EDC/NHS conjugation of this compound?

A1: A two-step pH adjustment is optimal for EDC/NHS coupling reactions.

  • Activation Step: The activation of the carboxylic acid on this compound with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0. MES buffer is a common choice for this step.

  • Conjugation Step: The reaction of the NHS-activated PEG with a primary amine is most efficient at a physiological to slightly basic pH, ranging from 7.0 to 8.5. Phosphate-buffered saline (PBS) is frequently used for this step.

Q2: What are the recommended buffers for this reaction?

A2: It is crucial to use buffers that do not contain primary amines or carboxylates, as these will compete with the intended reaction.

  • Activation Buffer (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a common and effective choice.

  • Coupling Buffer (pH 7.0-8.5): Phosphate-buffered saline (PBS) is frequently used. Other options include borate buffer or sodium bicarbonate buffer.

Q3: How should I prepare and store my EDC and NHS reagents?

A3: Both EDC and NHS are sensitive to moisture and should be handled carefully to maintain their activity.

  • Storage: Store EDC and NHS desiccated at -20°C.

  • Handling: Before opening, allow the reagent vials to warm to room temperature to prevent condensation. Once opened, use the required amount and then promptly reseal and store the vial under dry conditions. It is best to prepare solutions of EDC and NHS immediately before use.

Q4: What is the recommended molar ratio of EDC and NHS to this compound?

A4: The optimal molar ratio can vary, but a common starting point is to use a molar excess of EDC and NHS relative to the carboxyl-containing this compound. A 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the amount of this compound is a frequently suggested starting range. Optimization of these ratios may be necessary to achieve the highest yield for your specific application.

Q5: How can I quench the reaction?

A5: To stop the reaction, you can add a quenching reagent that will react with any remaining NHS esters. Common quenching reagents include hydroxylamine, Tris, glycine, or ethanolamine added to a final concentration of 10-50 mM. Note that if you use a primary amine-containing quencher like Tris or glycine, it may modify any remaining activated carboxyl groups. Another method is to add 2-mercaptoethanol to quench the EDC in a two-step protocol.

Detailed Experimental Protocol

This protocol describes a general two-step method for conjugating this compound to a primary amine-containing molecule (e.g., a protein or peptide).

Materials:

  • This compound

  • Amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Conjugation Buffer: 1X PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

  • Desalting column or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials.

    • Prepare stock solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer immediately before use.

    • Dissolve the this compound in the Activation Buffer.

    • Dissolve or buffer exchange your amine-containing molecule into the Conjugation Buffer.

  • Activation of this compound:

    • In a reaction tube, combine the this compound solution with a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS or Sulfo-NHS.

    • Incubate the reaction mixture at room temperature for 15-30 minutes.

  • Conjugation to the Amine-Containing Molecule:

    • Immediately add the activated this compound solution to your amine-containing molecule in the Conjugation Buffer.

    • A 5- to 20-fold molar excess of the activated PEG linker over the amine is a common starting point.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess reagents and byproducts by purifying the conjugate using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

Visualizing the Process

To better understand the chemical reactions and workflow, the following diagrams are provided.

EDC_NHS_Reaction cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.0-8.5) Propargyl_PEG6_Acid Propargyl-PEG6-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) Propargyl_PEG6_Acid->O_Acylisourea + EDC O_Acylisourea->Propargyl_PEG6_Acid Hydrolysis NHS_Ester Propargyl-PEG6-NHS Ester (amine-reactive) O_Acylisourea->NHS_Ester + NHS Urea_byproduct1 Urea Byproduct Conjugate Propargyl-PEG6-CO-NH-R (Stable Amide Bond) NHS_Ester->Conjugate + R-NH2 EDC EDC NHS NHS Amine_Molecule R-NH2 NHS_released NHS Conjugate->NHS_released - NHS

Caption: EDC/NHS reaction mechanism for this compound conjugation.

Experimental_Workflow A 1. Reagent Preparation (PEG-Acid, EDC, NHS, Amine-Molecule) B 2. Activation (Add EDC/NHS to PEG-Acid in MES Buffer, pH 5-6) A->B 15-30 min @ RT C 3. Conjugation (Add activated PEG to Amine in PBS, pH 7.2-7.5) B->C Immediately D 4. Quenching (Add Tris or Hydroxylamine) C->D 2h @ RT or overnight @ 4°C E 5. Purification (Desalting Column / Dialysis) D->E 15 min @ RT F Final Conjugate E->F

Caption: Experimental workflow for this compound conjugation.

References

Preventing aggregation of proteins during Propargyl-PEG6-acid labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Propargyl-PEG6-acid for protein labeling. Our goal is to help you overcome common challenges, with a focus on preventing protein aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a heterobifunctional linker. It contains a propargyl group (an alkyne) on one end and a carboxylic acid on the other, connected by a 6-unit polyethylene glycol (PEG) spacer. The carboxylic acid can be activated to an N-hydroxysuccinimide (NHS) ester, which then reacts with primary amines (like the side chain of lysine residues or the N-terminus) on a protein to form a stable amide bond.[1] The propargyl group allows for a subsequent "click chemistry" reaction with an azide-modified molecule, enabling the attachment of various payloads such as fluorophores, small molecules, or other proteins.[2] The PEG spacer enhances the hydrophilicity of the conjugate, which can improve solubility and stability.[3]

Q2: What are the primary causes of protein aggregation during labeling with this compound?

A2: Protein aggregation during the labeling process can be attributed to several factors:

  • Over-labeling: Modification of too many lysine residues can alter the protein's surface charge and isoelectric point (pI), leading to reduced solubility and aggregation.

  • Hydrophobicity of the Conjugated Moiety: If the molecule attached via click chemistry is hydrophobic, it can decrease the overall solubility of the protein conjugate. While the PEG6 linker adds hydrophilicity, it may not be sufficient to counteract a highly hydrophobic payload.

  • Reaction Conditions: Suboptimal pH, high protein concentration, and the presence of organic solvents (like DMSO or DMF used to dissolve the linker) can destabilize the protein and promote aggregation.[4]

  • Intermolecular Cross-linking: Although less common with monofunctional NHS esters, impurities or side reactions could potentially lead to cross-linking between protein molecules.

  • Conformational Changes: The labeling process itself can induce slight conformational changes in the protein, exposing hydrophobic patches that can lead to self-association.[5]

Q3: How can I detect and quantify protein aggregation?

A3: Several analytical techniques can be used to detect and quantify protein aggregation:

  • Size Exclusion Chromatography (SEC): A widely used method to separate and quantify monomers, dimers, and higher-order aggregates.

  • Dynamic Light Scattering (DLS): A non-invasive technique to measure particle size distribution in a solution.

  • UV-Vis Spectroscopy: An increase in absorbance at 350 nm can indicate the presence of light-scattering aggregates.

  • Native Polyacrylamide Gel Electrophoresis (PAGE): Can be used to visualize the formation of higher molecular weight species.

  • Analytical Ultracentrifugation (AUC): A powerful technique to characterize the size, shape, and distribution of protein species in solution.

Troubleshooting Guide: Preventing Protein Aggregation

This guide provides solutions to common problems encountered during this compound labeling.

Problem Potential Cause Recommended Solution
Protein precipitates immediately upon addition of the activated Propargyl-PEG6-NHS ester. High local concentration of the labeling reagent. Add the dissolved Propargyl-PEG6-NHS ester solution dropwise to the protein solution while gently stirring to ensure rapid and even distribution.
Use of an organic solvent that denatures the protein. Minimize the volume of organic solvent (DMSO or DMF) used to dissolve the linker. Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%).
Unfavorable buffer conditions. Ensure the labeling buffer pH is optimal for both the reaction and protein stability (typically pH 7.2-8.5). Avoid buffers that contain primary amines (e.g., Tris, glycine).
Significant aggregation is observed after the labeling reaction. Over-labeling of the protein. Optimize the molar ratio of Propargyl-PEG6-NHS ester to protein. Start with a lower molar excess (e.g., 5:1 or 10:1) and perform a titration to find the optimal ratio that provides sufficient labeling without causing aggregation.
High protein concentration. Perform the labeling reaction at a lower protein concentration (e.g., 1-2 mg/mL).
Protein instability under the reaction conditions. Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration. Add stabilizing excipients to the reaction buffer (see Table 1).
Low labeling efficiency and protein aggregation. Hydrolysis of the NHS ester. Prepare fresh solutions of the activated Propargyl-PEG6-NHS ester immediately before use. Ensure all reagents and solvents are anhydrous.
Suboptimal pH. Verify the pH of the reaction buffer. A pH below 7 can lead to incomplete deprotonation of primary amines, reducing reactivity, while a pH above 8.5 can accelerate NHS ester hydrolysis.

Data Presentation: Comparison of Anti-Aggregation Additives

The addition of excipients to the labeling buffer can significantly improve protein stability and reduce aggregation. The optimal choice and concentration of an additive are protein-dependent and should be determined empirically.

Table 1: Common Anti-Aggregation Additives for Protein Labeling

Additive Typical Concentration Range Mechanism of Action Considerations
Arginine 50 - 500 mMSuppresses protein-protein interactions by binding to both charged and hydrophobic regions on the protein surface.Can sometimes interfere with downstream applications. May need to be removed after labeling.
Glycerol 5 - 20% (v/v)Acts as an osmolyte, stabilizing the native protein structure by preferential hydration.Can increase the viscosity of the solution, which may affect purification steps.
Sucrose/Trehalose 250 - 500 mMStabilize proteins through preferential exclusion, favoring the more compact native state.High concentrations can be required for significant stabilization.
Non-ionic Surfactants (e.g., Tween-20, Polysorbate 80) 0.01 - 0.1% (v/v)Prevent surface-induced aggregation and can help solubilize hydrophobic molecules.May interfere with certain analytical techniques and downstream applications.

Experimental Protocols

Protocol 1: Two-Step Activation and Labeling of Protein with this compound

This protocol involves the activation of this compound to its NHS ester followed by reaction with the target protein.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Labeling Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Target protein in an amine-free buffer

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare fresh 100 mM stock solutions of EDC and NHS in anhydrous DMF or DMSO.

  • Activation of this compound:

    • In a microcentrifuge tube, combine 1 equivalent of the this compound stock solution with 1.1 equivalents of EDC and 1.1 equivalents of NHS stock solutions.

    • Incubate the reaction mixture at room temperature for 15-30 minutes to generate the active Propargyl-PEG6-NHS ester.

  • Protein Labeling:

    • Dissolve or buffer exchange the target protein into the Labeling Buffer at a concentration of 1-5 mg/mL.

    • Add the desired molar excess of the activated Propargyl-PEG6-NHS ester solution to the protein solution. Start with a 10-fold molar excess.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS ester.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess labeling reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer for your protein.

Protocol 2: Characterization of Protein Aggregation by Size Exclusion Chromatography (SEC)

Materials:

  • SEC column appropriate for the size of your protein

  • HPLC system with a UV detector

  • Mobile Phase: A buffer compatible with your protein (e.g., PBS, pH 7.4)

  • Labeled and unlabeled protein samples

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dilute the labeled and unlabeled protein samples to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.

  • Injection: Inject a defined volume of the unlabeled protein sample onto the column and record the chromatogram. This will serve as the control.

  • Analysis of Labeled Protein: Inject the same volume of the labeled protein sample and record the chromatogram.

  • Data Analysis: Compare the chromatograms of the labeled and unlabeled protein. The appearance of new peaks at earlier retention times in the labeled sample indicates the presence of soluble aggregates. Integrate the peak areas to quantify the percentage of monomer, dimer, and higher-order aggregates.

Mandatory Visualizations

ProteinLabelingWorkflow cluster_activation Activation Step cluster_labeling Labeling Step cluster_purification Purification This compound This compound Activated NHS Ester Activated NHS Ester This compound->Activated NHS Ester EDC, NHS pH 6.0 Protein Protein Labeled Protein Labeled Protein Protein->Labeled Protein pH 7.5 Purified Conjugate Purified Conjugate Labeled Protein->Purified Conjugate Desalting Column

Caption: Workflow for this compound protein labeling.

TroubleshootingAggregation Start Start Protein Aggregation Observed Protein Aggregation Observed Start->Protein Aggregation Observed Optimize Molar Ratio Lower Molar Ratio of Propargyl-PEG6-NHS Ester Protein Aggregation Observed->Optimize Molar Ratio Lower Protein Concentration Lower Protein Concentration Protein Aggregation Observed->Lower Protein Concentration Add Stabilizing Excipients Add Arginine, Glycerol, or Surfactant Protein Aggregation Observed->Add Stabilizing Excipients Optimize Reaction Conditions Lower Temperature, Adjust pH Protein Aggregation Observed->Optimize Reaction Conditions Aggregation Resolved Aggregation Resolved Optimize Molar Ratio->Aggregation Resolved Lower Protein Concentration->Aggregation Resolved Add Stabilizing Excipients->Aggregation Resolved Optimize Reaction Conditions->Aggregation Resolved

Caption: Troubleshooting decision tree for protein aggregation.

SignalingPathways cluster_main_reaction Desired Amine Labeling cluster_side_reaction Competing Hydrolysis NHS_Ester Propargyl-PEG6-NHS Ester Amide_Bond Protein-NH-CO-PEG6-Propargyl (Stable Amide Bond) NHS_Ester->Amide_Bond + Primary_Amine Protein-NH2 Primary_Amine->Amide_Bond NHS_Ester_H2O Propargyl-PEG6-NHS Ester Carboxylic_Acid Propargyl-PEG6-COOH (Inactive) NHS_Ester_H2O->Carboxylic_Acid + Water H2O Water->Carboxylic_Acid

Caption: Competing reaction pathways in NHS ester chemistry.

References

Common side reactions with Propargyl-PEG6-acid and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Propargyl-PEG6-acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the successful use of this versatile bifunctional linker.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is a heterobifunctional linker commonly used in bioconjugation and drug development. Its two functional groups, a terminal alkyne (propargyl group) and a carboxylic acid, allow for a two-step sequential or orthogonal conjugation strategy. Key applications include the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where precise covalent linkage of different molecular entities is required. The PEG6 spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate.

Q2: How do I conjugate the carboxylic acid end of this compound to my molecule of interest?

A2: The carboxylic acid is typically conjugated to primary amines (e.g., on proteins, peptides, or small molecules) through the formation of a stable amide bond. This is most commonly achieved using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The carboxylic acid is first activated to an NHS ester, which then readily reacts with a primary amine.

Q3: What are the main side reactions I should be aware of when using this compound?

A3: The potential side reactions are associated with the two functional ends of the molecule:

  • Carboxylic Acid Activation (EDC/NHS chemistry):

    • Hydrolysis of the NHS-ester: The activated NHS ester is susceptible to hydrolysis in aqueous solutions, which regenerates the carboxylic acid and reduces conjugation efficiency.

    • Formation of N-acylurea: A side reaction of the EDC-activated carboxylic acid can lead to the formation of a stable N-acylurea byproduct, which is difficult to remove.

  • Propargyl Group (Click Chemistry):

    • Oxidative Homocoupling (Glaser-Hay coupling): In the presence of copper(I) and oxygen, the terminal alkyne can undergo homodcoupling to form a diyne byproduct.

Q4: Is the propargyl group stable during the EDC/NHS coupling reaction?

A4: Under typical EDC/NHS coupling conditions (pH 4.5-7.5, room temperature), the terminal alkyne of the propargyl group is generally stable and unreactive. However, care should be taken to avoid contamination with transition metals that could catalyze alkyne side reactions.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound.

Amine Coupling (EDC/NHS) Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Low or No Conjugation Yield 1. Hydrolysis of activated NHS ester: The NHS ester is moisture-sensitive and has a limited half-life in aqueous buffers, especially at higher pH.[1][2]- Perform the activation and conjugation steps promptly. - Use a two-step pH protocol: activate at pH 4.5-6.0 and conjugate at pH 7.2-7.5.[3] - Avoid storing the activated this compound solution.
2. Inactive Reagents: EDC and NHS are moisture-sensitive and can degrade over time.- Use fresh, high-quality EDC and NHS. - Store reagents desiccated at -20°C and warm to room temperature before opening to prevent condensation.
3. Suboptimal pH: The pH affects both the activation of the carboxylic acid and the reaction with the amine.- For the activation step with EDC/NHS, use a buffer at pH 4.5-6.0 (e.g., MES buffer).[3] - For the conjugation of the NHS ester to the amine, adjust the pH to 7.2-7.5 (e.g., in PBS).[3]
4. Presence of competing nucleophiles: Buffers containing primary amines (e.g., Tris) will compete with the target molecule for reaction with the NHS ester.- Use amine-free buffers such as MES for activation and PBS for conjugation.
Multiple PEGylation Products Multiple reactive primary amines on the target molecule (e.g., lysine residues on a protein). - Adjust the stoichiometry by reducing the molar excess of this compound. - Optimize reaction time and temperature to control the extent of conjugation.
Presence of N-acylurea Byproduct Rearrangement of the O-acylisourea intermediate formed during EDC activation. - The addition of NHS or Sulfo-NHS significantly minimizes this side reaction by efficiently converting the O-acylisourea to the more stable NHS ester. Ensure an adequate molar excess of NHS is used.
Click Chemistry (CuAAC) Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Low or No Click Reaction Yield 1. Oxidation of Copper(I) catalyst: The active Cu(I) catalyst is readily oxidized to inactive Cu(II) by oxygen.- Degas all buffers and solutions before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Include a reducing agent like sodium ascorbate in the reaction mixture to regenerate Cu(I).
2. Catalyst inhibition: Components in the reaction mixture (e.g., some buffers, chelators) can bind to the copper catalyst and inhibit its activity.- Use non-coordinating buffers such as phosphate or HEPES. Avoid buffers like Tris. - Ensure the absence of strong chelating agents like EDTA in the reaction buffer.
Formation of Alkyne Homodimer (Glaser-Hay Coupling) Oxidative coupling of the terminal alkyne in the presence of copper and oxygen. - This side reaction is minimized by the same conditions that ensure a high yield of the desired click product: maintaining an inert atmosphere and using a reducing agent (sodium ascorbate).

Quantitative Data

Table 1: Influence of pH on the Stability of NHS Esters

The stability of the activated NHS ester is highly dependent on the pH of the solution. Hydrolysis is a competing reaction to the desired amidation.

pHHalf-life of NHS EsterImplication for Conjugation
7.04-5 hoursReasonable stability for conjugation.
8.01 hourFaster conjugation with amines, but also faster hydrolysis.
8.610 minutesVery rapid hydrolysis; conjugation must be fast.
9.0< 10 minutesHigh rate of hydrolysis, generally not recommended.
Table 2: N-acylurea Formation in EDC Coupling

The formation of the N-acylurea byproduct is a common issue in EDC chemistry, which is mitigated by the addition of NHS.

ConditionN-acylurea FormationReference
EDC alone, pH 7.06 ± 1%
EDC alone, pH 6.02 ± 1%
EDC alone, pH 5.01 ± 0.5%
EDC with pyridine additive (10 mM), pH 6.0~1%

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Activation and Conjugation of this compound to a Primary Amine

This protocol is designed to maximize conjugation efficiency while minimizing side reactions.

Materials:

  • This compound

  • Molecule with a primary amine (e.g., protein, peptide)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Conjugation Buffer: 1X PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMSO or DMF immediately before use.

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add a 1.5-fold molar excess of both EDC and NHS to the this compound solution.

    • Incubate at room temperature for 15-30 minutes.

  • Conjugation to Amine-containing Molecule:

    • Immediately add the activated Propargyl-PEG6-NHS ester solution to the amine-containing molecule dissolved in Conjugation Buffer. A 5- to 20-fold molar excess of the activated PEG linker over the amine is a common starting point.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS ester.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the conjugate from excess reagents and byproducts using a desalting column or another appropriate chromatographic method like Size Exclusion Chromatography (SEC) or Reversed-Phase HPLC (RP-HPLC).

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction of the propargyl-functionalized molecule with an azide-containing partner.

Materials:

  • Propargyl-functionalized molecule (from Protocol 1)

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

  • Reaction Buffer: PBS or Tris-buffered saline (TBS), pH 7.0-8.0

  • Degassed water and buffers

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of all reagents in degassed solvents.

    • Prepare a fresh stock solution of sodium ascorbate.

  • Reaction Setup:

    • In a reaction tube, combine the propargyl-functionalized molecule and the azide-containing molecule (typically a 1.1 to 1.5-fold molar excess of one reactant).

    • Add the copper ligand (e.g., THPTA) to a final concentration of 1-5 mM.

    • Add CuSO₄ to a final concentration of 0.2-1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 2-10 mM.

  • Reaction and Monitoring:

    • Gently mix and incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or HPLC.

  • Purification:

    • Once the reaction is complete, the product can be purified by SEC, RP-HPLC, or other suitable chromatographic techniques to remove the copper catalyst, excess reagents, and any byproducts.

Visualizations

G cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-7.5) cluster_side_reactions Side Reactions Propargyl_PEG_Acid This compound Activated_Ester Propargyl-PEG6-NHS Ester Propargyl_PEG_Acid->Activated_Ester EDC, NHS N_Acylurea N-Acylurea Byproduct Propargyl_PEG_Acid->N_Acylurea EDC (without sufficient NHS) EDC_NHS EDC + NHS Conjugate Propargyl-PEG6-Amide Conjugate Activated_Ester->Conjugate R-NH2 Hydrolysis Hydrolyzed this compound Activated_Ester->Hydrolysis H2O (higher pH increases rate) Amine_Molecule Amine-containing Molecule (R-NH2)

Caption: EDC/NHS conjugation workflow and potential side reactions.

G cluster_main_reaction CuAAC 'Click' Reaction cluster_catalyst_cycle Catalyst Maintenance cluster_side_reaction Side Reaction Propargyl_Conjugate Propargyl-PEG6 Conjugate Triazole_Product Stable Triazole Product Propargyl_Conjugate->Triazole_Product Azide_Molecule Azide-containing Molecule (R-N3) Azide_Molecule->Triazole_Product Cu_I Cu(I) Catalyst Cu_I->Triazole_Product catalyzes Cu_II Cu(II) Cu_I_cat Cu(I) Cu_II->Cu_I_cat Reduction Sodium_Ascorbate Sodium Ascorbate (Reducing Agent) Sodium_Ascorbate->Cu_I_cat Oxygen O2 Oxygen->Cu_II Cu_I_cat->Cu_II Oxidation Homodimer Alkyne Homodimer (Glaser-Hay Product) Propargyl_Conjugate_side Propargyl-PEG6 Conjugate Propargyl_Conjugate_side->Homodimer Cu(I), O2

Caption: CuAAC reaction pathway and the role of the catalyst cycle.

G start Low Conjugation Yield? check_reagents Are EDC/NHS fresh and stored properly? start->check_reagents Yes solution_reagents Use fresh reagents. start->solution_reagents No check_ph Is a two-step pH protocol being used? (Activation pH 4.5-6.0, Conjugation pH 7.2-7.5) check_reagents->check_ph Yes check_reagents->solution_reagents No check_buffer Is the buffer amine-free (e.g., MES, PBS)? check_ph->check_buffer Yes solution_ph Optimize pH for activation and conjugation steps. check_ph->solution_ph No check_hydrolysis Was the activated ester used immediately? check_buffer->check_hydrolysis Yes solution_buffer Use non-amine containing buffers. check_buffer->solution_buffer No solution_hydrolysis Minimize time between activation and conjugation. check_hydrolysis->solution_hydrolysis No

Caption: Troubleshooting workflow for low EDC/NHS conjugation yield.

References

Technical Support Center: Copper-Catalyzed Click Chemistry with PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving polyethylene glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What is the role of a ligand in copper-catalyzed click chemistry with PEG linkers, and which one should I choose?

A1: Ligands are crucial for stabilizing the active Cu(I) catalyst, preventing its oxidation to the inactive Cu(II) state, and increasing the reaction rate.[1][2] For bioconjugation reactions with PEG linkers in aqueous environments, water-soluble ligands are highly recommended. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a common choice due to its excellent water solubility and effectiveness in protecting biomolecules from oxidative damage.[1][3] Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) is another frequently used ligand, though it is less soluble in aqueous solutions.[1]

Q2: How does the length of the PEG linker impact the click reaction?

A2: The length of the PEG linker can influence the reaction's success. While longer PEG chains can enhance the solubility and pharmacokinetic properties of the resulting conjugate, they may also introduce steric hindrance around the azide or alkyne reactive groups, potentially slowing down the reaction rate. The optimal PEG linker length often needs to be determined empirically for each specific application. Some studies have observed that increasing the PEG chain length up to a certain point (e.g., twelve ethylene glycol units) can improve conjugation efficiency.

Q3: What are common side reactions in CuAAC with PEG linkers and how can I minimize them?

A3: A common side reaction is the Glaser-Hay coupling, which is an oxidative homocoupling of terminal alkynes. This can be minimized by thoroughly degassing all solvents and solutions to remove oxygen, using a reducing agent like sodium ascorbate to maintain copper in the Cu(I) state, and potentially running the reaction at a lower temperature. Another potential issue is the copper-catalyzed formation of thiotriazoles if free thiols are present in the reaction mixture, which can lead to false-positive results in proteomics studies.

Q4: Can residual copper from the reaction be problematic, and how can it be removed?

A4: Yes, residual copper can be cytotoxic and may interfere with downstream applications. After the reaction, it is important to remove the copper catalyst. This can be achieved through purification methods such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), dialysis, or by using chelating agents like ethylenediaminetetraacetic acid (EDTA).

Troubleshooting Guide

This guide addresses common issues encountered during copper-catalyzed click chemistry with PEGylated molecules.

Problem: Low or No Product Formation

Potential Cause Troubleshooting Steps
Catalyst Inactivation (Oxidation) The active catalyst is Cu(I), which can be readily oxidized to inactive Cu(II). Ensure a fresh solution of a reducing agent, such as sodium ascorbate, is used. Degas all buffers and solvent systems thoroughly with an inert gas like argon or nitrogen.
Catalyst Poisoning Certain functional groups or impurities in the reaction mixture can act as catalyst poisons, binding to the copper and inhibiting its activity. Common poisons include sulfur compounds and unconjugated phosphines. Ensure high purity of all reagents. If catalyst poisoning is suspected, increasing the catalyst concentration may help.
Inappropriate Ligand or Ligand:Copper Ratio The ligand is critical for stabilizing the Cu(I) catalyst. For aqueous reactions, use a water-soluble ligand like THPTA. A ligand-to-copper ratio of at least 5:1 is often recommended to protect biomolecules from oxidative damage.
Steric Hindrance Long or bulky PEG chains can sterically hinder the reactive alkyne and azide groups from approaching the catalyst. Consider using a PEG linker of a different length or structure.
Poor Reagent Quality or Degradation Azides and alkynes can degrade over time. Verify the integrity of your starting materials. Sodium ascorbate solutions should be made fresh before use.
Incorrect Reaction Conditions Optimize parameters such as temperature, pH, and reaction time. While many reactions proceed at room temperature, gentle heating can sometimes increase the rate. However, lower temperatures can help suppress side reactions.
Precipitation of Reactants or Catalyst In some cases, precipitates may form during the reaction, indicating solubility issues or catalyst aggregation. Ensure all components are fully dissolved. The order of addition can be critical; premixing the copper source with the ligand before adding it to the substrate solution is recommended.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize key parameters that can be optimized for a successful CuAAC reaction with PEG linkers.

Table 1: Effect of Ligand on CuAAC Reaction

LigandKey CharacteristicsTypical Application
THPTA Highly water-soluble, accelerates the reaction, and protects biomolecules from oxidative damage.Bioconjugation in aqueous buffers.
TBTA Effective at stabilizing Cu(I) but has lower aqueous solubility.Reactions in mixed aqueous/organic solvents.
PMDETA Used as a ligand in some organic solvent systems.Reactions in solvents like DMF.

Table 2: General Reaction Condition Ranges for CuAAC with PEG Linkers

ParameterTypical RangeNotes
Azide:Alkyne Molar Ratio 1:1 to 1.5:1A slight excess of one reagent can help drive the reaction to completion.
Copper(II) Sulfate Concentration 50 µM to 1 mMHigher concentrations may be needed for challenging substrates but can increase the risk of oxidative damage.
Sodium Ascorbate Concentration 5 to 20 mMTypically used in excess relative to the copper catalyst to maintain a reducing environment.
Ligand:Copper Molar Ratio ≥ 5:1A higher ratio helps protect sensitive biomolecules.
Temperature Room Temperature to 50°CHigher temperatures can increase the reaction rate but may also promote side reactions or denature biomolecules.
Reaction Time 30 minutes to 48 hoursReaction progress should be monitored by an appropriate analytical method (e.g., LC-MS, HPLC).

Experimental Protocols

General Protocol for CuAAC Reaction with a PEG-Alkyne

This protocol provides a starting point and may require optimization for specific substrates.

Materials:

  • PEG-alkyne

  • Azide-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • THPTA (tris(3-hydroxypropyltriazolylmethyl)amine)

  • Degassed phosphate-buffered saline (PBS) or other suitable buffer

  • Degassed DMSO (if needed for solubility)

Stock Solutions:

  • PEG-alkyne: Prepare a 10 mg/mL solution in degassed PBS.

  • Azide-containing molecule: Prepare a 10 mM stock solution in degassed DMSO or PBS.

  • CuSO₄: Prepare a 100 mM stock solution in water.

  • THPTA: Prepare a 200 mM stock solution in water.

  • Sodium Ascorbate: Prepare a 1 M stock solution in water. Note: This solution must be made fresh immediately before use.

Reaction Procedure (for a 1 mL final volume):

  • In a suitable reaction vessel, add the following in order:

    • 500 µL of the 10 mg/mL PEG-alkyne solution.

    • 100 µL of the 10 mM azide stock solution (adjust volume for the desired molar ratio).

  • Prepare a premixed solution of 10 µL of 100 mM CuSO₄ and 20 µL of 200 mM THPTA. Add this to the reaction mixture. This will give final concentrations of 1 mM Cu and 4 mM THPTA.

  • Gently vortex the mixture.

  • Initiate the reaction by adding 20 µL of the freshly prepared 1 M sodium ascorbate solution (final concentration of 20 mM).

  • Incubate the reaction at room temperature for 1-4 hours. Gentle mixing on a rotator is recommended. Protect the reaction from light if any components are photosensitive.

  • Monitor the reaction progress using a suitable analytical technique such as LC-MS or HPLC.

  • Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA. Proceed with purification using an appropriate method such as SEC or dialysis to remove the catalyst and unreacted reagents.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_reagents Prepare Stock Solutions (PEG-Alkyne, Azide, CuSO4, Ligand, Ascorbate) degas Degas Solvents and Buffers prep_reagents->degas mix_substrates Mix PEG-Alkyne and Azide Molecule degas->mix_substrates add_catalyst Add Catalyst Premix to Substrates mix_substrates->add_catalyst premix_catalyst Premix CuSO4 and Ligand premix_catalyst->add_catalyst initiate Initiate with Sodium Ascorbate add_catalyst->initiate incubate Incubate (RT, 1-4h) initiate->incubate monitor Monitor Progress (LC-MS/HPLC) incubate->monitor quench Quench Reaction (e.g., EDTA) monitor->quench purify Purify Product (SEC/Dialysis) quench->purify

Caption: General experimental workflow for CuAAC reactions with PEG linkers.

troubleshooting_workflow start Low or No Product Yield q1 Is the Sodium Ascorbate solution fresh? start->q1 sol1 Prepare fresh Sodium Ascorbate q1->sol1 No q2 Are solvents and buffers degassed? q1->q2 Yes a1_yes Yes a1_no No sol2 Degas all solutions with inert gas q2->sol2 No q3 Is an appropriate ligand (e.g., THPTA) being used at a sufficient ratio (≥5:1)? q2->q3 Yes a2_yes Yes a2_no No sol3 Use a water-soluble ligand and optimize the Ligand:Copper ratio q3->sol3 No q4 Have you verified the quality of the azide and alkyne reagents? q3->q4 Yes a3_yes Yes a3_no No sol4 Verify reagent integrity or use new batches q4->sol4 No q5 Consider further optimization: - Temperature - pH - Catalyst concentration - Steric effects of PEG linker q4->q5 Yes a4_yes Yes a4_no No

Caption: Troubleshooting decision tree for low-yield CuAAC reactions.

References

Propargyl-PEG6-acid stability in different buffer conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Propargyl-PEG6-acid. This guide provides detailed information on the stability of this compound in various buffer conditions, along with troubleshooting advice and experimental protocols to ensure the success of your research.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous buffers?

A1: this compound is generally stable in aqueous buffers. The molecule consists of three key components: a terminal propargyl group, a hexa-ethylene glycol (PEG6) spacer, and a carboxylic acid.

  • PEG Linker: The PEG ether linkages are chemically stable under most aqueous buffer conditions and are not prone to hydrolysis at neutral pH.[1] However, long-term storage, especially at room temperature and with exposure to oxygen, can lead to PEG degradation, resulting in a pH drop.[2][3][4]

  • Propargyl Group: The terminal alkyne (propargyl group) is stable in a wide range of pH conditions but can be sensitive to strong bases and certain metal catalysts, which can lead to side reactions like homocoupling.[5]

  • Carboxylic Acid: The carboxylic acid group is stable and does not undergo degradation in typical buffer systems.

Q2: How does pH affect the stability of this compound?

A2: The molecule is most stable in buffers with a slightly acidic to neutral pH range (pH 4-7.4).

  • Acidic Conditions (pH < 4): While the PEG and propargyl groups are relatively stable, very strong acidic conditions (e.g., pH < 2) over extended periods could potentially promote hydrolysis of the ether linkages, although this is generally a slow process.

  • Basic Conditions (pH > 8): The primary concern under basic conditions is the terminal alkyne. Strong bases can deprotonate the terminal alkyne, which may increase the rate of side reactions, especially in the presence of copper catalysts used for click chemistry. For reactions, maintaining a pH around 7-8 is generally recommended.

Q3: What are the recommended storage conditions for this compound?

A3: For long-term stability, this compound should be stored as a solid under dry, dark conditions at -20°C. For solutions, it is recommended to prepare them fresh. If short-term storage of a stock solution is necessary, store it in small aliquots at -20°C or -80°C for up to one month. Avoid repeated freeze-thaw cycles. PEG derivatives are sensitive to light and oxidation, so storing them under an inert gas like argon or nitrogen is also advisable.

Q4: Can I use phosphate-buffered saline (PBS) for my reaction with this compound?

A4: Yes, PBS is generally compatible. However, if you are performing a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, be aware that phosphate ions can sometimes precipitate with copper(I). This can often be avoided by pre-mixing the copper source with a stabilizing ligand (e.g., THPTA) before adding it to the phosphate buffer. Buffers like HEPES and Tris are also commonly used and are compatible with click chemistry.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or no yield in CuAAC (Click) Reaction 1. Inactive Catalyst: The Cu(I) catalyst is sensitive to oxygen and can be oxidized to the inactive Cu(II) state. 2. Reagent Degradation: The sodium ascorbate reducing agent is prone to oxidation. 3. Buffer Interference: Certain buffer components (e.g., thiols, high concentrations of some detergents) can chelate the copper catalyst. 4. Substrate Instability: The this compound may have degraded due to improper storage.1. Degas Buffers: Before reaction, thoroughly degas all buffers and solutions. Run the reaction under an inert atmosphere (e.g., argon or nitrogen). 2. Use Fresh Reagents: Always prepare a fresh stock solution of sodium ascorbate immediately before use. 3. Choose Compatible Buffers: Use buffers like HEPES or Tris. If using PBS, pre-complex the copper with a ligand like THPTA. 4. Verify Reagent Quality: Check the quality of the this compound using an analytical method like LC-MS.
Formation of Insoluble Precipitate During Reaction 1. Copper Precipitation: In phosphate buffers, insoluble copper-phosphate complexes may form. 2. Alkyne Homocoupling: Oxidative homocoupling of the propargyl group can lead to insoluble diacetylene byproducts (Glaser coupling). 3. Low Reagent Solubility: One of the reaction components may have poor solubility in the chosen solvent system.1. Use Ligands: Employ a copper-stabilizing ligand (e.g., THPTA, BTTAA) to keep the catalyst in solution. 2. Exclude Oxygen: Rigorously exclude oxygen from the reaction to minimize homocoupling. 3. Add Co-solvents: If solubility is an issue, consider adding a water-miscible organic co-solvent like DMSO or t-BuOH to the reaction mixture.
Inconsistent Results Between Experiments 1. Variable Reagent Quality: Different batches of reagents or degradation of stock solutions over time. 2. Temperature Fluctuations: PEG compounds can be sensitive to high temperatures, which can accelerate degradation. 3. pH Shifts: The pH of unbuffered solutions can change over time due to CO2 absorption or PEG degradation to acidic byproducts.1. Standardize Reagents: Use high-purity reagents and prepare fresh solutions for each experiment or use aliquoted, properly stored stocks. 2. Control Temperature: Maintain a consistent reaction and storage temperature. Avoid heating PEG solutions for extended periods. 3. Use Buffered Solutions: Always perform reactions in a well-buffered system to maintain a stable pH.
Stability Data Summary
ConditionpH RangeTemperatureExpected Stability of this compoundKey Considerations
Short-Term Storage (Solution, < 1 week) 6.0 - 7.54°CGoodStore protected from light; use of inert gas overlay is recommended.
Long-Term Storage (Solid) N/A-20°C to -80°CExcellentStore in a desiccated, dark environment under inert gas.
Typical Reaction (e.g., CuAAC) 7.0 - 8.0Room Temp (20-25°C)GoodPotential for oxidative degradation of alkyne and catalyst; requires oxygen exclusion.
Acidic Conditions 2.0 - 4.0Room TempModerateVery slow hydrolysis of PEG ether bonds may occur over extended periods.
Basic Conditions 8.5 - 10.0Room TempModerate to LowIncreased risk of alkyne side-reactions and potential for base-catalyzed degradation.

Experimental Protocols & Visualizations

Protocol: Assessing the Stability of this compound via HPLC-MS

This protocol describes a general method to evaluate the stability of this compound in different buffer solutions over time.

1. Materials:

  • This compound

  • Buffer solutions of interest (e.g., pH 4.0 Acetate, pH 7.4 PBS, pH 9.0 Carbonate)

  • HPLC-grade water and acetonitrile

  • Formic acid (for mobile phase)

  • HPLC-MS system with a C18 column

2. Procedure:

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Dilute the stock solution to a final concentration of 100 µM in each of the test buffers.

  • Incubation: Aliquot the samples for each time point (e.g., 0, 2, 4, 8, 24, 48 hours) into separate vials. Incubate the vials at the desired temperature (e.g., 4°C, 25°C, 37°C).

  • Time Point Analysis: At each designated time point, quench the reaction by adding an equal volume of acetonitrile containing 0.1% formic acid. If necessary, store samples at -80°C until analysis.

  • HPLC-MS Analysis:

    • Inject the samples onto the HPLC-MS system.

    • Use a suitable gradient of water and acetonitrile (both with 0.1% formic acid) to elute the compound.

    • Monitor the degradation of the parent compound by extracting the ion chromatogram corresponding to the m/z of this compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time for each buffer condition.

Stability_Workflow prep Prepare 100 µM Samples in Test Buffers (pH 4, 7.4, 9) aliquot Aliquot Samples for Time Points (0, 2, 4, 8, 24h) prep->aliquot incubate Incubate at Desired Temperature (4°C, 25°C, 37°C) aliquot->incubate branch_point incubate->branch_point quench Quench Reaction (e.g., with ACN) analyze Analyze by HPLC-MS quench->analyze plot Plot % Remaining vs. Time analyze->plot branch_point->quench At each time point

Workflow for assessing this compound stability.
Potential Degradation Pathway

While the PEG linker is generally robust, the primary points of reactivity are the terminal alkyne and the carboxylic acid. In the context of a CuAAC reaction, the most common side reaction is the oxidative homocoupling of the alkyne.

Degradation_Pathway start This compound product Desired Triazole Product (Click Conjugate) start->product side_product Diacetylene Side-Product (Homocoupling) start->side_product catalyst Cu(I), O₂, Base click_catalyst Cu(I) Catalyst azide Azide-Compound azide->product

Reaction pathways for this compound in CuAAC.

References

Technical Support Center: Purification of Propargyl-PEG6-acid Bioconjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification strategies for bioconjugates synthesized using Propargyl-PEG6-acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main applications?

This compound is a heterobifunctional linker that contains a propargyl group and a carboxylic acid.[1][2] The propargyl group allows for "click chemistry" reactions with azide-containing molecules, while the carboxylic acid can be conjugated to amine groups on biomolecules.[1][2] Its polyethylene glycol (PEG) spacer enhances solubility and flexibility.[2] This linker is commonly used in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs) and PROTACs.

Q2: What are the primary impurities I can expect in my reaction mixture?

After a conjugation reaction with this compound, your crude mixture will likely contain:

  • The desired this compound bioconjugate.

  • Unreacted this compound.

  • Unconjugated biomolecule (e.g., protein, peptide).

  • Byproducts from the conjugation reaction.

  • Aggregates of the bioconjugate or unconjugated biomolecule.

Q3: Which purification technique is best for my this compound bioconjugate?

The optimal purification method depends on the properties of your biomolecule (size, charge, hydrophobicity) and the impurities you need to remove. Common techniques include:

  • Size Exclusion Chromatography (SEC): Ideal for separating the larger bioconjugate from smaller, unreacted this compound.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on hydrophobicity and is effective for purifying PEGylated molecules.

  • Ion Exchange Chromatography (IEX): Separates molecules based on charge. PEGylation can alter the surface charge of a protein, allowing for the separation of conjugated and unconjugated forms.

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on hydrophobicity under non-denaturing conditions.

  • Tangential Flow Filtration (TFF): A membrane-based method for buffer exchange and removing small impurities like unreacted PEG linkers from larger bioconjugates.

  • Precipitation: Can be used to selectively precipitate the bioconjugate or impurities.

Q4: How does the PEG6 linker affect the behavior of my bioconjugate during purification?

The PEG6 linker will:

  • Increase Hydrodynamic Radius: This makes the bioconjugate appear larger, which is the basis for separation in SEC.

  • Shield Surface Charges: The PEG chain can mask the charges on the surface of the biomolecule, altering its interaction with IEX resins.

  • Alter Hydrophobicity: PEG can either increase or decrease the overall hydrophobicity of the molecule, affecting its retention in RP-HPLC and HIC.

Q5: How can I monitor the purity of my bioconjugate?

Purity can be assessed using various analytical techniques, including:

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To visualize the size difference between the conjugated and unconjugated biomolecule.

  • High-Performance Liquid Chromatography (HPLC): SEC, RP-HPLC, and IEX can all be used analytically to assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final conjugate.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound bioconjugates.

Issue 1: Poor Separation of Bioconjugate from Unreacted Biomolecule
Potential Cause Recommended Solution Relevant Purification Technique(s)
Insufficient Resolution Optimize the gradient (for RP-HPLC and IEX) or select a column with a smaller bead size and longer length (for SEC). For IEX, adjust the pH or salt concentration.RP-HPLC, IEX, SEC
Similar Physicochemical Properties Consider a different purification technique that exploits a different property (e.g., if SEC fails due to similar size, try IEX based on charge differences).All
Aggregation Add additives like arginine to the mobile phase to reduce non-specific interactions. Analyze samples at lower concentrations.SEC, HIC
Issue 2: Presence of Unreacted this compound in Final Product
Potential Cause Recommended Solution Relevant Purification Technique(s)
Inadequate Separation For SEC, ensure the column's fractionation range is appropriate for separating the large bioconjugate from the small PEG linker. For TFF, use a membrane with a Molecular Weight Cut-Off (MWCO) that is 3-6 times smaller than the bioconjugate.SEC, TFF, Dialysis
Co-elution In RP-HPLC, a shallow gradient can improve the resolution between the desired product and small molecule impurities.RP-HPLC
Polydispersity of PEG While this compound is a discrete PEG, broader PEG distributions can lead to co-elution. Consider a method less sensitive to size, like IEX or HIC.IEX, HIC
Issue 3: Low Yield of Purified Bioconjugate
Potential Cause Recommended Solution Relevant Purification Technique(s)
Non-specific Binding For chromatography, modify the mobile phase (e.g., adjust salt concentration or pH) to reduce binding to the resin. For TFF, use a membrane with low protein-binding characteristics.All Chromatographic Methods, TFF
Precipitation on Column Ensure the bioconjugate is soluble in the mobile phase. Adjust pH or add solubilizing agents if necessary.RP-HPLC, IEX, HIC
Product Degradation If the bioconjugate is unstable, perform purification at a lower temperature and use buffers that maintain stability.All

Experimental Protocols

Purification by Size Exclusion Chromatography (SEC)

This protocol is designed to separate the larger this compound bioconjugate from the smaller, unreacted PEG linker and other small molecule impurities.

  • Materials:

    • SEC column with an appropriate molecular weight fractionation range.

    • HPLC system.

    • Mobile Phase (e.g., Phosphate Buffered Saline (PBS), pH 7.4).

    • Crude bioconjugate sample, filtered through a 0.22 µm filter.

  • Methodology:

    • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at a constant flow rate until a stable baseline is achieved.

    • Sample Injection: Inject the filtered crude bioconjugate sample onto the column.

    • Elution: Elute the sample with the mobile phase at a constant flow rate. The larger bioconjugate will elute first, followed by the smaller unconjugated biomolecule (if there is a size difference), and finally the unreacted this compound.

    • Fraction Collection: Collect fractions corresponding to the elution peaks.

    • Analysis: Analyze the collected fractions by SDS-PAGE and/or HPLC to confirm the purity of the bioconjugate.

Purification by Reverse-Phase HPLC (RP-HPLC)

This protocol separates molecules based on their hydrophobicity.

  • Materials:

    • C4 or C18 RP-HPLC column.

    • HPLC system with a gradient pump.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Crude bioconjugate sample, filtered through a 0.22 µm filter.

  • Methodology:

    • Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

    • Sample Injection: Inject the filtered sample onto the column.

    • Elution: Apply a linear gradient of increasing Mobile Phase B to elute the bound molecules. A typical gradient might be from 5% to 95% B over 30-60 minutes.

    • Fraction Collection: Collect fractions as they elute from the column.

    • Analysis: Analyze the purity of the fractions.

Purification by Tangential Flow Filtration (TFF)

This protocol is suitable for removing unreacted this compound and for buffer exchange.

  • Materials:

    • TFF system.

    • TFF cassette with an appropriate MWCO (3-6 times smaller than the bioconjugate).

    • Diafiltration buffer.

  • Methodology:

    • System Setup: Install the TFF cassette and flush the system with buffer as per the manufacturer's instructions.

    • Concentration (Optional): Concentrate the crude bioconjugate solution to a smaller volume.

    • Diafiltration: Add diafiltration buffer to the sample reservoir at the same rate as the permeate is being removed. This washes out the smaller unreacted linker while retaining the larger bioconjugate. Perform 5-10 diavolumes.

    • Final Concentration: Concentrate the purified bioconjugate to the desired final volume.

    • Sample Recovery: Recover the purified and concentrated bioconjugate from the system.

Visualizations

experimental_workflow cluster_reaction Bioconjugation Reaction cluster_purification Purification cluster_analysis Analysis Biomolecule Biomolecule (e.g., Protein) Reaction Conjugation Biomolecule->Reaction PEG_Linker This compound PEG_Linker->Reaction Crude_Mixture Crude Reaction Mixture Reaction->Crude_Mixture Purification_Step Purification Method (e.g., SEC, RP-HPLC, TFF) Crude_Mixture->Purification_Step Pure_Conjugate Purified Bioconjugate Purification_Step->Pure_Conjugate Impurities Impurities Removed Purification_Step->Impurities Analysis_Step Purity & Identity Check (SDS-PAGE, HPLC, MS) Pure_Conjugate->Analysis_Step Final_Product Characterized Final Product Analysis_Step->Final_Product

Caption: General workflow for the synthesis and purification of this compound bioconjugates.

troubleshooting_workflow Start Purification Outcome Unsatisfactory Issue1 Poor Separation of Bioconjugate & Biomolecule Start->Issue1 Issue2 Unreacted PEG in Final Product Start->Issue2 Issue3 Low Yield Start->Issue3 Sol1a Optimize Gradient or Column Choice Issue1->Sol1a Yes Sol1b Change Purification Technique Issue1->Sol1b No Sol2a Optimize SEC Range or TFF MWCO Issue2->Sol2a Yes Sol2b Use Shallower RP-HPLC Gradient Issue2->Sol2b No Sol3a Modify Mobile Phase to Reduce Binding Issue3->Sol3a Yes Sol3b Check & Improve Solubility Issue3->Sol3b No Sol1c Add Aggregation Inhibitors Sol1a->Sol1c End Successful Purification Sol1b->End Sol1c->End Sol2a->End Sol2b->End Sol3c Adjust Temperature for Stability Sol3a->Sol3c Sol3b->End Sol3c->End

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Overcoming Steric Hindrance with Long PEG Chain Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to steric hindrance in their experiments by utilizing long Polyethylene Glycol (PEG) chain linkers.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation due to steric hindrance and offers solutions involving the use of long PEG chain linkers.

Question: My antibody-drug conjugate (ADC) shows low efficacy and rapid clearance in vivo. Could steric hindrance be the cause, and how can I address this?

Answer:

Yes, steric hindrance can significantly impact the efficacy and pharmacokinetic profile of your ADC. A short linker may not provide sufficient space between the antibody and the drug payload, leading to several issues:

  • Reduced Binding Affinity: The bulky drug molecule can sterically hinder the antibody's binding to its target antigen.

  • Increased Aggregation: Hydrophobic drug payloads can cause the ADC to aggregate if the linker is too short, leading to rapid clearance from circulation.[1]

  • Decreased Solubility: Inadequate spacing can lead to poor solubility of the ADC construct.[2][3]

Using a long-chain PEG linker can effectively mitigate these issues by providing a flexible, hydrophilic spacer.[2] This can enhance solubility, improve stability, and increase the circulation half-life of the ADC.[1]

Experimental Protocol: Conjugation of a Drug Payload to an Antibody using a Long-Chain PEG Linker (NHS Ester Chemistry)

This protocol outlines a general method for conjugating a drug payload functionalized with an NHS ester to the lysine residues of an antibody via a long-chain PEG linker.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS-Ester-PEGn-Drug Payload (e.g., n=24, 48, or higher)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) column)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in an amine-free buffer.

  • PEG-Drug Payload Preparation: Immediately before use, dissolve the NHS-Ester-PEGn-Drug Payload in anhydrous DMSO to a stock concentration of 10-20 mM.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-Drug Payload to the antibody solution. Mix gently by pipetting.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted PEG-Drug Payload and byproducts using a desalting column or SEC.

  • Characterization: Analyze the purified ADC using SDS-PAGE to confirm conjugation (a shift in molecular weight will be observed) and determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy or mass spectrometry.

Data Presentation: Impact of PEG Linker Length on ADC Performance

The following tables summarize representative data on how PEG linker length can influence key ADC parameters.

Table 1: Effect of PEG Linker Length on Drug-to-Antibody Ratio (DAR) and In Vitro Cytotoxicity

PEG Linker LengthAverage DARIC50 (nM) in HER2+ Cells
No PEG3.81.2
PEG43.77.8
PEG103.527.0

Data adapted from a study on Affibody-based drug conjugates, demonstrating that while longer PEG chains can slightly decrease in vitro cytotoxicity, they are crucial for improving in vivo performance.

Table 2: Influence of PEG Linker Length on In Vivo Tumor Accumulation and Efficacy

FormulationTumor Accumulation (%ID/g at 24h)Tumor Size Reduction (%)
Dox/FL-2K3.5~20
Dox/FL-5K4.8~30
Dox/FL-10K7.2>40

This table shows the effect of different PEG-linker lengths (2kDa, 5kDa, and 10kDa) on the tumor accumulation and therapeutic efficacy of folate-linked liposomal doxorubicin. Longer PEG linkers led to significantly better in vivo outcomes.

Question: I am developing a PROTAC, and the ternary complex formation appears to be inefficient. How can I use PEG linkers to optimize this?

Answer:

Inefficient ternary complex formation is a common challenge in PROTAC development, often due to steric hindrance between the target protein and the E3 ligase. The length and flexibility of the linker are critical for productive ternary complex formation.

  • Too short a linker: Can cause a spatial clash, preventing the two proteins from coming together effectively.

  • Too long a linker: May lead to excessive flexibility, which can decrease the stability of the ternary complex.

Employing a long-chain PEG linker of optimal length can provide the necessary flexibility and distance to allow for a favorable orientation of the target protein and E3 ligase, thus enhancing ternary complex stability and subsequent target degradation.

Visualization: PROTAC-Mediated Protein Degradation Workflow

The following diagram illustrates the mechanism of action for a PROTAC, highlighting the importance of the linker in forming a stable ternary complex.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome Targeting for Degradation Degradation Degraded Peptides Proteasome->Degradation

Caption: Workflow of PROTAC-mediated protein degradation.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of bioconjugation?

A1: Steric hindrance is a phenomenon where the size and shape of molecules impede a chemical reaction or interaction. In bioconjugation, this can occur when a bulky molecule, like a drug or a dye, is attached to a biomolecule, such as an antibody or protein, and physically blocks the active or binding sites.

Q2: How do long PEG chain linkers help overcome steric hindrance?

A2: Long PEG chain linkers act as flexible spacers, increasing the distance between the conjugated molecules. This separation minimizes the spatial interference, allowing both molecules to maintain their native conformation and function. The hydrophilic nature of PEG also helps to improve the solubility and stability of the conjugate.

Q3: What are the key benefits of using PEG linkers in drug development?

A3: The primary benefits of using PEG linkers include:

  • Improved Solubility and Stability: PEG's hydrophilic nature enhances the solubility of hydrophobic drugs and protects biomolecules from degradation.

  • Reduced Immunogenicity: PEGylation can mask epitopes on proteins, potentially lowering the immune response.

  • Enhanced Pharmacokinetics: By increasing the hydrodynamic size, PEGylation can reduce renal clearance and prolong the circulation time of a drug.

  • Tunable Lengths: The ability to adjust the PEG chain length allows for precise control over the spacing between conjugated molecules.

Q4: How do I choose the optimal PEG linker length for my application?

A4: The optimal PEG linker length is application-specific and often requires empirical determination.

  • Short linkers (e.g., PEG2-PEG12): Are suitable for applications where a compact structure is desired and steric hindrance is not a major concern.

  • Long linkers (e.g., PEG24, PEG48, or >2kDa): Are preferred for conjugating large biomolecules or bulky payloads to overcome steric hindrance, improve solubility, and extend in vivo half-life.

It is recommended to screen a panel of linkers with varying lengths to identify the one that provides the best balance of activity, stability, and pharmacokinetic properties for your specific conjugate.

Q5: What are common functional groups used with PEG linkers for bioconjugation?

A5: PEG linkers can be functionalized with a variety of reactive groups to target specific amino acid residues on proteins. Common examples include:

  • NHS esters: React with primary amines (lysine residues).

  • Maleimides: React with free sulfhydryl groups (cysteine residues).

  • Azides and Alkynes: Used for "click chemistry" reactions, which are highly specific and efficient.

  • Aldehydes/Ketones: React with hydrazides or aminooxy groups.

Visualization: Decision-Making Workflow for PEG Linker Selection

The following diagram provides a logical workflow for selecting an appropriate PEG linker based on experimental needs.

PEG_Linker_Selection Start Start: Define Conjugation Goal Problem Experiencing Low Yield, Aggregation, or Inactivity? Start->Problem Steric_Hindrance Is Steric Hindrance Suspected? Problem->Steric_Hindrance Yes Use_Short_PEG Use Short-Chain PEG Linker (e.g., PEG4, 8, 12) Problem->Use_Short_PEG No Use_Long_PEG Use Long-Chain PEG Linker (e.g., PEG24, 48, >2kDa) Steric_Hindrance->Use_Long_PEG Yes Steric_Hindrance->Use_Short_PEG No Optimize_Length Screen a Panel of Different PEG Lengths Use_Long_PEG->Optimize_Length Functional_Group Select Appropriate Functional Group (NHS, Maleimide, etc.) Use_Short_PEG->Functional_Group Optimize_Length->Functional_Group End Proceed with Optimized Conjugation Functional_Group->End

Caption: Decision workflow for selecting a PEG linker to address steric hindrance.

References

How to confirm successful conjugation of Propargyl-PEG6-acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the successful conjugation of Propargyl-PEG6-acid. Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It features a terminal propargyl group and a terminal carboxylic acid, separated by a 6-unit polyethylene glycol (PEG) spacer. The propargyl group allows for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), with azide-modified molecules.[1][2] The carboxylic acid can be activated to react with primary amines on proteins, peptides, or other molecules.[1] This dual functionality makes it a versatile tool in bioconjugation, drug delivery, and materials science.[3]

Q2: What are the primary methods to confirm successful conjugation of this compound?

The successful conjugation of this compound can be confirmed using a variety of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the formation of new chemical bonds and the presence of the PEG linker.

  • Mass Spectrometry (MS): To verify the increase in molecular weight of the target molecule after conjugation.[4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor the disappearance of the characteristic azide and alkyne peaks and the appearance of the triazole ring signal in click chemistry reactions.

  • Chromatography (HPLC/SEC): To separate the conjugated product from unreacted starting materials and byproducts.

Q3: How can I be sure that my this compound is pure and ready for conjugation?

It is crucial to verify the integrity and purity of your this compound before starting a conjugation reaction. NMR spectroscopy is an excellent method for this. You should acquire both ¹H and ¹³C NMR spectra and compare them to a reference spectrum or predicted chemical shifts to ensure the presence of the propargyl, PEG, and carboxylic acid moieties.

Troubleshooting Guide

Q1: I am not seeing the expected mass shift in my mass spectrometry analysis. What could be the reason?

Low or no conjugation can be due to several factors. Here are some common causes and solutions:

  • Inactive Reagents: Ensure that your this compound and any coupling reagents (like EDC and NHS) have been stored correctly at -20°C in a desiccated environment and protected from light. Always allow the vials to warm to room temperature before opening to prevent moisture condensation.

  • Incorrect pH: The pH of the reaction is critical. For EDC/NHS chemistry, the activation of the carboxylic acid is most efficient at a pH of 4.5-6.0, while the conjugation to a primary amine is best at a pH of 7.0-8.5.

  • Hydrolysis of Activated Ester: The NHS-activated PEG can hydrolyze, especially at high pH. Add your amine-containing molecule immediately after the activation step.

Q2: My NMR spectrum looks very complex after the conjugation reaction. How can I interpret it?

Post-conjugation NMR spectra can be complex due to the presence of the starting material, the target molecule, and the final conjugate.

  • Focus on Key Peaks: Look for the disappearance of the carboxylic acid proton (if the reaction was with an amine) and the appearance of new signals corresponding to the amide bond. You should also see the characteristic peaks of both the PEG linker and your target molecule in the final conjugate's spectrum.

  • 2D NMR: Techniques like COSY and HSQC can help in assigning the proton and carbon signals and confirming the connectivity of the atoms in the conjugated product.

Q3: My FTIR analysis still shows a strong azide peak after my click chemistry reaction. What should I do?

The persistence of the azide peak indicates an incomplete reaction.

  • Catalyst Issues: Ensure your copper(I) catalyst is active. If you are using a copper(II) salt with a reducing agent, ensure the reducing agent is fresh and added correctly.

  • Ligand Assistance: The addition of a ligand can accelerate the CuAAC reaction.

  • Reaction Time and Temperature: You may need to increase the reaction time or temperature to drive the reaction to completion. Real-time FTIR can be used to monitor the reaction progress.

Experimental Protocols and Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural confirmation of the this compound linker and the final conjugate.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of your sample (this compound or the conjugate) in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (400 MHz or higher is recommended).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

  • Data Analysis: Process the spectra and compare the chemical shifts to the expected values.

Expected NMR Data for this compound:

Assignment (Proton) Label Expected Chemical Shift (δ, ppm) Multiplicity
Carboxylic AcidH10.0 - 13.0Broad Singlet
Propargyl Methylenec~4.2Doublet
PEG Backboned, e3.5 - 3.8Multiplet
Methylene adjacent to acidf~3.7Triplet
Alkynea~2.4Triplet

Structure: HC(a)≡C(b)-C(c)H₂-O-[CH₂(d)-CH₂(e)]₅-CH₂-O-C(f)H₂-C(g)O(h)OH

Assignment (Carbon) Label Expected Chemical Shift (δ, ppm)
Carboxylic Acidg170 - 180
Alkyne (quaternary)b75 - 85
Alkyne (terminal)a70 - 80
PEG Backboned, e65 - 75
Propargyl Methylenec55 - 65
Methylene adjacent to acidf60 - 70
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the conjugate and thus confirm the addition of the this compound linker.

Experimental Protocol for LC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of your sample in a solvent compatible with your chromatography system (e.g., water/acetonitrile with formic acid).

  • Chromatography: Use a reverse-phase HPLC column to separate the conjugate from impurities.

  • Mass Spectrometry: Analyze the eluent using an electrospray ionization (ESI) mass spectrometer.

  • Data Analysis: Deconvolute the resulting mass spectrum to determine the zero-charge mass of the conjugate.

Expected Mass Shift:

The expected mass increase upon conjugation with this compound (Molecular Weight: 348.38 g/mol ) should be observed.

Compound Molecular Weight ( g/mol )
This compound348.38
Your Target MoleculeX
Expected ConjugateX + 348.38
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is particularly useful for confirming "click" chemistry reactions by monitoring the disappearance of the alkyne and azide stretches and the appearance of the triazole ring.

Experimental Protocol for FTIR Analysis:

  • Sample Preparation: Prepare a sample of the reaction mixture at different time points. This can be done by taking a small aliquot and casting it as a thin film on a salt plate (e.g., NaCl or KBr) or using an ATR-FTIR setup for real-time monitoring.

  • Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Look for changes in the characteristic vibrational bands.

Characteristic FTIR Peaks for CuAAC Reaction:

Functional Group Characteristic Peak (cm⁻¹) Observation
Alkyne (C≡C-H stretch)~3300Disappears
Azide (N₃ stretch)~2100Disappears
1,2,3-Triazole (C-H stretch)~3140Appears

Visualizing the Workflow

The following diagrams illustrate the general workflow for confirming the successful conjugation of this compound.

G cluster_prep Preparation cluster_confirm Confirmation A This compound C Conjugation Reaction (e.g., EDC/NHS coupling) A->C B Target Molecule (e.g., Protein) B->C D Purification (e.g., HPLC, SEC) C->D E Mass Spectrometry (MS) - Confirm Mass Shift D->E F NMR Spectroscopy - Structural Confirmation D->F G FTIR Spectroscopy (for Click Chemistry) - Confirm Triazole Formation D->G H Successful Conjugation Confirmed E->H F->H G->H

Caption: General experimental workflow for conjugation and confirmation.

G cluster_start Starting Materials cluster_activation Activation cluster_conjugation Conjugation Propargyl_PEG This compound EDC_NHS EDC, NHS pH 4.5-6.0 Propargyl_PEG->EDC_NHS Molecule Amine-containing Molecule Conjugate Conjugated Product (Amide Bond) Molecule->Conjugate Activated_PEG NHS-activated Propargyl-PEG6 EDC_NHS->Activated_PEG Activated_PEG->Conjugate pH 7.0-8.5

Caption: EDC/NHS mediated conjugation of this compound to an amine.

References

Validation & Comparative

Propargyl-PEG6-Acid in Antibody-Drug Conjugates: A Comparative Guide to PEG Linker Length

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) hinges on the careful selection of each component, with the linker playing a pivotal role in therapeutic success. Among the various linker technologies, those incorporating polyethylene glycol (PEG) chains, such as Propargyl-PEG6-acid, are instrumental in modulating the physicochemical and pharmacological properties of ADCs. This guide provides an objective comparison of this compound with other PEG linker lengths, supported by experimental data, to inform the selection of an optimal linker for enhanced ADC performance.

The inclusion of a PEG spacer in a linker, particularly in Propargyl-PEG-acid linkers which facilitate site-specific conjugation via "click chemistry," can significantly influence an ADC's solubility, stability, pharmacokinetics, and ultimately, its efficacy and safety profile.[1] The length of this PEG chain is a critical design parameter that allows for the fine-tuning of these properties.

The Impact of PEG Linker Length on ADC Performance: A Quantitative Comparison

The length of the PEG chain in a Propargyl-PEG-acid linker directly impacts the overall hydrophilicity and hydrodynamic radius of the resulting ADC. This has profound implications for the drug-to-antibody ratio (DAR), stability, in vitro cytotoxicity, and in vivo performance. While direct comparative preclinical data for this compound is limited in publicly available literature, we can infer its performance characteristics by examining trends observed with other discrete PEG linker lengths.

Physicochemical Properties of Propargyl-PEG-Acid Linkers

The fundamental properties of Propargyl-PEG-acid linkers vary with the number of PEG units, which in turn influences the characteristics of the final ADC.

LinkerMolecular Weight ( g/mol )Calculated Linker Length (Å)
Propargyl-PEG3-acid216.23~14.7
Propargyl-PEG5-acid304.33~22.1
This compound 348.39 ~25.8
Propargyl-PEG7-acid392.44~29.5
Propargyl-PEG8-acid436.49~33.2

Note: Calculated linker length is an approximation based on the extended conformation of the PEG chain.[2]

In Vitro Cytotoxicity

The length of the PEG linker can influence the in vitro potency of an ADC. Longer PEG chains may sometimes lead to a decrease in cytotoxicity, potentially due to steric hindrance affecting antigen binding or cellular uptake. However, this effect is often dependent on the specific antibody, payload, and cell line being tested.

Linker TypeFold Reduction in Cytotoxicity (vs. non-PEGylated)Reference
4 kDa PEG4.5-fold[3]
10 kDa PEG22-fold[3]
Pharmacokinetics

A significant advantage of incorporating longer PEG linkers is the improvement of an ADC's pharmacokinetic profile. The increased hydrodynamic size leads to reduced renal clearance and a longer plasma half-life, allowing for greater drug exposure at the tumor site.[2]

Linker LengthClearance (mL/day/kg)Half-life Extension (vs. non-PEGylated)Reference
No PEG~15-
PEG2~10-
PEG4~72.5-fold (4 kDa PEG)
PEG6 (inferred) ~5-7 -
PEG8~5-
PEG12~5-
PEG24~511.2-fold (10 kDa PEG)

Note: Clearance data is adapted from studies on various PEGylated ADCs and serves as a general trend. Half-life data is from a study on affibody-drug conjugates with larger PEG chains.

In Vivo Efficacy

The enhanced pharmacokinetic properties conferred by longer PEG linkers often translate to improved in vivo antitumor activity. Prolonged circulation and increased tumor accumulation of the ADC can lead to superior efficacy.

Linker LengthTumor Growth InhibitionReference
Short PEG Linkers (e.g., PEG2-4)Moderate
Long PEG Linkers (e.g., PEG8-24)High

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and evaluation of ADCs with varying PEG linker lengths.

ADC Synthesis and Characterization

1. Antibody Modification (for Click Chemistry):

  • An azide-functionalized antibody is prepared using established protocols, often involving the introduction of an azide-containing amino acid via genetic engineering or chemical modification of lysine or cysteine residues.

2. Drug-Linker Conjugation:

  • The carboxylic acid of the Propargyl-PEG-acid linker is activated using a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) to form an NHS ester.

  • The activated linker is then reacted with an amine-containing cytotoxic payload to form a stable amide bond.

3. Antibody-Drug Conjugation (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC):

  • The azide-modified antibody is reacted with the propargyl-functionalized drug-linker in the presence of a copper(I) catalyst.

  • The reaction is typically carried out in an aqueous buffer system, and the progress is monitored by chromatography.

4. Purification and Characterization:

  • The resulting ADC is purified using size-exclusion chromatography (SEC) to remove unreacted drug-linker and other impurities.

  • The drug-to-antibody ratio (DAR) is determined using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

  • Purity and aggregation are assessed by SEC.

In Vitro Cytotoxicity Assay

1. Cell Culture:

  • Target cancer cell lines are cultured in appropriate media and seeded in 96-well plates.

2. ADC Treatment:

  • Cells are treated with serial dilutions of the ADCs with different PEG linker lengths.

3. Incubation:

  • The treated cells are incubated for a standard period (e.g., 72-96 hours).

4. Viability Assessment:

  • Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT, MTS, or CellTiter-Glo®).

  • The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of each ADC.

In Vivo Efficacy Study (Xenograft Model)

1. Animal Model:

  • Immunocompromised mice are subcutaneously implanted with human tumor cells that express the target antigen.

2. Treatment:

  • Once tumors reach a specified volume, the mice are randomized into treatment groups and administered the ADCs with varying PEG linker lengths, a vehicle control, and a non-targeting ADC control, typically via intravenous injection.

3. Monitoring:

  • Tumor volume and body weight are measured regularly throughout the study.

4. Endpoint:

  • The study is concluded when tumors in the control group reach a predetermined size, or at a set time point. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Visualizing the Process and Rationale

To better illustrate the concepts discussed, the following diagrams have been generated.

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization Antibody Modification Antibody Modification Click Chemistry (CuAAC) Click Chemistry (CuAAC) Antibody Modification->Click Chemistry (CuAAC) Drug-Linker Conjugation Drug-Linker Conjugation Drug-Linker Conjugation->Click Chemistry (CuAAC) Purification Purification Click Chemistry (CuAAC)->Purification DAR DAR Determination (HIC/MS) Purification->DAR Purity Purity/Aggregation (SEC) Purification->Purity

A streamlined workflow for ADC synthesis and characterization.

Linker_Length_Impact cluster_linker Propargyl-PEGn-acid Linker Length cluster_properties Resulting ADC Properties Short Shorter PEG (n < 6) Cytotoxicity Potential Decrease in In Vitro Cytotoxicity Short->Cytotoxicity Less Impact Steric Increased Steric Hindrance Short->Steric Minimal Medium Medium PEG (n = 6) PK Improved Pharmacokinetics (Longer Half-life) Medium->PK Balanced Solubility Increased Hydrophilicity & Solubility Medium->Solubility Balanced Medium->Cytotoxicity Balanced Long Longer PEG (n > 6) Long->PK Long->Solubility Efficacy Potentially Enhanced In Vivo Efficacy Long->Efficacy Long->Steric Higher

The trade-offs associated with varying PEG linker lengths in ADCs.

Conclusion

The length of the PEG chain in a Propargyl-PEG-acid linker is a critical attribute that dictates the overall performance of an ADC. While shorter linkers may offer advantages in terms of preserving in vitro potency and minimizing steric hindrance, longer linkers generally provide superior pharmacokinetic profiles and enhanced in vivo efficacy, particularly for ADCs with hydrophobic payloads. This compound represents a mid-length option that is expected to offer a balance between these properties. The optimal PEG linker length is ultimately context-dependent, relying on the specific antibody, payload, and target antigen. Therefore, a systematic evaluation of a range of PEG linker lengths is essential in the preclinical development of any new ADC to identify the candidate with the most promising therapeutic index.

References

Propargyl-PEG6-Acid vs. NHS-ester PEG Linkers: A Comparative Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of bioconjugates such as antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. The linker's properties profoundly influence the stability, efficacy, and pharmacokinetic profile of the final product. This guide provides an objective, data-driven comparison of two prevalent classes of PEG linkers: Propargyl-PEG6-acid, which utilizes "click chemistry," and N-hydroxysuccinimide (NHS)-ester PEG linkers.

The fundamental difference between these linkers lies in their reactive moieties and the resulting chemical bonds. This compound features a terminal alkyne group for highly specific and stable triazole ring formation with an azide-functionalized molecule, a reaction known as click chemistry.[1] In contrast, NHS-ester PEG linkers react with primary amines, such as those on lysine residues of proteins, to form amide bonds. This guide will delve into the distinct advantages of the propargyl-PEG linker system, supported by experimental data and detailed protocols.

Key Advantages of this compound Linkers

This compound linkers, in conjunction with click chemistry, offer several notable advantages over traditional NHS-ester PEG linkers, primarily in the areas of specificity, stability, and reaction efficiency.

  • Enhanced Specificity and Site-Specific Conjugation: NHS-ester chemistry targets primary amines, which are often abundant on the surface of proteins (e.g., lysine residues). This can lead to a heterogeneous mixture of conjugates with varying drug-to-antibody ratios (DARs) and conjugation at sites that may compromise the protein's function. In contrast, the alkyne group of the propargyl-PEG linker reacts specifically with an azide partner. This bioorthogonal reaction allows for precise, site-specific conjugation if an azide group is introduced into a specific location on the biomolecule, resulting in a more homogeneous product with a controlled DAR.[1]

  • Superior Linkage Stability: The 1,2,3-triazole ring formed via click chemistry is significantly more stable than the amide bond formed by NHS-ester reactions, particularly against enzymatic cleavage.[2] Amide bonds are susceptible to hydrolysis and enzymatic degradation by proteases, which can lead to premature release of the payload in vivo. The triazole linkage is not recognized by proteases, offering enhanced stability in biological media.

  • Improved Reaction Efficiency and Yield: Click chemistry reactions are known for their high efficiency and quantitative yields under mild conditions. NHS-ester reactions, on the other hand, are often plagued by the competing hydrolysis of the NHS ester in aqueous buffers, which reduces conjugation efficiency and requires a larger excess of the linking reagent.

  • Greater Control Over Conjugation: The two-step nature of using a propargyl-PEG-acid linker (activation of the acid, followed by click chemistry) provides greater control over the conjugation process. This allows for the purification of intermediates and more precise characterization of the final bioconjugate.

Quantitative Performance Comparison

The following tables summarize the key performance differences between this compound and NHS-ester PEG linkers based on available data.

FeatureThis compound (via Click Chemistry)NHS-ester PEG LinkerReferences
Reaction Mechanism Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Nucleophilic Acyl Substitution
Target Residues Site-specifically introduced azidesPrimary amines (Lysine, N-terminus)
Specificity HighModerate to low
Linkage Formed 1,2,3-TriazoleAmide
Linkage Stability High (resistant to enzymatic cleavage)Moderate (susceptible to enzymatic cleavage)
Side Reactions MinimalHydrolysis of NHS ester
Control over DAR HighModerate

Table 1: Comparison of Reaction Characteristics

ParameterNHS-ester PEG LinkerReferences
Hydrolysis Half-life (pH 7.4) Can be as low as 120 minutes
Hydrolysis Half-life (pH 8.6, 4°C) Approximately 10 minutes
Hydrolysis Half-life (pH 9.0) Less than 9 minutes

Table 2: Hydrolytic Stability of NHS-ester PEG Linkers

Experimental Protocols

To provide a framework for a direct comparison, detailed methodologies for protein conjugation using both linker types are presented below.

Protocol 1: Two-Step Protein Conjugation using this compound

This protocol involves the activation of the carboxylic acid of this compound to an NHS ester, followed by conjugation to a protein and a subsequent click chemistry reaction.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Protein with primary amines (e.g., antibody)

  • Azide-functionalized payload

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Conjugation Buffer: 1X PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Desalting column

Procedure:

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add a 1.5-fold molar excess of both EDC and NHS to the this compound solution.

    • Incubate for 15 minutes at room temperature to generate the Propargyl-PEG6-NHS ester.

  • Conjugation to Protein:

    • Add the activated Propargyl-PEG6-NHS ester solution to the protein solution in Conjugation Buffer. A 5- to 20-fold molar excess of the activated linker over the protein is a common starting point.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

    • Quench the reaction by adding Quenching Buffer to a final concentration of 50 mM and incubating for 15 minutes.

    • Purify the propargyl-PEGylated protein using a desalting column.

  • Click Chemistry Reaction:

    • Prepare a stock solution of the azide-functionalized payload in a suitable solvent (e.g., DMSO).

    • In a reaction vessel, combine the purified propargyl-PEGylated protein with a 5- to 10-fold molar excess of the azide-payload.

    • Prepare the catalyst by mixing CuSO₄ and THPTA in a 1:2 molar ratio.

    • Add the catalyst complex to the reaction mixture, followed by freshly prepared sodium ascorbate.

    • Incubate the reaction for 1-2 hours at room temperature.

    • Purify the final ADC using an appropriate chromatography method (e.g., size-exclusion chromatography).

Protocol 2: Protein Conjugation using NHS-ester PEG Linker

This protocol describes the direct conjugation of an NHS-ester PEG linker to a protein.

Materials:

  • NHS-ester PEG6 linker

  • Protein with primary amines (e.g., antibody)

  • Conjugation Buffer: 1X PBS, pH 7.2-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Protein Preparation:

    • Dissolve the protein in Conjugation Buffer. Ensure the buffer is free of primary amines.

  • Linker Preparation:

    • Immediately before use, dissolve the NHS-ester PEG6 linker in anhydrous DMSO or DMF to make a 10 mM stock solution.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the NHS-ester PEG6 solution to the protein solution. The final volume of the organic solvent should not exceed 10%.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching the Reaction:

    • Add Quenching Buffer to stop the reaction.

  • Purification:

    • Remove unreacted linker and byproducts using a desalting column.

Visualizing the Workflows and Advantages

The following diagrams, created using Graphviz, illustrate the conjugation workflows and the key advantages of this compound.

G cluster_propargyl This compound Workflow Propargyl_Acid This compound Activation Activation (EDC, NHS) Propargyl_Acid->Activation Activated_Linker Propargyl-PEG6-NHS ester Activation->Activated_Linker Propargyl_Protein Propargyl-PEG6-Protein Activated_Linker->Propargyl_Protein Protein_NH2 Protein-NH2 Protein_NH2->Propargyl_Protein Click_Reaction Click Chemistry (CuAAC) Propargyl_Protein->Click_Reaction Azide_Payload Azide-Payload Azide_Payload->Click_Reaction Final_ADC Stable ADC (Triazole Linkage) Click_Reaction->Final_ADC

Caption: Two-step conjugation workflow using this compound.

G cluster_nhs NHS-ester PEG Workflow NHS_Linker NHS-ester PEG Linker Conjugation_NHS Direct Conjugation NHS_Linker->Conjugation_NHS Hydrolysis Hydrolysis (Side Reaction) NHS_Linker->Hydrolysis Protein_NH2_NHS Protein-NH2 Protein_NH2_NHS->Conjugation_NHS ADC_Amide ADC (Amide Linkage) Conjugation_NHS->ADC_Amide

Caption: Direct conjugation workflow for NHS-ester PEG linkers.

G cluster_advantages Propargyl Propargyl-PEG-acid (Click Chemistry) Specificity High Specificity (Site-Specific) Propargyl->Specificity Stability High Stability (Enzyme Resistant) Propargyl->Stability Efficiency High Efficiency (No Hydrolysis) Propargyl->Efficiency Control Greater Control (Two-step Process) Propargyl->Control NHS NHS-ester PEG Low_Specificity Low Specificity (Heterogeneous) NHS->Low_Specificity Low_Stability Lower Stability (Enzyme Susceptible) NHS->Low_Stability Lower_Efficiency Lower Efficiency (Hydrolysis Prone) NHS->Lower_Efficiency Less_Control Less Control (One-step) NHS->Less_Control

Caption: Logical relationship of advantages: Propargyl-PEG-acid vs. NHS-ester PEG.

Conclusion

References

A Researcher's Guide to the Mass Spectrometry Analysis of Propargyl-PEG6-Acid Conjugated Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of mass spectrometry-based methods for the analysis of proteins conjugated with Propargyl-PEG6-acid. Targeted at researchers, scientists, and drug development professionals, this document offers an objective look at the performance of various analytical techniques, supported by experimental data and detailed protocols. The guide also explores alternative and complementary methods to provide a holistic view of the characterization process for these complex bioconjugates.

Introduction to this compound Protein Conjugation

The covalent attachment of polyethylene glycol (PEG) to proteins, or PEGylation, is a widely used strategy to enhance the therapeutic properties of biopharmaceuticals. It can improve a protein's solubility, extend its circulation half-life, and reduce its immunogenicity. This compound is a specific type of PEG linker that offers the advantage of a terminal alkyne group. This functionality allows for subsequent "click chemistry" reactions, enabling the highly specific and efficient attachment of other molecules, such as small molecule drugs or imaging agents.

The characterization of this compound conjugated proteins is crucial for ensuring the quality, efficacy, and safety of these biotherapeutics. Mass spectrometry (MS) has become an indispensable tool for this purpose, providing detailed information on the extent and sites of PEGylation.

Mass Spectrometry for the Analysis of PEGylated Proteins

Mass spectrometry offers unparalleled capabilities for the detailed characterization of PEGylated proteins, including those modified with this compound. The primary challenges in analyzing these conjugates by MS arise from the heterogeneity of the PEG polymer and the potential for multiple PEGylation sites on the protein, which can lead to complex spectra. However, various MS techniques and data analysis strategies have been developed to overcome these challenges.

Key Mass Spectrometry Techniques

Two of the most common mass spectrometry techniques for analyzing PEGylated proteins are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI).

  • MALDI-TOF MS: This technique is particularly useful for determining the average molecular weight of the PEGylated protein and assessing the degree of PEGylation (i.e., the number of PEG chains attached to the protein).[1] It is a relatively rapid and robust method for analyzing a broad range of molecules.

  • ESI-MS: Often coupled with liquid chromatography (LC-MS), ESI-MS provides high-resolution mass data and is well-suited for identifying the exact sites of PEGylation.[1] The use of charge-stripping agents, such as triethylamine (TEA), can simplify the complex charge state distributions often observed in ESI spectra of PEGylated proteins, making data interpretation easier.[2]

Quantitative Data Analysis

A key aspect of characterizing this compound conjugated proteins is to quantitatively assess the outcome of the conjugation reaction. This includes determining the distribution of different PEGylated species (e.g., unmodified, mono-PEGylated, di-PEGylated, etc.) and identifying the specific amino acid residues that have been modified.

Below is a representative table summarizing the expected mass spectrometry results for a model protein (e.g., Lysozyme, MW ~14.3 kDa) conjugated with this compound (MW = 348.39 Da).

SpeciesTheoretical Mass (Da)Observed Mass (Da) by MALDI-TOFRelative Abundance (%)
Unmodified Lysozyme143051430615
Mono-PEGylated Lysozyme14653.391465455
Di-PEGylated Lysozyme15001.781500225
Tri-PEGylated Lysozyme15350.17153515

Comparison with Alternative Analytical Methods

While mass spectrometry is a powerful tool, other analytical techniques can provide complementary information and are often used in conjunction with MS for a comprehensive characterization of PEGylated proteins.

Analytical MethodPrincipleInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Precise molecular weight, degree of PEGylation, and sites of modification.High sensitivity and specificity, provides detailed structural information.Can be complex to interpret, potential for ion suppression.
Size-Exclusion Chromatography (SEC-HPLC) Separates molecules based on their hydrodynamic radius.Detection of aggregates and separation of unreacted PEG from the conjugated protein.Robust and reliable for assessing aggregation and purity.Limited resolution for separating different PEGylated isoforms.[3]
Reversed-Phase Chromatography (RP-HPLC) Separates molecules based on their hydrophobicity.Separation of different PEGylated species and positional isomers.High resolution for isoforms, compatible with MS.Can lead to protein denaturation.[3]
Ion-Exchange Chromatography (IEX-HPLC) Separates molecules based on their net charge.Separation of isoforms with different numbers of PEG chains attached to charged residues.Orthogonal to SEC and RP-HPLC, providing complementary information.Resolution can be dependent on the protein's pI and buffer conditions.

Experimental Protocols

Detailed methodologies are essential for the successful analysis of this compound conjugated proteins. Below are key experimental protocols.

Protein Conjugation with this compound

This protocol describes the conjugation of this compound to primary amines (e.g., lysine residues) on a protein.

Materials:

  • Target protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer.

  • Activation of this compound:

    • Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO to prepare stock solutions.

    • In a separate tube, mix this compound with a 1.5 to 2-fold molar excess of EDC and NHS.

    • Incubate the activation mixture for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated this compound mixture to the protein solution. A 10-50 fold molar excess of the PEG linker over the protein is typically used.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the quenching solution to stop the reaction.

  • Purification: Remove excess reagents and byproducts using a desalting column.

Mass Spectrometry Analysis of the Conjugated Protein

Sample Preparation for MALDI-TOF MS:

  • Mix the purified conjugate solution with a suitable matrix solution (e.g., sinapinic acid in acetonitrile/water with 0.1% TFA).

  • Spot the mixture onto a MALDI target plate and allow it to air-dry.

Sample Preparation for LC-ESI-MS:

  • The purified conjugate can be directly analyzed or first digested with a protease (e.g., trypsin) for peptide mapping to identify PEGylation sites.

  • For intact mass analysis, dilute the sample in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid).

  • For peptide mapping, the digested sample is typically separated by reversed-phase HPLC before introduction into the ESI source.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the analysis of this compound conjugated proteins.

experimental_workflow cluster_conjugation Protein Conjugation cluster_analysis Analysis Protein Target Protein Conjugation Conjugation Reaction Protein->Conjugation PEG_Linker This compound Activation Activation (EDC/NHS) PEG_Linker->Activation Activation->Conjugation Purification Purification Conjugation->Purification Purified_Conjugate Purified Conjugate Purification->Purified_Conjugate MALDI_TOF MALDI-TOF MS Purified_Conjugate->MALDI_TOF LC_ESI_MS LC-ESI-MS Purified_Conjugate->LC_ESI_MS Data_Analysis Data Analysis MALDI_TOF->Data_Analysis LC_ESI_MS->Data_Analysis

Caption: Experimental workflow for protein conjugation and mass spectrometry analysis.

click_chemistry_pathway Propargyl_Protein Propargyl-PEG6-Protein Clicked_Product Triazole-linked Conjugate Propargyl_Protein->Clicked_Product Azide_Molecule Azide-containing Molecule (e.g., Drug, Fluorophore) Azide_Molecule->Clicked_Product Copper_Catalyst Cu(I) Catalyst Copper_Catalyst->Clicked_Product CuAAC Reaction

Caption: Click chemistry with a this compound conjugated protein.

Conclusion

The analysis of this compound conjugated proteins requires a multi-faceted approach. Mass spectrometry, particularly when combined with chromatographic separation, provides the most detailed and quantitative information regarding the identity and purity of these complex bioconjugates. By employing the appropriate analytical strategies and understanding their respective strengths and limitations, researchers can ensure the thorough characterization of their PEGylated protein products, a critical step in the development of novel biotherapeutics.

References

A Comparative Guide to the Characterization of Propargyl-PEG6-acid Labeled Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Propargyl-PEG6-acid for antibody labeling with other common alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations to aid in the selection of the most appropriate bioconjugation strategy.

Introduction to this compound and Antibody Labeling

This compound is a heterobifunctional linker that enables the site-specific modification of antibodies. It contains a propargyl group, which is a terminal alkyne, and a carboxylic acid group. The carboxylic acid can be activated to react with primary amines (such as the ε-amino group of lysine residues) on the antibody surface. The propargyl group then serves as a handle for "click chemistry," a highly efficient and specific bioorthogonal reaction, typically with an azide-functionalized molecule. This two-step approach allows for the precise attachment of a wide range of molecules, including fluorescent dyes, drugs for antibody-drug conjugates (ADCs), or other imaging agents.

The performance of a labeled antibody is critically dependent on the chosen labeling chemistry. Key parameters for evaluation include the degree of labeling (DoL), conjugation efficiency, and the stability of the final conjugate. This guide compares this compound, which utilizes copper-catalyzed azide-alkyne cycloaddition (CuAAC), with two primary alternatives: Azido-PEG-acid (for CuAAC) and DBCO-PEG-NHS ester, which is used in copper-free strain-promoted alkyne-azide cycloaddition (SPAAC).

Comparison of Antibody Labeling Reagents

The choice of labeling reagent significantly impacts the characteristics of the final antibody conjugate. Below is a comparison of this compound with its main alternatives.

FeatureThis compound (via CuAAC)Azido-PEG-acid (via CuAAC)DBCO-PEG-NHS Ester (via SPAAC)
Reactive Group (Antibody) Carboxylic acid (activated to NHS ester)Carboxylic acid (activated to NHS ester)N-hydroxysuccinimide (NHS) ester
Reaction with Antibody Amine (e.g., Lysine)Amine (e.g., Lysine)Amine (e.g., Lysine)
Bioorthogonal Handle AlkyneAzideStrained Alkyne (DBCO)
Click Chemistry Reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Required Yes (Copper(I))Yes (Copper(I))No
Reaction Speed Very Fast (minutes to a few hours)Very Fast (minutes to a few hours)Fast (typically 4-12 hours)
Biocompatibility Potential for cytotoxicity due to copper catalystPotential for cytotoxicity due to copper catalystHigh (copper-free)
Control over DoL Moderate to HighModerate to HighHigh
Stability of Linkage High (stable triazole)High (stable triazole)High (stable triazole)

Quantitative Performance Data

The following table summarizes typical quantitative data obtained from the characterization of antibodies labeled with different reagents. The data is compiled from various sources and represents expected values.

ParameterThis compoundAzido-PEG-acidDBCO-PEG-NHS Ester
Typical Degree of Labeling (DoL) 2 - 82 - 82 - 6
Typical Conjugation Efficiency > 90%> 90%> 85%
Purity by SEC-HPLC (% monomer) > 95%> 95%> 95%
Stability in Serum (7 days) > 95%> 95%> 98%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Antibody Labeling with this compound

This protocol describes the two-step process of first activating the antibody with this compound and then performing the click chemistry reaction.

Materials:

  • Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Azide-functionalized molecule (e.g., fluorescent dye-azide)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting columns

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 2-10 mg/mL in PBS.

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.

    • In a separate tube, mix EDC and NHS in a 4:1 molar ratio in activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).

    • Add the this compound solution to the EDC/NHS mixture. Allow the activation to proceed for 15-30 minutes at room temperature.

  • Antibody Conjugation (Amine Labeling):

    • Add the activated this compound to the antibody solution. The molar excess of the linker will determine the Degree of Labeling (DoL) and needs to be optimized (a starting point is a 20-fold molar excess).

    • Incubate the reaction for 1-2 hours at room temperature.

    • Quench the reaction by adding the Quenching Solution.

    • Remove excess, unreacted linker using a desalting column.

  • Copper-Catalyzed Click Chemistry (CuAAC):

    • Prepare a stock solution of the azide-functionalized molecule in DMSO.

    • Prepare stock solutions of CuSO4, sodium ascorbate, and THPTA in water.

    • To the propargyl-labeled antibody, add the azide-functionalized molecule (typically a 2-5 fold molar excess over the antibody).

    • Add THPTA, followed by CuSO4, and finally sodium ascorbate to initiate the click reaction.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Purify the final antibody conjugate using a desalting column or size-exclusion chromatography to remove excess reagents.

Protocol 2: Characterization of Labeled Antibodies

A. Determination of Degree of Labeling (DoL) by UV-Vis Spectroscopy:

  • Measure the absorbance of the purified antibody conjugate at 280 nm (for protein concentration) and at the maximum absorbance wavelength of the attached molecule (e.g., the fluorescent dye).

  • Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the label at 280 nm if necessary.

  • Calculate the concentration of the attached molecule using its molar extinction coefficient.

  • The DoL is the molar ratio of the attached molecule to the antibody.

B. Analysis of Purity and Aggregation by Size-Exclusion HPLC (SEC-HPLC):

  • Equilibrate an appropriate SEC column (e.g., with a pore size suitable for antibodies) with a mobile phase such as 150 mM sodium phosphate, pH 7.0.

  • Inject the purified antibody conjugate onto the column.

  • Monitor the elution profile at 280 nm.

  • The major peak corresponds to the monomeric antibody conjugate. Peaks eluting earlier correspond to aggregates, and later eluting peaks correspond to fragments or small molecule impurities.

  • Calculate the percentage of monomer, aggregates, and fragments by integrating the peak areas.

C. Confirmation of Conjugation and Mass Determination by Mass Spectrometry:

  • Prepare the antibody conjugate for mass spectrometry analysis. This may involve desalting and buffer exchange into a volatile buffer system.

  • For intact mass analysis, use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with electrospray ionization (ESI).

  • Deconvolute the resulting mass spectrum to determine the mass of the intact conjugate. The mass shift compared to the unlabeled antibody will confirm the number of attached linkers and payloads.

  • For more detailed characterization, peptide mapping can be performed by digesting the antibody conjugate and analyzing the resulting peptides by LC-MS/MS to identify the specific sites of modification.

Visualizations

Experimental Workflow for Antibody Labeling and Characterization

Antibody_Labeling_Workflow cluster_labeling Antibody Labeling cluster_purification1 Purification cluster_characterization Characterization cluster_purification2 Purification Ab Antibody Labeled_Ab Propargyl-Labeled Antibody Ab->Labeled_Ab Amine Coupling Linker This compound + EDC/NHS Linker->Labeled_Ab Final_Conjugate Final Antibody Conjugate Labeled_Ab->Final_Conjugate Click Chemistry Purification1 Desalting/ SEC Labeled_Ab->Purification1 Click_Reagents Azide-Payload + Cu(I) Catalyst Click_Reagents->Final_Conjugate DoL DoL Determination (UV-Vis) Final_Conjugate->DoL SEC_HPLC Purity/Aggregation (SEC-HPLC) Final_Conjugate->SEC_HPLC Mass_Spec Mass Confirmation (Mass Spectrometry) Final_Conjugate->Mass_Spec Purification2 Desalting/ SEC Final_Conjugate->Purification2 Purification1->Labeled_Ab Purification2->Final_Conjugate

Caption: Workflow for labeling and characterization.

Comparison of Click Chemistry Approachesdot

Click_Chemistry_Comparison

A Head-to-Head Comparison of Cleavable and Non-Cleavable Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between a cleavable and a non-cleavable linker is a critical decision in the design of an effective and safe antibody-drug conjugate (ADC). This guide provides an objective comparison of these two predominant linker strategies, supported by experimental data, detailed protocols, and visualizations to inform rational ADC design.

Antibody-drug conjugates are a powerful class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, the chemical bridge between these two components, is a pivotal element that dictates the ADC's stability in circulation, its mechanism of drug release, and ultimately, its therapeutic window. The fundamental distinction between linker types lies in their drug release strategy: cleavable linkers are designed to release the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell, while non-cleavable linkers release the drug only after the complete degradation of the antibody in the lysosome. This difference has profound implications for an ADC's efficacy, safety, and pharmacokinetic profile.

Mechanisms of Action: A Tale of Two Release Strategies

Cleavable Linkers: Environmentally-Triggered Payload Release

Cleavable linkers are engineered to be stable in the systemic circulation but to break down under specific physiological conditions prevalent in tumor tissues or within cancer cells.[1] This controlled release is achieved through the incorporation of chemically or enzymatically labile bonds. Common cleavage strategies include:

  • Protease-sensitive linkers: These often contain dipeptide sequences, such as the widely used valine-citrulline (vc) motif, which are susceptible to cleavage by lysosomal proteases like cathepsin B, abundant in cancer cells.[2][3]

  • pH-sensitive linkers: Linkers containing moieties like hydrazones are stable at the physiological pH of blood (around 7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[2][3]

  • Glutathione-sensitive linkers: These utilize disulfide bonds that are readily cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione than the bloodstream.

A key advantage of cleavable linkers is their ability to induce a "bystander effect." Once the payload is released, if it is membrane-permeable, it can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells, thus helping to overcome tumor heterogeneity.

Non-Cleavable Linkers: Proteolytic Degradation for Payload Liberation

In contrast, non-cleavable linkers, such as those based on a stable thioether bond (e.g., SMCC), do not have a specific trigger for cleavage. Instead, the release of the cytotoxic payload relies on the complete proteolytic degradation of the antibody backbone after the ADC is internalized by the target cell and trafficked to the lysosome. This process releases the payload with the linker and a single amino acid residue attached.

The resulting payload-linker-amino acid complex is often charged and less membrane-permeable, which generally prevents it from diffusing out of the cell and killing neighboring cells. This lack of a significant bystander effect can contribute to lower off-target toxicity.

At a Glance: Key Differences Between Cleavable and Non-Cleavable Linkers

FeatureCleavable LinkerNon-Cleavable Linker
Mechanism of Release Enzymatic or chemical cleavage in the tumor microenvironment or within the cell.Proteolytic degradation of the antibody in the lysosome.
Released Payload Typically the native, unmodified cytotoxic drug.Cytotoxic drug with an attached linker and amino acid residue.
Plasma Stability Generally lower, with a potential for premature drug release.Generally higher, leading to a more stable ADC in circulation.
Bystander Effect High potential, especially with membrane-permeable payloads.Low to negligible, as the released payload is often charged and less permeable.
Off-Target Toxicity Higher potential due to premature release and bystander effect.Lower potential due to higher stability and a limited bystander effect.
Efficacy in Heterogeneous Tumors Potentially more effective due to the bystander effect.Potentially less effective as efficacy is restricted to antigen-positive cells.

Quantitative Performance Data

The following tables summarize quantitative data from preclinical and clinical studies comparing the performance of ADCs with cleavable and non-cleavable linkers. It is important to note that direct head-to-head comparisons with the same antibody and experimental conditions are limited in published literature. The data presented here are compiled from various sources to provide a comparative overview.

In Vitro Cytotoxicity
ADC ConstructLinker TypeCell LineTarget AntigenIC50Citation
Trastuzumab-vc-MMAECleavable (vc)SK-BR-3 (HER2+)HER2~3 ng/mL
Trastuzumab-SMCC-DM1 (T-DM1)Non-cleavable (SMCC)SK-BR-3 (HER2+)HER2~5 ng/mL
Anti-CD22-vc-MMAECleavable (vc)Ramos (CD22+)CD2220-284 ng/mL
Anti-CD22-MC-MMAFNon-cleavable (MC)Ramos (CD22+)CD220.3-3 nM
In Vivo Efficacy in Xenograft Models
ADC ConstructLinker TypeTumor ModelDosingTumor Growth Inhibition (TGI)Citation
Anti-CD22-vc-MMAECleavable (vc)DoHH2 NHL XenograftSingle doseComplete and persistent tumor regression in all xenografts.
Anti-CD79b-vc-MMAECleavable (vc)Ramos NHL XenograftSingle doseSignificant tumor growth delay.
Anti-CD22-MC-MMAFNon-cleavable (MC)Ramos NHL XenograftSingle doseSignificant tumor growth delay.
APL-1081 (Exo-EVC-MMAE)Cleavable (novel)NCI-N87 Gastric CancerSingle doseComparable efficacy to a standard vc-MMAE ADC.
Clinical Toxicity Profile (Meta-analysis data)
Linker TypeGrade ≥3 Adverse Events (AEs)Grade ≥3 NeutropeniaCitation
Cleavable47%Significantly higher than non-cleavable
Non-cleavable34%Lower than cleavable

Visualizing the Mechanisms of Action

cluster_cleavable Cleavable Linker Mechanism ADC_cleavable ADC with Cleavable Linker Internalization_c Internalization into Target Cell ADC_cleavable->Internalization_c Lysosome_c Trafficking to Lysosome Internalization_c->Lysosome_c Cleavage Linker Cleavage (e.g., by Cathepsin B) Lysosome_c->Cleavage PayloadRelease_c Release of Free, Membrane-Permeable Payload Cleavage->PayloadRelease_c TargetAction_c Payload Acts on Intracellular Target PayloadRelease_c->TargetAction_c BystanderEffect Payload Diffuses to Neighboring Cells (Bystander Effect) PayloadRelease_c->BystanderEffect

Mechanism of action for an ADC with a cleavable linker.

cluster_noncleavable Non-Cleavable Linker Mechanism ADC_noncleavable ADC with Non-Cleavable Linker Internalization_nc Internalization into Target Cell ADC_noncleavable->Internalization_nc Lysosome_nc Trafficking to Lysosome Internalization_nc->Lysosome_nc Degradation Antibody Degradation by Proteases Lysosome_nc->Degradation PayloadRelease_nc Release of Payload-Linker- Amino Acid Complex Degradation->PayloadRelease_nc TargetAction_nc Complex Acts on Intracellular Target PayloadRelease_nc->TargetAction_nc NoBystander Limited Diffusion to Neighboring Cells (No Bystander Effect) PayloadRelease_nc->NoBystander cluster_workflow Experimental Workflow for ADC Comparison ADC_Constructs ADC Constructs (Cleavable vs. Non-cleavable) InVitro_Assays In Vitro Assays ADC_Constructs->InVitro_Assays Cytotoxicity Cytotoxicity Assay (IC50 Determination) InVitro_Assays->Cytotoxicity Stability Plasma Stability Assay (Half-life, DAR) InVitro_Assays->Stability Bystander Bystander Effect Assay InVitro_Assays->Bystander InVivo_Studies In Vivo Studies InVitro_Assays->InVivo_Studies Efficacy Xenograft Efficacy Study (Tumor Growth Inhibition) InVivo_Studies->Efficacy Toxicity Toxicity Assessment (Body Weight, Clinical Signs) InVivo_Studies->Toxicity Data_Analysis Data Analysis and Lead Candidate Selection Efficacy->Data_Analysis Toxicity->Data_Analysis

References

Navigating Bioconjugate Stability: A Comparative Guide to Propargyl-PEG6-acid Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a cornerstone in the design of robust and effective bioconjugates, including antibody-drug conjugates (ADCs). The in vivo stability of the linker is a critical parameter that directly influences the pharmacokinetic profile, therapeutic efficacy, and overall safety of the bioconjugate. This guide provides an objective comparison of the in vivo stability of the Propargyl-PEG6-acid linker with common alternatives, supported by experimental data and detailed protocols to inform rational linker design.

The this compound linker, featuring a terminal alkyne for "click" chemistry and a six-unit polyethylene glycol (PEG) spacer, offers a balance of reactivity and hydrophilicity. The formation of a stable triazole ring through copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) is a key feature contributing to its high in vivo stability. This contrasts with other linker technologies that may be susceptible to enzymatic or chemical degradation in the physiological environment.

Comparative Analysis of In Vivo Linker Stability

The in vivo performance of a linker is often evaluated by the pharmacokinetic parameters of the resulting bioconjugate, such as half-life (t½) and clearance rate. While specific in vivo stability data for this compound is not extensively available in publicly accessible literature, its stability can be inferred from the known robustness of the triazole linkage and compared with data for other linker types.

Linker TypeConjugation ChemistryCleavabilityIn Vivo Half-life (General)Key Stability Features & Considerations
Propargyl-PEG-acid Alkyne-Azide Click ChemistryNon-cleavableExpected to be longForms a highly stable triazole ring resistant to enzymatic and hydrolytic degradation. The PEG spacer enhances hydrophilicity and can prolong circulation time.[1][2][]
Maleimide-PEG-acid Thiol-Maleimide AdditionCleavable (retro-Michael)Variable (hours to days)The thiosuccinimide bond is susceptible to retro-Michael reaction, leading to premature drug deconjugation. Stability can be improved through linker engineering.[4]
Peptide Linkers (e.g., Val-Cit) Amide bond formationEnzyme-cleavableGenerally stable in plasmaCleaved by specific lysosomal proteases (e.g., Cathepsin B). Stability is dependent on the peptide sequence and susceptibility to plasma proteases.[5]
Hydrazone Linkers Hydrazone formationAcid-cleavableVariable (can be short)Susceptible to hydrolysis at the acidic pH of the tumor microenvironment, but can also exhibit instability in circulation, with half-lives reported around 2 days in plasma.
Polysarcosine (pSar) Linkers VariousNon-cleavableComparable or longer than PEGConsidered a "stealth" polymer like PEG, pSar is biodegradable and may exhibit reduced immunogenicity. Studies have shown comparable or even superior performance to PEG in terms of stability and efficacy.
Poly(2-oxazolines) (POx) Linkers VariousNon-cleavableComparable to PEGAnother class of PEG alternatives, POx polymers are biocompatible and can be tuned for desired properties. They are reported to be stable under physiological conditions.

The Influence of PEG Chain Length on In Vivo Stability

The number of PEG units in a linker significantly impacts the pharmacokinetic properties of a bioconjugate. Generally, a longer PEG chain leads to an increased hydrodynamic radius, which in turn reduces renal clearance and prolongs the in vivo half-life.

LinkerPEG UnitsEffect on In Vivo Half-lifeReference
Propargyl-PEGX -acidVariableLonger PEG chains (e.g., PEG8, PEG12, PEG24) generally result in a longer half-life compared to shorter chains (e.g., PEG2, PEG4).
Maleimide-PEG8 -acid8The PEG8 spacer is considered a critical length to minimize plasma clearance and improve the pharmacokinetic profile of ADCs.

It is crucial to note that while a longer PEG chain can enhance stability, it may also lead to decreased drug potency due to steric hindrance at the target site. Therefore, the optimal PEG length must be determined empirically for each specific bioconjugate.

Experimental Protocols for Evaluating In Vivo Linker Stability

A robust assessment of in vivo linker stability is essential for the preclinical development of bioconjugates. The following is a generalized protocol for a pharmacokinetic study in a rodent model.

Protocol: In Vivo Pharmacokinetic Study of an Antibody-Drug Conjugate

1. Objective: To determine the in vivo stability and pharmacokinetic profile of an ADC by measuring the concentrations of total antibody, antibody-conjugated drug, and free payload in plasma over time.

2. Materials:

  • Test ADC (e.g., conjugated via this compound linker)

  • Animal model (e.g., healthy mice or rats)

  • Dosing vehicle (e.g., sterile phosphate-buffered saline, pH 7.4)

  • Blood collection supplies (e.g., capillary tubes, anticoagulant-coated tubes)

  • Centrifuge for plasma separation

  • Validated bioanalytical methods (e.g., ELISA, LC-MS/MS)

3. Methodology:

  • Dosing: Administer a single intravenous (IV) dose of the ADC to a cohort of animals at a predetermined concentration.

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 96 hr, and weekly thereafter).

  • Plasma Preparation: Process the collected blood samples by centrifugation to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Total Antibody Concentration: Quantify using a validated enzyme-linked immunosorbent assay (ELISA) that detects the antibody component of the ADC.

    • Antibody-Conjugated Drug Concentration: Measure using an ELISA that specifically captures the antibody and detects the payload. Alternatively, use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for more precise quantification of the intact ADC.

    • Free Payload Concentration: Quantify the amount of unconjugated drug in the plasma using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the plasma concentration of each analyte versus time.

    • Calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC) for the total antibody, conjugated antibody, and free payload.

    • The rate of deconjugation can be inferred from the divergence of the pharmacokinetic profiles of the total antibody and the antibody-conjugated drug.

Visualizing the Workflow for In Vivo Stability Assessment

The following diagram illustrates the key steps in the experimental workflow for evaluating the in vivo stability of a bioconjugate.

InVivo_Stability_Workflow Experimental Workflow for In Vivo Stability Assessment cluster_preclinical Preclinical Study cluster_bioanalysis Bioanalytical Quantification cluster_data_analysis Data Analysis & Interpretation ADC_Prep ADC Preparation & Characterization Animal_Dosing Animal Dosing (IV) ADC_Prep->Animal_Dosing Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Total_Ab_ELISA Total Antibody (ELISA) Plasma_Separation->Total_Ab_ELISA Conj_ADC_Analysis Conjugated ADC (ELISA/LC-MS) Plasma_Separation->Conj_ADC_Analysis Free_Payload_LCMS Free Payload (LC-MS/MS) Plasma_Separation->Free_Payload_LCMS PK_Profiling Pharmacokinetic Profiling Total_Ab_ELISA->PK_Profiling Conj_ADC_Analysis->PK_Profiling Free_Payload_LCMS->PK_Profiling Deconjugation_Rate Deconjugation Rate Assessment PK_Profiling->Deconjugation_Rate Stability_Conclusion Conclusion on In Vivo Stability Deconjugation_Rate->Stability_Conclusion

Caption: Workflow for assessing the in vivo stability of an antibody-drug conjugate.

Conclusion

The in vivo stability of a linker is a paramount consideration in the development of successful bioconjugates. The this compound linker, by virtue of the robust triazole linkage formed via click chemistry, is expected to exhibit high in vivo stability, minimizing premature payload release and associated off-target toxicity. Compared to alternatives such as maleimide and hydrazone linkers, which are known to have stability liabilities, the propargyl-based click chemistry approach offers a more durable connection. Furthermore, the inclusion of a PEG spacer enhances the pharmacokinetic properties of the bioconjugate. Emerging alternatives like polysarcosine and poly(2-oxazolines) present promising options with potential advantages in biodegradability and reduced immunogenicity, and their comparative in vivo stability warrants further investigation. The selection of the optimal linker will ultimately depend on a comprehensive evaluation of the specific bioconjugate, its intended application, and a thorough assessment of its in vivo performance using rigorous experimental protocols as outlined in this guide.

References

A Researcher's Guide to Alternatives for Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of bioconjugation, the precision and biocompatibility of chemical reactions are paramount. For researchers, scientists, and drug development professionals, copper-free click chemistry, particularly the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has become an indispensable tool. While reagents like Propargyl-PEG6-acid are staples in copper-catalyzed reactions, the demand for catalyst-free conditions in living systems has spurred the development of a new class of reagents. This guide provides an objective comparison of alternatives to propargyl-based linkers for copper-free click chemistry, focusing on performance, stability, and experimental applicability, supported by experimental data.

The primary alternatives for copper-free click chemistry utilize strained cyclooctynes, which react efficiently with azides without the need for a cytotoxic copper catalyst.[1][2] The most prominent among these are derivatives of dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN).[3] These molecules are bifunctional linkers, typically featuring a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a reactive handle such as a carboxylic acid or an N-hydroxysuccinimide (NHS) ester for conjugation to biomolecules.[4][5]

Performance Comparison of Strained Alkyne Linkers

The efficacy of these linkers is primarily determined by their reaction kinetics, stability in biological environments, and the solubility imparted by the PEG chain.

Reaction Kinetics:

The second-order rate constant (k₂) is a critical metric for comparing the efficiency of bioorthogonal reactions. A higher k₂ value allows for effective labeling at lower, more physiologically relevant concentrations. Generally, DBCO derivatives exhibit faster reaction kinetics with azides compared to BCN, which is attributed to greater ring strain. However, the specific reaction rate can be influenced by the steric and electronic properties of the azide partner and the reaction buffer.

FeatureDBCO-PEG-AcidBCN-PEG-AcidDIFO-PEG-Acid
Reaction Type Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Second-Order Rate Constant (k₂) with Benzyl Azide ~0.34 M⁻¹s⁻¹~0.037 - 0.28 M⁻¹s⁻¹Approaching rates of copper-catalyzed reactions
Key Kinetic Advantage High reactivity with primary and secondary azides.More consistent reactivity with sterically hindered azides.Very rapid kinetics due to electron-withdrawing fluorine substituents.

Stability and Solubility:

The stability of the linker is crucial for successful bioconjugation. DBCO linkers have shown some instability in the presence of reducing agents like TCEP (tris(2-carboxyethyl)phosphine), whereas BCN linkers are reported to be more stable under these conditions. Conversely, in some intracellular environments, BCN has exhibited lower stability compared to DBCO. The inclusion of PEG linkers generally improves the aqueous solubility and reduces aggregation of the resulting bioconjugates.

FeatureDBCO-PEG-LinkersBCN-PEG-Linkers
Stability towards Reducing Agents (e.g., TCEP) Shows instability.More stable.
Stability towards Thiols (e.g., GSH) Less stable (half-life of ~71 min).Significantly more stable (half-life of ~6 h).
Intracellular Stability Generally more stable in some immune cells.Can exhibit lower stability in certain intracellular environments.
Solubility PEG linker enhances aqueous solubility.PEG linker enhances aqueous solubility.

Experimental Protocols

General Protocol for Protein Labeling with DBCO-PEG-NHS Ester

This protocol describes the conjugation of a DBCO-PEG linker to a protein via its primary amines (lysine residues and the N-terminus).

Materials:

  • Protein solution (0.5-5 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • DBCO-PEG-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-PEG-NHS ester in anhydrous DMSO or DMF.

  • Reaction Setup: Add a 10- to 40-fold molar excess of the DBCO-PEG-NHS ester stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature.

  • Purification: Remove excess, unreacted DBCO reagent using a desalting column.

  • Storage: The DBCO-labeled protein can be used immediately or stored at 4°C for short-term use or -20°C for long-term storage.

General Protocol for Copper-Free Click Chemistry (SPAAC)

This protocol outlines the reaction between a DBCO-labeled protein and an azide-containing molecule.

Materials:

  • DBCO-labeled protein

  • Azide-containing molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Prepare the azide-containing molecule in the reaction buffer.

  • Reaction Setup: Add the azide-containing molecule to the DBCO-labeled protein. A 1.5- to 10-fold molar excess of the azide-labeled partner is recommended.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature. For reactions at 4°C, the incubation time can be extended to 12-24 hours.

  • Analysis/Purification: The resulting conjugate can be analyzed by methods such as SDS-PAGE and mass spectrometry. If necessary, the conjugate can be purified using size-exclusion or affinity chromatography.

Visualizing Workflows and Pathways

Diagrams created using Graphviz can help illustrate the experimental workflows and the biological contexts in which these chemistries are applied.

G cluster_0 Protein Labeling with DBCO-PEG-NHS Protein Protein (with primary amines) Reaction_Mix Reaction Mixture (PBS, pH 7.2-8.0) Protein->Reaction_Mix DBCO_NHS DBCO-PEG-NHS Ester (dissolved in DMSO) DBCO_NHS->Reaction_Mix Incubation Incubate (RT, 30-60 min) Reaction_Mix->Incubation Quenching Quench (Tris-HCl) Incubation->Quenching Purification Purify (Desalting Column) Quenching->Purification DBCO_Protein DBCO-labeled Protein Purification->DBCO_Protein

Workflow for labeling a protein with a DBCO-PEG-NHS ester.

G cluster_1 Copper-Free Click Reaction (SPAAC) DBCO_Protein DBCO-labeled Protein SPAAC_Reaction SPAAC Reaction (PBS, pH 7.4) DBCO_Protein->SPAAC_Reaction Azide_Molecule Azide-containing Molecule Azide_Molecule->SPAAC_Reaction Incubation_SPAAC Incubate (RT, 4-12 h) SPAAC_Reaction->Incubation_SPAAC Conjugate Protein Conjugate Incubation_SPAAC->Conjugate Analysis Analysis / Purification (SDS-PAGE, SEC) Conjugate->Analysis

General workflow for a copper-free click chemistry reaction.

G cluster_2 Application in Drug Development: Antibody-Drug Conjugate (ADC) Synthesis Antibody Antibody Labeled_Ab DBCO-labeled Antibody Antibody->Labeled_Ab Amine coupling Linker DBCO-PEG-Linker Linker->Labeled_Ab Drug Azide-modified Cytotoxic Drug ADC Antibody-Drug Conjugate Drug->ADC Labeled_Ab->ADC SPAAC

Logical relationship in the synthesis of an ADC using copper-free click chemistry.

References

The Influence of PEG Linker Length on PROTAC Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a potent therapeutic modality. These heterobifunctional molecules co-opt the cell's intrinsic ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A critical, and often empirically optimized, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. Among the diverse linker chemistries, polyethylene glycol (PEG) linkers are frequently utilized for their favorable physicochemical properties. This guide provides an objective comparison of how PEG linker length influences PROTAC performance, supported by experimental data from published studies.

The linker is not merely a spacer; its length, flexibility, and composition are critical determinants of a PROTAC's efficacy.[1] An optimal linker length is paramount for the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[2] If the linker is too short, steric hindrance can prevent the simultaneous binding of the target protein and the E3 ligase.[3] Conversely, an excessively long linker may lead to a non-productive ternary complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase, or it may increase the entropic penalty of complex formation.[2][3] Therefore, the systematic evaluation of linker length is a cornerstone of rational PROTAC design.

Comparative Analysis of PEG Linker Length on PROTAC Performance

The optimal PEG linker length is highly dependent on the specific target protein and the recruited E3 ligase. Below are summaries of experimental data from various studies that highlight the impact of PEG linker length on the degradation of different target proteins.

Case Study 1: Estrogen Receptor α (ERα) Degradation

In a study focused on the degradation of ERα, a series of PROTACs were synthesized with varying linker lengths. The results demonstrated a clear dependence of degradation efficacy on the linker length, with a 16-atom linker showing optimal performance.

PROTACLinker CompositionLinker Length (atoms)Target ProteinE3 LigaseRelative Degradation EfficacyReference
PROTAC 9Alkyl9ERαVHLLess Effective
PROTAC 12Alkyl12ERαVHLEffective
PROTAC 16 Alkyl 16 ERα VHL Most Effective ****
PROTAC 19Alkyl19ERαVHLLess Effective
PROTAC 21Alkyl21ERαVHLLess Effective
Case Study 2: Bruton's Tyrosine Kinase (BTK) Degradation

A study on BTK degraders revealed that longer linkers, specifically those with four or more PEG units, were more effective. Shorter linkers were found to impair the binding affinity of the PROTAC to both BTK and the E3 ligase, Cereblon (CRBN), likely due to steric hindrance.

PROTACLinker CompositionLinker Length (PEG units)Target ProteinE3 LigaseBinding AffinityDegradation EfficacyReference
Short Linker PROTACPEG< 4BTKCRBNImpaired (up to 20-fold decrease)Reduced
Long Linker PROTACPEG≥ 4BTKCRBNConsistent with free ligandsEffective
Case Study 3: TANK-Binding Kinase 1 (TBK1) Degradation

For the degradation of TBK1, a systematic evaluation of linker length showed that linkers shorter than 12 atoms were inactive. Potent degradation was observed with linkers ranging from 12 to 29 atoms, with a 21-atom linker demonstrating the highest efficacy.

PROTACLinker CompositionLinker Length (atoms)Target ProteinE3 LigaseDC50DmaxReference
Short Linker PROTACAlkyl/Ether< 12TBK1VHLInactiveN/A
Mid-Length PROTACAlkyl/Ether12-29TBK1VHLSubmicromolar>75%
Optimal PROTAC Alkyl/Ether 21 TBK1 VHL 3 nM 96% ****
Longest PROTACAlkyl/Ether29TBK1VHL292 nM76%

Visualizing the PROTAC Mechanism and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the general mechanism of action for a PROTAC and a typical experimental workflow for assessing its efficacy.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation Target Protein Target Protein PROTAC PROTAC Target Protein->PROTAC Binds Proteasome Proteasome Target Protein->Proteasome Degradation E3 Ligase E3 Ligase PROTAC->E3 Ligase Recruits E3 Ligase->Target Protein Ubiquitination Ub Ub Ub->Target Protein Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides

PROTAC Mechanism of Action

Western_Blot_Workflow cluster_cell_culture Cell Culture and Treatment cluster_protein_extraction Protein Extraction and Quantification cluster_western_blot Western Blot Analysis cluster_data_analysis Data Analysis A Seed cells in multi-well plates B Treat with varying concentrations of PROTAC A->B C Incubate for a defined period (e.g., 24h) B->C D Lyse cells to release proteins C->D E Quantify protein concentration (e.g., BCA assay) D->E F Normalize protein concentrations E->F G Separate proteins by SDS-PAGE F->G H Transfer proteins to a membrane G->H I Probe with primary and secondary antibodies H->I J Detect and quantify protein bands I->J K Normalize target protein to loading control J->K L Calculate % degradation relative to vehicle K->L M Plot dose-response curve to determine DC50 and Dmax L->M

Western Blot Experimental Workflow

Experimental Protocols

Protocol 1: Determination of DC50 and Dmax by Western Blotting

This protocol details the steps for quantifying the degradation of a target protein induced by a PROTAC to determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).

Materials:

  • Cell line expressing the target protein

  • Cell culture medium and supplements

  • PROTAC stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control protein (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system for chemiluminescence detection

Methodology:

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in fresh culture medium. A typical concentration range is 0.1 nM to 10 µM. Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C in a CO2 incubator.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS. Add lysis buffer to each well and incubate on ice for 30 minutes. Scrape the cells and collect the lysates.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Repeat the antibody incubation steps for the loading control antibody.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle control.

  • Data Interpretation: Plot the percentage of degradation against the logarithm of the PROTAC concentration. Fit the data to a dose-response curve to determine the DC50 and Dmax values.

Protocol 2: Ternary Complex Formation Assessment by Surface Plasmon Resonance (SPR)

This protocol outlines a method to characterize the formation and stability of the PROTAC-induced ternary complex using SPR.

Materials:

  • SPR instrument and sensor chips

  • Recombinant purified target protein

  • Recombinant purified E3 ligase complex (e.g., VHL/Elongin B/Elongin C)

  • PROTAC of interest

  • SPR running buffer

Methodology:

  • E3 Ligase Immobilization: Immobilize the E3 ligase onto the surface of a sensor chip according to the manufacturer's instructions.

  • Binary Interaction Analysis (PROTAC to E3 Ligase):

    • Prepare a series of dilutions of the PROTAC in running buffer.

    • Inject the PROTAC dilutions over the immobilized E3 ligase surface to measure the binding affinity (KD).

  • Binary Interaction Analysis (PROTAC to Target Protein): This can be performed by immobilizing the target protein and flowing the PROTAC over the surface, or in solution if the target protein is captured on the chip.

  • Ternary Complex Analysis:

    • Prepare a constant concentration of the target protein in the running buffer.

    • Prepare a dilution series of the PROTAC and mix each concentration with the constant concentration of the target protein.

    • Inject these mixtures over the immobilized E3 ligase surface.

    • The resulting sensorgrams will reflect the formation of the ternary complex.

  • Data Analysis: Analyze the sensorgram data to determine the kinetics (association and dissociation rates) and affinity of the ternary complex formation. Calculate the cooperativity factor (α) to assess the influence of the binary interactions on the stability of the ternary complex.

Conclusion

The length of the PEG linker is a critical parameter in PROTAC design that significantly influences degradation efficacy. The presented case studies underscore that the optimal linker length is not a universal constant but must be empirically determined for each target protein and E3 ligase combination. While longer PEG linkers can provide greater flexibility and improved solubility, excessively long linkers can be detrimental to PROTAC potency. The systematic synthesis and evaluation of a series of PROTACs with varying PEG linker lengths, using robust experimental protocols such as those detailed in this guide, is essential for the development of potent and selective protein degraders.

References

Comparative analysis of different crosslinkers for protein immobilization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The effective immobilization of proteins is a cornerstone of numerous biotechnological applications, from the development of robust diagnostics and therapeutics to the advancement of proteomics and drug discovery. The choice of crosslinking agent is a critical determinant of the success of immobilization, directly impacting the stability, orientation, and retained activity of the immobilized protein. This guide provides a comparative analysis of common crosslinkers, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for your specific research needs.

Key Performance Metrics: A Comparative Overview

The performance of different crosslinkers can be evaluated based on several key metrics, including immobilization efficiency, retention of biological activity, and the stability of the immobilized protein over time. The following table summarizes a comparative analysis of two widely used crosslinking systems: Glutaraldehyde and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).

Crosslinker SystemImmobilization EfficiencyActivity RetentionStabilityKey Considerations
Glutaraldehyde HighVariable; can lead to significant activity loss due to random, multi-point attachment and potential conformational changes.[1][2][3]High; forms stable, irreversible covalent bonds.[4]Can cause protein aggregation and cytotoxicity.[3] The reaction is pH-dependent, with optimal crosslinking often occurring at neutral to alkaline pH.
EDC/NHS HighGenerally higher than glutaraldehyde due to more specific, zero-length crosslinking of carboxyl and amine groups.Good; forms stable amide bonds.The intermediate NHS ester is more stable than the O-acylisourea intermediate formed by EDC alone, improving coupling efficiency. The reaction is typically performed in a two-step process to minimize unwanted protein polymerization.

Understanding the Chemistry: Mechanisms of Action

The choice of crosslinker is fundamentally dictated by its chemical reactivity towards the functional groups present on the protein surface and the support matrix.

Glutaraldehyde: The Versatile Amine-Reactive Crosslinker

Glutaraldehyde is a homobifunctional crosslinker, meaning it has two identical reactive aldehyde groups. It primarily reacts with primary amine groups (ε-amino group of lysine residues and the N-terminal α-amino group) on the protein surface to form Schiff base linkages. This can result in multipoint attachment, leading to a very stable immobilization. However, this lack of specificity can also lead to a random orientation of the immobilized protein and potential distortion of its three-dimensional structure, which may compromise its biological activity.

EDC/NHS: The "Zero-Length" Carboxyl-to-Amine Coupler

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a "zero-length" crosslinker, meaning it facilitates the formation of a direct amide bond between a carboxyl group and a primary amine without becoming part of the final linkage. EDC activates carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine. To improve efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) is often used in conjunction with EDC. EDC reacts with NHS to form a more stable NHS ester, which then reacts with the amine group to form a stable amide bond. This two-step process allows for more controlled and specific conjugation.

Experimental Protocols

Detailed and reproducible protocols are essential for successful protein immobilization. Below are representative protocols for using glutaraldehyde and EDC/NHS.

Protocol 1: Protein Immobilization using Glutaraldehyde

This protocol describes the activation of an amine-functionalized support with glutaraldehyde for subsequent protein immobilization.

Materials:

  • Amine-functionalized support (e.g., amine-coated slides, beads)

  • Glutaraldehyde solution (e.g., 2.5% in Phosphate Buffered Saline - PBS)

  • Protein solution in a suitable buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Glycine or Tris buffer)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Support Activation: Incubate the amine-functionalized support with the glutaraldehyde solution for a specified time (e.g., 1-2 hours) at room temperature with gentle agitation.

  • Washing: Thoroughly wash the activated support with wash buffer to remove excess glutaraldehyde.

  • Protein Immobilization: Incubate the activated support with the protein solution for a defined period (e.g., 2-4 hours at room temperature or overnight at 4°C) with gentle agitation.

  • Quenching: To block any remaining reactive aldehyde groups, incubate the support with the quenching solution for about 30 minutes.

  • Final Washing: Wash the support extensively with the wash buffer to remove unbound protein and quenching reagent.

Protocol 2: Protein Immobilization using EDC/NHS

This two-step protocol is designed to couple a protein to a carboxyl-functionalized support.

Materials:

  • Carboxyl-functionalized support (e.g., carboxyl-coated beads, surfaces)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-5.0)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Protein solution in a suitable coupling buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching solution (e.g., 1 M hydroxylamine or Tris buffer)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Support Activation:

    • Resuspend the carboxyl-functionalized support in Activation Buffer.

    • Add EDC and NHS (or Sulfo-NHS) to the desired final concentrations (e.g., 0.4 mg EDC and 0.6 mg NHS per ml of support suspension).

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Washing: Quickly wash the activated support with cold Activation Buffer or Coupling Buffer to remove excess EDC and NHS.

  • Protein Coupling: Immediately add the protein solution (in Coupling Buffer) to the activated support.

  • Incubation: Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching: Add the quenching solution to block any unreacted NHS esters and incubate for 15-30 minutes.

  • Final Washing: Wash the support thoroughly with the wash buffer to remove non-covalently bound protein and quenching reagents.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for protein immobilization using glutaraldehyde and EDC/NHS.

Glutaraldehyde_Workflow cluster_activation Activation Step cluster_immobilization Immobilization Step cluster_quenching Quenching Step AmineSupport Amine-Functionalized Support ActivatedSupport Activated Support (Aldehyde Groups) AmineSupport->ActivatedSupport Incubate Glutaraldehyde Glutaraldehyde Solution Glutaraldehyde->ActivatedSupport ImmobilizedProtein Immobilized Protein ActivatedSupport->ImmobilizedProtein Incubate Protein Protein Solution Protein->ImmobilizedProtein FinalProduct Stable Immobilized Protein ImmobilizedProtein->FinalProduct Incubate Quenching Quenching Solution Quenching->FinalProduct

Caption: Workflow for Protein Immobilization using Glutaraldehyde.

EDC_NHS_Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_quenching Quenching Step CarboxylSupport Carboxyl-Functionalized Support ActivatedSupport Activated Support (NHS Ester) CarboxylSupport->ActivatedSupport Incubate EDC_NHS EDC + NHS Solution EDC_NHS->ActivatedSupport ImmobilizedProtein Immobilized Protein ActivatedSupport->ImmobilizedProtein Incubate Protein Protein Solution Protein->ImmobilizedProtein FinalProduct Stable Immobilized Protein ImmobilizedProtein->FinalProduct Incubate Quenching Quenching Solution Quenching->FinalProduct

Caption: Workflow for Protein Immobilization using EDC/NHS.

Chemical Reaction Pathways

The underlying chemical reactions dictate the nature of the covalent linkage between the protein and the support.

Glutaraldehyde_Reaction cluster_reactants Reactants cluster_products Products Support Support-NH₂ SchiffBase1 Support-N=CH-(CH₂)₃-CHO Support->SchiffBase1 + Glutaraldehyde Glutaraldehyde OHC-(CH₂)₃-CHO Protein Protein-NH₂ SchiffBase2 Support-N=CH-(CH₂)₃-CH=N-Protein SchiffBase1->SchiffBase2 + Protein-NH₂

Caption: Glutaraldehyde reaction with amine groups.

EDC_NHS_Reaction cluster_step1 Step 1: Activation cluster_step2 Step 2: Coupling Support Support-COOH ActiveEster Support-CO-NHS Support->ActiveEster + EDC, NHS EDC EDC NHS NHS AmideBond Support-CO-NH-Protein ActiveEster->AmideBond + Protein-NH₂ Protein Protein-NH₂

Caption: EDC/NHS two-step reaction mechanism.

Conclusion

The selection of a crosslinker for protein immobilization is a multifaceted decision that requires careful consideration of the protein's properties, the nature of the support matrix, and the desired outcome of the application. Glutaraldehyde offers a simple and robust method for creating stable linkages, though often at the cost of reduced protein activity. Conversely, EDC/NHS chemistry provides a more controlled approach, typically resulting in higher retention of biological function. By understanding the underlying chemistry and following optimized protocols, researchers can significantly enhance the performance and reliability of their immobilized protein systems.

References

Safety Operating Guide

Propargyl-PEG6-acid: A Guide to Proper Disposal and Safe Handling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of Propargyl-PEG6-acid, a bifunctional molecule commonly used in bioconjugation and other applications.

Essential Safety and Handling

Before beginning any procedure involving this compound, it is crucial to consult the Safety Data Sheet (SDS) for the specific product in use. While a specific SDS for this compound is not publicly available, data from structurally similar compounds, such as Propargyl-PEG7-acid, provide valuable guidance on safe handling practices.

Personal Protective Equipment (PPE): A comprehensive personal protective equipment strategy is mandatory to prevent accidental exposure.

Body PartRequired PPESpecifications & Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect for tears or punctures before use and change frequently.
Eyes Safety goggles with side-shieldsProvides protection from splashes and aerosols. A face shield may be necessary for procedures with a high risk of splashing.
Body Laboratory coat or disposable gownA lab coat should be worn at all times. A disposable gown offers additional protection during tasks with a higher risk of splashes.
Respiratory Chemical fume hoodAll handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

First Aid Measures: In case of exposure, follow these first-aid measures and seek immediate medical attention:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[2]

  • Eye Contact: Rinse immediately with plenty of water, including under the eyelids, for at least 15 minutes.

  • Ingestion: If swallowed, call a poison control center or doctor immediately.[2] Rinse mouth with water.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical. The following protocol, based on procedures for similar chemicals, should be strictly followed.

1. Personal Protective Equipment (PPE) and Ventilation:

  • Before handling any waste, ensure you are wearing the appropriate PPE as detailed in the table above.

  • All waste handling procedures must be performed in a well-ventilated area, preferably within a chemical fume hood.

2. Waste Segregation and Collection:

  • Aqueous Waste: All aqueous solutions containing this compound must be collected in a designated, properly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Solid Waste: Unused or expired solid this compound should be collected in its original container or a sealed, clearly labeled waste bag and placed within the designated solid hazardous waste container.

  • Contaminated Labware: Disposable items such as pipette tips, tubes, and gloves that have come into contact with this compound must be disposed of in a designated solid hazardous waste container. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol), with the rinsate collected as hazardous waste.

3. Spill Management:

  • In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.

  • Wearing appropriate PPE, carefully collect the absorbent material and place it into a sealed container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.

  • For large spills, evacuate the area immediately and contact your institution's EHS office.

4. Final Disposal:

  • All waste containing this compound must be disposed of through your institution's hazardous waste management program. Ensure all waste containers are properly sealed, labeled, and stored in a designated area while awaiting pickup.

Logical Workflow for Safe Handling and Disposal

The following diagram illustrates the key decision points and procedural flow for the safe management of this compound from receipt to disposal.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste Disposal cluster_spill Spill Management Receive Receive Package Inspect Inspect for Damage Receive->Inspect Store Store in Cool, Dry, Well-Ventilated Area Inspect->Store Intact EHS_Contact Isolate & Contact EHS Inspect->EHS_Contact Damaged WearPPE Wear Appropriate PPE Store->WearPPE FumeHood Work in Chemical Fume Hood WearPPE->FumeHood Experiment Perform Experiment FumeHood->Experiment Segregate Segregate Waste (Aqueous, Solid, Contaminated) Experiment->Segregate Spill Spill Occurs Experiment->Spill Collect Collect in Labeled Hazardous Waste Containers Segregate->Collect Dispose Dispose via Institutional Hazardous Waste Program Collect->Dispose SmallSpill Small Spill: Absorb & Collect as Hazardous Waste Spill->SmallSpill Small LargeSpill Large Spill: Evacuate & Contact EHS Spill->LargeSpill Large

Workflow for the safe handling and disposal of this compound.

References

Essential Safety and Logistical Information for Handling Propargyl-PEG6-acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides crucial safety protocols and logistical plans for the handling and disposal of Propargyl-PEG6-acid.

This compound is a chemical compound that features both a propargyl group and a carboxylic acid functional group.[1] The propargyl group allows for reactions with azide-containing molecules through copper-catalyzed "click chemistry," while the carboxylic acid can react with primary amines.[1] Given its reactive nature, adherence to strict safety measures is essential to minimize risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be chemical splash goggles that meet ANSI Z.87.1 standards. A face shield should be worn over safety glasses when there is a risk of splashing.[2][3]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are suitable for providing short-term protection against a broad range of chemicals.[2] Always inspect gloves before use and change them immediately upon contact with the chemical.
Body Protection Laboratory CoatA long-sleeved laboratory coat should be worn. For handling larger quantities or when there is a significant risk of splashing, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection Fume HoodAll handling of this compound should be conducted in a well-ventilated chemical fume hood to avoid the inhalation of any potential vapors.

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Handling:

  • Always handle this compound within a certified chemical fume hood.

  • Avoid direct contact with skin, eyes, and clothing.

  • Prevent the generation of dust or aerosols.

  • After handling, wash hands thoroughly with soap and water.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • The recommended storage temperature is -20°C.

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal Plan

The disposal of this compound and any contaminated materials must be carried out in accordance with institutional and local regulations for hazardous waste.

Waste Segregation and Collection:

  • Aqueous Waste: Collect all aqueous solutions containing this compound in a designated, properly labeled hazardous waste container. The label should clearly indicate "Hazardous Waste," the chemical name, and associated hazards.

  • Solid Waste: Unused or expired solid this compound, as well as contaminated disposable items like pipette tips and gloves, should be collected in a designated solid hazardous waste container.

  • Contaminated Glassware: Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol), with the rinsate collected as hazardous waste.

Spill Management:

  • Evacuate and Ventilate: In case of a spill, evacuate the immediate area and ensure it is well-ventilated, preferably within a fume hood.

  • Absorb: Use an inert absorbent material to contain and absorb the spill.

  • Collect and Dispose: Carefully collect the absorbent material and place it in the designated solid hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat prep_fume_hood Prepare Chemical Fume Hood prep_ppe->prep_fume_hood prep_materials Gather Materials and Reagents prep_fume_hood->prep_materials handle_weigh Weigh this compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_reaction Perform Reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Dispose of Waste (Aqueous and Solid) cleanup_decontaminate->cleanup_waste cleanup_remove_ppe Remove and Dispose of PPE cleanup_waste->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Standard operational workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propargyl-PEG6-acid
Reactant of Route 2
Reactant of Route 2
Propargyl-PEG6-acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.